molecular formula C9H13FN2O2 B1381352 tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate CAS No. 1788041-57-5

tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Cat. No.: B1381352
CAS No.: 1788041-57-5
M. Wt: 200.21 g/mol
InChI Key: VLCFNAIYELAULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate is a useful research compound. Its molecular formula is C9H13FN2O2 and its molecular weight is 200.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCFNAIYELAULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Building Block for Modern Medicinal Chemistry

This guide provides an in-depth technical overview of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate, a key synthetic intermediate in drug discovery. We will explore its chemical properties, a detailed plausible synthetic route with mechanistic insights, and its applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Azetidines

The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise vectoral exits for substituents, enabling chemists to explore chemical space effectively. When combined with fluorine—an element known for its ability to modulate metabolic stability, binding affinity, and lipophilicity—the resulting fluorinated azetidines become powerful tools in the design of novel therapeutics.[1]

This compound (CAS No. 1788041-57-5) is a particularly valuable building block. The presence of both a cyano and a fluoro group at the C3 position offers a unique combination of electronic properties and synthetic handles for further molecular elaboration. This guide will detail the synthesis and utility of this important compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1788041-57-5
Molecular Formula C₉H₁₃FN₂O₂
Molecular Weight 200.21 g/mol
Appearance White to off-white solid (typical)
Purity Typically >95%

Synthesis and Mechanism

The synthesis of this compound is best achieved through the electrophilic fluorination of its non-fluorinated precursor, tert-butyl 3-cyanoazetidine-1-carboxylate. This transformation leverages the electron-withdrawing nature of the cyano group to facilitate the introduction of a fluorine atom.

Proposed Synthetic Workflow

The overall synthetic process can be visualized as a two-step sequence: first, the preparation of the precursor, followed by the key electrophilic fluorination step.

G cluster_0 Precursor Synthesis cluster_1 Electrophilic Fluorination cluster_2 Final Product Precursor tert-Butyl 3-cyanoazetidine-1-carboxylate Fluorination Deprotonation & Fluorination Precursor->Fluorination Base, NFSI Product This compound Fluorination->Product Reaction Quench & Purification

Caption: Proposed synthetic workflow for this compound.

Mechanistic Rationale: Electrophilic Fluorination

The key to this synthesis is the activation of the C3 position of the azetidine ring. The adjacent cyano group sufficiently acidifies the C-H bond, allowing for deprotonation by a strong, non-nucleophilic base, such as Lithium Hexamethyldisilazide (LiHMDS). This generates a transient carbanion intermediate, which then acts as a nucleophile, attacking an electrophilic fluorine source.

N-Fluorobenzenesulfonimide (NFSI) is an ideal reagent for this purpose. It is a stable, crystalline solid that serves as a source of "F+".[2][3] The reaction proceeds via an Sₙ2-type mechanism where the carbanion attacks the fluorine atom of NFSI, displacing the benzenesulfonimide anion.[2]

G cluster_0 Start tert-Butyl 3-cyanoazetidine-1-carboxylate Carbanion Azetidine Carbanion (Intermediate) Start->Carbanion Deprotonation Base LiHMDS Product Final Product Carbanion->Product Nucleophilic Attack on F+ NFSI N-Fluorobenzenesulfonimide (NFSI) Byproduct Lithium benzenesulfonimide

Sources

An In-Depth Technical Guide to tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate, a key building block in modern medicinal chemistry. The document details its molecular characteristics, outlines a representative synthetic pathway with mechanistic insights, and discusses its applications, particularly in the construction of complex bioactive molecules and protein degraders. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery, offering both theoretical grounding and practical insights into the utilization of this versatile chemical entity.

Introduction: The Strategic Importance of Fluorinated Azetidines

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in drug discovery. Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and binding affinity to biological targets. The strategic incorporation of a fluorine atom onto the azetidine ring further enhances its utility. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pKa, lipophilicity, and conformational preferences, often leading to enhanced potency and pharmacokinetic profiles.

This compound stands out as a particularly valuable building block. The presence of both a cyano and a fluoro group at the C3 position offers a unique combination of steric and electronic properties, while the Boc-protecting group allows for controlled manipulation of the azetidine nitrogen. The cyano group can serve as a precursor to a variety of functional groups, including amines, carboxylic acids, and tetrazoles, making it a versatile handle for molecular elaboration. This guide will delve into the core technical aspects of this compound, providing a robust framework for its synthesis and application.

Core Molecular Characteristics

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

PropertyValueSource(s)
Molecular Weight 200.213 g/mol [1]
Molecular Formula C₉H₁₃FN₂O₂[1][2]
CAS Number 1788041-57-5[1][2]
Appearance Typically a white to off-white solid or oilGeneral chemical properties
Purity Commercially available with ≥97% purity[1]
Storage Room temperature[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be constructed based on established methodologies for the preparation of analogous 3-substituted azetidines.[3][4][5] A representative multi-step synthesis is outlined below.

Proposed Synthetic Workflow

The synthesis logically proceeds from a commercially available precursor, 1-Boc-3-azetidinone, through the introduction of the cyano and fluoro functionalities.

workflow start 1-Boc-3-azetidinone step1 Cyanation (e.g., TMSCN, cat. base) start->step1 intermediate1 tert-Butyl 3-cyano-3-hydroxyazetidine-1-carboxylate step1->intermediate1 step2 Fluorination (e.g., DAST or Deoxo-Fluor®) intermediate1->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of tert-Butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

  • Rationale: This step introduces the cyano group via a nucleophilic addition to the ketone. Trimethylsilyl cyanide (TMSCN) is a common and effective cyanating agent. A catalytic amount of a Lewis base is often employed to facilitate the reaction.

  • Procedure:

    • To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add trimethylsilyl cyanide (1.2 eq).

    • Add a catalytic amount of a Lewis base, such as triethylamine or zinc iodide.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the cyanohydrin intermediate.

Step 2: Synthesis of this compound

  • Rationale: This step involves the conversion of the hydroxyl group to a fluorine atom using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) or its less hazardous analogues like Deoxo-Fluor® are commonly used for this transformation. The reaction proceeds via an SN2-type mechanism.

  • Procedure:

    • Dissolve the tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM in a fluorinated polyethylene (FPE) or Teflon flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of DAST (1.1 eq) in anhydrous DCM dropwise via a syringe.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.

Characterization and Quality Control

Rigorous characterization is crucial to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the Boc group (a singlet around 1.4 ppm) and the diastereotopic protons of the azetidine ring (multiplets in the 3.5-4.5 ppm region).

    • ¹³C NMR: Will display signals for the carbonyl and quaternary carbons of the Boc group, the carbons of the azetidine ring, and the nitrile carbon. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

    • ¹⁹F NMR: A powerful tool for confirming the presence of the fluorine atom. A single resonance, likely a multiplet due to coupling with the azetidine protons, is expected.[6][7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended for unambiguous determination of the elemental composition.

  • Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) group is expected around 2240 cm⁻¹. Carbonyl (C=O) stretching of the Boc group will appear around 1690-1710 cm⁻¹.

Applications in Drug Discovery and Development

This compound is a versatile intermediate with significant potential in medicinal chemistry.

As a Bioisosteric Replacement

The 3-fluoro-3-cyanoazetidine core can serve as a bioisostere for other functional groups, such as gem-dimethyl or carbonyl groups, to modulate the physicochemical properties of a lead compound. The introduction of this motif can improve metabolic stability by blocking potential sites of oxidation.

In the Synthesis of Proteolysis Targeting Chimeras (PROTACs)

This compound is classified as a "Protein Degrader Building Block".[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. The azetidine scaffold can be incorporated into the linker region of a PROTAC, and the cyano group provides a convenient handle for conjugation to either the E3 ligase-binding moiety or the target protein-binding ligand.

As a Precursor to Novel Azetidine Derivatives

The cyano group can be readily transformed into other functionalities, expanding the chemical space accessible from this building block. For instance:

  • Reduction of the nitrile to a primary amine provides a site for further derivatization.

  • Hydrolysis of the nitrile to a carboxylic acid allows for the formation of amides and esters.

  • Cycloaddition reactions with azides can yield tetrazoles, which are often used as carboxylic acid bioisosteres.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be taken based on the reactivity of the functional groups and related compounds.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fluorinating Agents: The fluorinating agents used in the synthesis (e.g., DAST) are hazardous and moisture-sensitive. They should be handled with extreme care by trained personnel.

  • Cyanide Compounds: The starting materials and intermediates contain a cyanide group. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

This compound is a high-value building block that offers a unique combination of structural and functional features for the synthesis of novel bioactive molecules. Its strategic application can lead to the development of drug candidates with improved pharmacological properties. This guide has provided a comprehensive overview of its characteristics, a representative synthetic approach, and its potential applications, serving as a foundational resource for researchers in the field. The continued exploration of the chemistry of fluorinated azetidines is expected to yield further innovations in drug discovery and development.

References

  • CP Lab Safety. This compound, min 97%, 500 mg. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. This compound. Available from: [Link]

  • Google Patents. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Google Patents. CN102731362B - Method for preparing 1-carboxylic acid tert-butyl ester-3-fluoro-azetidine derivative.
  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Journal of Organic Chemistry, 74(5), 2250-3. Available from: [Link]

  • National Center for Biotechnology Information. 19F NMR-tags for peptidyl prolyl conformation analysis. Available from: [Link]

  • McMaster University. Fluoroanthranilate Based Biosynthetic Labelling and Characterization of Proteins - A Study of the Dimeric Enzyme Fluoroacetate D. Available from: [Link]

Sources

tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Introduction: A Privileged Scaffold in Modern Drug Discovery

This compound is a synthetically versatile building block of significant interest to the pharmaceutical and agrochemical industries. Its rigid, four-membered azetidine core is decorated with a unique geminal fluoro-cyano group at the C3 position and protected by a tert-butyloxycarbonyl (Boc) group on the ring nitrogen. This specific arrangement of functional groups imparts a desirable combination of physicochemical properties, making it a valuable scaffold for introducing conformational rigidity and improving the metabolic stability and binding affinity of drug candidates.[1][2]

The presence of the fluorine atom, a bioisostere for hydrogen with profound effects on acidity, basicity, and lipophilicity, is a key feature sought after in medicinal chemistry to enhance pharmacokinetic profiles. The cyano group offers a versatile handle for further chemical elaboration, capable of being transformed into amines, amides, or carboxylic acids. The Boc-protecting group ensures stability during synthetic manipulations while allowing for facile deprotection under acidic conditions to reveal the secondary amine for subsequent coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its use in synthesis, including reaction setup, purification, and characterization.

PropertyValueSource
CAS Number 1788041-57-5[3][4][5]
Molecular Formula C₉H₁₃FN₂O₂[3][4][5]
Molecular Weight 200.21 g/mol [3][5]
Purity ≥97% (typical commercial)[4][5]
Appearance Data not available in search results
Melting Point Data not available in search results
Boiling Point Data not available in search results
Solubility Data not available in search results

Synthesis and Purification

A definitive, published synthetic protocol for this compound was not found in the initial search. However, based on established methodologies for the functionalization of azetidines and related heterocycles, a plausible and efficient synthetic route can be proposed.[1][6][7] The most logical approach involves the electrophilic fluorination of the corresponding cyano-substituted azetidine precursor.

Proposed Synthetic Workflow

The synthesis would likely begin with the deprotonation of tert-butyl 3-cyanoazetidine-1-carboxylate at the C3 position using a strong, non-nucleophilic base, followed by quenching the resulting anion with an electrophilic fluorine source.

Synthesis_Workflow Precursor tert-Butyl 3-cyanoazetidine-1-carboxylate Base Strong Base (e.g., LiHMDS) THF, -78 °C Precursor->Base 1. Deprotonation Anion Azetidine Anion (Intermediate) Base->Anion Fluorine Electrophilic Fluorine Source (e.g., NFSI) Anion->Fluorine 2. Fluorination Product tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate Fluorine->Product Purification Purification (Column Chromatography) Product->Purification 3. Workup & Final Final Product (>97% Purity) Purification->Final

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of Lithium bis(trimethylsilyl)amide (LiHMDS, 1.05 eq) in THF dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the anion.

  • Fluorination: In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 1.1 eq) in anhydrous THF. Add this solution dropwise to the cold anion solution.

  • Reaction Monitoring: Allow the reaction mixture to stir at -78 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS analysis.

  • Quenching and Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a gradient elution of ethyl acetate in hexanes) to yield the pure this compound.

Chemical Reactivity and Stability

The reactivity of the molecule is governed by its distinct functional groups. Understanding these characteristics is essential for its successful application in multi-step syntheses.

  • Boc Protecting Group: This group is stable to a wide range of reaction conditions but is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to yield the free secondary amine, which can then participate in nucleophilic substitution or coupling reactions.

  • Cyano Group: The nitrile functionality is a versatile synthetic handle. It can be:

    • Hydrolyzed to a carboxylic acid under acidic or basic conditions.

    • Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    • Participate in cycloaddition reactions .

  • Fluoro Group: The C-F bond is exceptionally strong, rendering the fluorine atom generally unreactive as a leaving group in nucleophilic substitutions. Its primary role is steric and electronic; the strong electron-withdrawing nature of fluorine influences the acidity of adjacent protons and the overall electronic profile of the molecule.

  • Azetidine Ring: While the four-membered ring possesses inherent strain, the N-Boc group provides significant stability, making it robust enough for many synthetic transformations. Ring-opening can occur under harsh conditions, but it is not a typical reaction pathway under standard synthetic protocols.

Storage and Stability: The compound should be stored at room temperature in a tightly sealed container, away from strong acids and oxidizing agents.[4] Standard practice for handling fine chemicals, including storage in a cool, dry, and well-ventilated area, is recommended.

Applications in Drug Development

The unique structural features of this compound make it a highly valuable building block in medicinal chemistry. Its incorporation into larger molecules can confer significant advantages.

Role as a Versatile Scaffold

The molecule serves as a rigid, three-dimensional scaffold that allows for precise orientation of substituents. After deprotection of the Boc group, the secondary amine can be functionalized to append the azetidine core to a variety of molecular frameworks. The cyano group can then be modified to introduce different functionalities, allowing for the exploration of the surrounding chemical space.

Applications Core tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA) Core->Deprotection CyanoMod Cyano Group Modification Core->CyanoMod Amine Free Azetidine (Secondary Amine) Deprotection->Amine CarboxylicAcid Hydrolysis to Carboxylic Acid CyanoMod->CarboxylicAcid PrimaryAmine Reduction to Primary Amine CyanoMod->PrimaryAmine LeadOpt Lead Optimization (Scaffold Hopping) Amine->LeadOpt Coupling Reactions PROTAC Protein Degrader (PROTAC Linker/E3 Ligase Binder) Amine->PROTAC Coupling Reactions Bioactives Novel Bioactive Molecules Amine->Bioactives Coupling Reactions CarboxylicAcid->Bioactives Amide Coupling PrimaryAmine->Bioactives Further Functionalization

Caption: Role as a versatile scaffold in medicinal chemistry.

Use in Protein Degraders

This compound is explicitly categorized as a "Protein Degrader Building Block".[4] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The rigid azetidine core is ideal for use within the linker component of a PROTAC, helping to establish the optimal distance and orientation between the target-binding and ligase-binding moieties.

Enhancement of Pharmacokinetic Properties

The introduction of fluorine into drug candidates is a well-established strategy to:

  • Block Metabolic Sites: The strong C-F bond can prevent metabolic oxidation at that position, increasing the compound's half-life.

  • Modulate Lipophilicity: Fluorine can increase lipophilicity, potentially improving membrane permeability and oral absorption.

  • Enhance Binding Affinity: The polarized C-F bond can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not fully detailed in the search results, information from related compounds suggests the following precautions.[8][9][10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10]

  • Handling: Avoid breathing dust, fumes, or vapors.[11] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

  • Potential Hazards: Based on similar structures, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][10][12]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

  • tert-butyl 3-cyano-3-fluoroazetidine-1-carboxyl
  • Tert-butyl 3-amino-3-cyanoazetidine-1-carboxyl
  • tert-butyl 3-cyano-3-fluoroazetidine-1-carboxyl
  • tert-butyl 3-[cyano(fluoro)methyl]azetidine-1-carboxylate 97% | CAS: 2113129-71-6 | AChemBlock.
  • SAFETY D
  • tert-butyl 3-cyano-3-fluoroazetidine-1-carboxyl
  • Ambeed SDS.
  • Synthesis of 3-Fluoroazetidines | The Journal of Organic Chemistry - ACS Public
  • 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid - MySkinRecipes.
  • tert-Butyl 3-amino-3-methylazetidine-1-carboxyl
  • 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281 - PubChem.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed.

Sources

Spectroscopic Profile of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate, a key building block in contemporary drug discovery. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to offer a robust, predictive profile for researchers and scientists in the field.

Introduction: The Significance of Fluorinated Azetidines

This compound (C₉H₁₃FN₂O₂, Molecular Weight: 200.21 g/mol , CAS: 1788041-57-5) is a structurally significant molecule, incorporating a strained azetidine ring, a synthetically versatile nitrile group, and a fluorine atom—a bioisostere often employed to enhance metabolic stability and binding affinity of drug candidates.[1][2] The tert-butoxycarbonyl (Boc) protecting group allows for controlled synthetic manipulations.[3] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and related compounds during the drug development process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A comprehensive analysis would involve ¹H, ¹³C, and ¹⁹F NMR.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the Boc group and the azetidine ring protons. The methylene protons of the azetidine ring are diastereotopic due to the chiral center at C3, and will therefore appear as distinct signals, likely coupled to each other (geminal coupling) and to the fluorine atom.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
t-Bu (9H)1.4 - 1.6s-
CH₂ (2H, azetidine)4.0 - 4.5m²JHH, ³JHF
CH₂ (2H, azetidine)4.5 - 5.0m²JHH, ³JHF

Causality Behind Predictions: The chemical shifts of the azetidine protons are shifted downfield due to the inductive effect of the electronegative nitrogen and fluorine atoms.[4] The geminal coupling between the diastereotopic methylene protons and their coupling to the fluorine atom will result in complex multiplets.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

Carbon Predicted Chemical Shift (δ, ppm) Predicted Coupling (¹JCF, Hz)
t-Bu (CH₃)28 - 29-
t-Bu (quaternary C)80 - 82-
Azetidine CH₂55 - 60~20-30
Azetidine C-F90 - 100~200-250
C≡N115 - 120~15-25
C=O (Boc)155 - 157-

Causality Behind Predictions: The chemical shift of the azetidine carbons is influenced by the ring strain and the electronegativity of the substituents.[5][6] The carbon directly attached to the fluorine atom (C3) will be significantly shifted downfield and will show a characteristic large one-bond coupling constant, a hallmark of organofluorine compounds.[7] The nitrile carbon appears in its typical region.[8][9]

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal is expected for the fluorine atom in this molecule.

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
C-F-170 to -190t

Causality Behind Predictions: The chemical shift of the fluorine atom is highly dependent on its electronic environment. For tertiary alkyl fluorides, the chemical shift typically falls in this range.[10][11] The signal will be split into a triplet due to coupling with the two adjacent methylene protons.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a multinuclear NMR spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Reference the chemical shifts to the residual solvent peak.

  • ¹³C NMR: Acquire the spectrum with proton decoupling. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹⁹F NMR: Acquire the spectrum with proton coupling to observe the multiplicity of the fluorine signal. Reference the chemical shifts to an external standard such as CFCl₃ (δ = 0 ppm).

Diagram of Spectroscopic-Structural Relationships

G cluster_mol This compound cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy Mol Structure MS MS - Molecular Ion (M+) - Loss of C4H8 (56 Da) - Loss of Boc group Mol->MS determines Boc t-Bu & C=O HNMR ¹H NMR - t-Bu singlet - Diastereotopic CH2 multiplets Boc->HNMR correlates to Boc->MS fragments to IR IR - C≡N stretch (~2250 cm⁻¹) - C=O stretch (~1700 cm⁻¹) Boc->IR correlates to Azetidine Azetidine Ring (CH2, CH2) Azetidine->HNMR correlates to CFCN Quaternary Center (C-F, C-CN) CNMR ¹³C NMR - C-F (¹JCF) - C≡N signal CFCN->CNMR correlates to FNMR ¹⁹F NMR - Single triplet CFCN->FNMR correlates to CFCN->IR correlates to

Caption: Correlation of molecular fragments with expected spectroscopic signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrometry Data
Ion Predicted m/z Interpretation
[M+H]⁺201.10Protonated molecular ion
[M-C₄H₈+H]⁺145.06Loss of isobutylene from the Boc group
[M-Boc+H]⁺101.05Loss of the entire Boc group

Causality Behind Predictions: In electrospray ionization (ESI), the protonated molecular ion is typically observed. A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) via a McLafferty-like rearrangement or the complete loss of the Boc group (100 Da).[12][13][14]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).

  • Data Acquisition: Acquire the spectrum in positive ion mode. Obtain a full scan spectrum to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Data
Functional Group Predicted Absorption (cm⁻¹) Intensity
C-H (alkane)2850 - 3000Medium-Strong
C≡N (nitrile)2240 - 2260Medium, Sharp
C=O (carbamate)1690 - 1710Strong
C-F (alkyl fluoride)1000 - 1100Strong
C-O (carbamate)1150 - 1250Strong

Causality Behind Predictions: The nitrile group has a characteristic sharp absorption in a relatively clean region of the spectrum.[15][16][17] The carbonyl of the Boc group will give a strong absorption band.[1] The C-F and C-O stretches will appear in the fingerprint region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: If the sample is a solid, a KBr pellet or attenuated total reflectance (ATR) can be used. If it is an oil, a thin film between salt plates is suitable.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

Conclusion

The spectroscopic profile of this compound is predicted to be characterized by distinct signals in NMR, MS, and IR spectroscopy that are consistent with its molecular structure. This technical guide provides a foundational framework for the interpretation of experimental data for this and structurally related compounds. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting.

References

  • CoLab. (n.d.). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides.
  • PubMed. (n.d.). 19F NMR chemical shifts. 1. Aliphatic fluorides. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Química Organica.org. (n.d.). IR spectrum: Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • SpectraBase. (n.d.). Azetidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • PubMed. (n.d.). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • University of Arizona. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2024, December 12). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

  • Chongqing Chemdad Co. ,Ltd. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). (left) 2 major rotamers of (4R)‐N‐Boc‐L‐fluoroproline and (right) 2.... Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 500 mg. Retrieved from [Link]

  • PubMed. (2009, March 6). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US10961241B2 - Chemical compounds.
  • National Institutes of Health. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Azetidine. Retrieved from [Link]

Sources

Synthesis of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Azetidines in Modern Drug Discovery

The azetidine ring, a saturated four-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to introduce precise vectors for molecular interactions make it a valuable component in the design of novel therapeutics. The incorporation of fluorine, a bioisostere for hydrogen with profound effects on a molecule's physicochemical properties, further enhances the utility of the azetidine core. Fluorination can improve metabolic stability, membrane permeability, and binding affinity to biological targets.

This guide provides an in-depth technical overview of the synthesis of tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate, a key building block for the development of innovative pharmaceuticals. The presence of both a fluorine atom and a nitrile group at the C3 position offers versatile handles for further chemical elaboration, making this compound a highly sought-after intermediate for researchers in drug development. This document will detail a robust synthetic pathway, elucidate the underlying reaction mechanisms, and provide a comprehensive experimental protocol for its preparation.

Synthetic Strategy: A Two-Step Approach from a Key Ketone Intermediate

The most efficient and widely adopted strategy for the synthesis of this compound commences with the readily available starting material, tert-butyl 3-oxoazetidine-1-carboxylate (also known as 1-Boc-3-azetidinone)[1][2][3][4]. This key intermediate serves as a versatile platform for the introduction of functionality at the 3-position of the azetidine ring[1][3].

The overall synthetic transformation can be logically divided into two distinct, high-yielding steps:

  • Cyanohydrin Formation: The initial step involves the nucleophilic addition of a cyanide source to the ketone moiety of 1-Boc-3-azetidinone. This reaction proceeds via a cyanohydrin intermediate, tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate. The use of trimethylsilyl cyanide (TMSCN) is particularly advantageous in this context as it is a less hazardous source of cyanide and facilitates a smooth reaction progress.

  • Deoxyfluorination: The subsequent and final step is the conversion of the hydroxyl group of the cyanohydrin intermediate into a fluorine atom. This is achieved through a deoxofluorination reaction, for which various reagents are available. Diethylaminosulfur trifluoride (DAST) is a commonly employed and effective reagent for this transformation, providing the desired product in good yield[5].

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow Start tert-Butyl 3-oxoazetidine-1-carboxylate Intermediate tert-Butyl 3-cyano-3-hydroxyazetidine-1-carboxylate Start->Intermediate 1. Trimethylsilyl cyanide (TMSCN) Product This compound Intermediate->Product 2. Diethylaminosulfur trifluoride (DAST)

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights: Understanding the Core Transformations

A thorough understanding of the reaction mechanisms is paramount for successful synthesis and optimization.

Step 1: Cyanohydrin Formation

The reaction of a ketone with trimethylsilyl cyanide is a well-established method for the formation of silyl-protected cyanohydrins. The reaction is typically catalyzed by a Lewis acid or a cyanide source. In this case, the reaction likely proceeds through the nucleophilic attack of the cyanide ion on the carbonyl carbon of the azetidinone. The resulting alkoxide is then trapped by the trimethylsilyl group. Subsequent workup with a mild acid source protonates the alkoxide to yield the cyanohydrin.

Step 2: Deoxyfluorination with DAST

Diethylaminosulfur trifluoride (DAST) is a versatile reagent for the conversion of alcohols to alkyl fluorides. The reaction mechanism involves the initial activation of the hydroxyl group by DAST to form a fluorosulfite intermediate. This is followed by an intramolecular or intermolecular nucleophilic attack by the fluoride ion, proceeding through an SN2 or SNi mechanism, to displace the fluorosulfite and form the desired carbon-fluorine bond. The strained nature of the azetidine ring may influence the stereochemical outcome of this reaction.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier Recommendation
tert-Butyl 3-oxoazetidine-1-carboxylate171.19≥97%Commercially available
Trimethylsilyl cyanide (TMSCN)99.22≥96%Commercially available
Diethylaminosulfur trifluoride (DAST)161.20≥95%Commercially available
Dichloromethane (DCM), anhydrous84.93≥99.8%Commercially available
Ethyl acetate (EtOAc)88.11HPLC gradeCommercially available
Hexanes-HPLC gradeCommercially available
Saturated aqueous sodium bicarbonate (NaHCO₃)--Laboratory prepared
Brine (saturated aqueous NaCl)--Laboratory prepared
Anhydrous magnesium sulfate (MgSO₄)120.37-Commercially available

Step 1: Synthesis of tert-Butyl 3-cyano-3-hydroxyazetidine-1-carboxylate

  • To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl cyanide (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield this compound as the final product.

Data Summary and Characterization

The following table summarizes the key quantitative data for the synthesis:

CompoundStarting Material (eq)Reagent (eq)SolventYield (%)
tert-Butyl 3-cyano-3-hydroxyazetidine-1-carboxylate1.0TMSCN (1.5)DCM~90-95 (crude)
This compound1.0 (from intermediate)DAST (1.2)DCM~70-80 (purified)

Characterization Data for this compound:

  • Molecular Formula: C₉H₁₃FN₂O₂

  • Molecular Weight: 200.21 g/mol

  • CAS Number: 1788041-57-5

  • Appearance: Colorless oil or low-melting solid.

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR: Consistent with the proposed structure.

  • Mass Spectrometry (MS): [M+H]⁺ or other appropriate adducts corresponding to the molecular weight.

Safety Considerations

  • Trimethylsilyl cyanide (TMSCN) is highly toxic and readily hydrolyzes to release hydrogen cyanide gas. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. A cyanide antidote kit should be readily available.

  • Diethylaminosulfur trifluoride (DAST) is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and all glassware must be scrupulously dried before use.

  • Dichloromethane (DCM) is a suspected carcinogen. Avoid inhalation and skin contact.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The use of readily available starting materials and well-established chemical transformations makes this protocol amenable to both small-scale laboratory synthesis and larger-scale production. The resulting fluorinated azetidine building block is a valuable tool for medicinal chemists, offering a gateway to a wide array of novel chemical entities with potentially enhanced therapeutic properties. Further exploration of alternative fluorinating reagents and optimization of reaction conditions may lead to even more efficient and sustainable synthetic processes.

References

  • Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-9. [Link]

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. [Link]

  • ChemUniverse. This compound. [Link]

Sources

Foreword: The Azetidine Motif and the Fluorine Advantage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Strategic Electrophilic Fluorination of N-Boc-Azetidines for Drug Discovery

In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable scaffolds for crafting novel therapeutics. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a uniquely privileged motif.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) provides a delicate balance between the high reactivity of aziridines and the relative inertness of pyrrolidines, offering a stable yet synthetically versatile core.[1] The incorporation of azetidines into drug candidates can significantly improve physicochemical properties such as aqueous solubility and metabolic stability.[3]

The strategic introduction of fluorine into drug molecules is a cornerstone of contemporary pharmaceutical design, often leading to profound enhancements in potency, metabolic stability, and lipophilicity.[3][4][5][6] Consequently, the synthesis of fluorinated azetidines, particularly 3-fluoroazetidines, is a subject of intense research interest.[5][7][8] This guide focuses on a key synthetic strategy: the direct electrophilic fluorination of N-Boc-protected azetidin-3-one and its derivatives. We will explore the mechanistic underpinnings, compare critical reagents, and provide a field-proven protocol for this challenging yet valuable transformation.

Part 1: The Core Reaction - Mechanism and Reagent Selection

The electrophilic fluorination of a Boc-protected azetidine hinges on the creation of a nucleophilic carbon center adjacent to the carbonyl group, which then attacks an electrophilic fluorine source ("F+").[9][10] This is typically achieved through the formation of a lithium or sodium enolate.

The Prevailing Mechanism: A Two-Electron Process

The reaction is initiated by the deprotonation of the α-carbon of the azetidin-3-one using a strong, non-nucleophilic base. This generates a planar enolate intermediate. This enolate then attacks the electrophilic fluorine atom of an N-F reagent. While the precise mechanism has been a subject of debate—with proposals including a direct SN2 attack or a single-electron transfer (SET) pathway—rigorous kinetic studies on similar systems strongly support a polar, two-electron process for most common substrates and reagents like Selectfluor™.[9][11][12]

The stereochemical outcome of the fluorination is determined by the facial selectivity of the enolate's attack on the fluorinating agent. The fluorine atom can be delivered from either the same face as the substituents on the ring (syn) or the opposite face (anti), leading to diastereomeric products whose ratio is influenced by steric hindrance and reaction conditions.

Electrophilic_Fluorination_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Fluorine Transfer Azetidinone N-Boc-Azetidin-3-one Enolate Azetidine Enolate Azetidinone->Enolate Deprotonation Base Strong Base (e.g., LDA) Product 3-Fluoro-N-Boc-Azetidin-3-one Enolate->Product Attack on F+ FluorinatingAgent Electrophilic Fluorinating Reagent (e.g., NFSI)

Caption: Generalized mechanism for electrophilic fluorination of N-Boc-azetidin-3-one.

Selecting the Right Tools: Electrophilic Fluorinating Agents

The success of this reaction is critically dependent on the choice of the electrophilic fluorinating agent. While highly reactive sources like elemental fluorine (F₂) are hazardous and lack selectivity, modern reagents based on a nitrogen-fluorine (N-F) bond offer a powerful combination of efficacy, stability, and safety.[9] Two reagents stand out for their widespread use and reliability.

ReagentStructureKey Characteristics
Selectfluor™ (F-TEDA-BF₄)1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Highly reactive and user-friendly. A non-volatile, air- and moisture-stable crystalline solid.[12][13][14] Its high reactivity stems from the cationic nitrogen withdrawing electron density from fluorine.[9] It is soluble in polar solvents like acetonitrile and DMF.[15]
NFSI N-FluorobenzenesulfonimideMilder, highly soluble in organic solvents. A bench-stable crystalline powder, soluble in common solvents like THF and DCM.[6][16][17] It is generally considered less reactive than Selectfluor™ but is highly effective for a broad range of substrates, including β-keto esters.[16][18][19][20]

Causality Behind the Choice: For highly stabilized or sterically hindered enolates, the superior electrophilicity of Selectfluor™ is often advantageous. For more sensitive substrates where over-reactivity or side reactions are a concern, the milder nature of NFSI provides a greater degree of control. NFSI's excellent solubility in THF is particularly beneficial for reactions run at very low temperatures, which is standard for lithium enolate chemistry.

Part 2: In the Lab - A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the electrophilic fluorination of a generic N-Boc-protected azetidin-3-one. This protocol is a self-validating system, designed to ensure reproducibility and high yield.

Core Principle: The procedure involves the low-temperature generation of a lithium enolate followed by quenching with an electrophilic fluorine source. Strict adherence to anhydrous and anaerobic conditions is paramount to prevent protonation of the highly basic enolate.

Experimental_Workflow Start Start: N-Boc-Azetidin-3-one & Anhydrous THF Setup Assemble Flame-Dried Glassware under Argon Atmosphere Start->Setup Cooling1 Cool Reaction Vessel to -78 °C (Dry Ice/Acetone) Setup->Cooling1 Base_Prep Prepare LDA Solution (Diisopropylamine + n-BuLi) Cooling1->Base_Prep Enolate_Formation Slowly Add LDA to Substrate Solution Stir for 1 hour at -78 °C Base_Prep->Enolate_Formation Fluorination Add NFSI Solution (in THF) Dropwise Enolate_Formation->Fluorination Reaction Maintain at -78 °C for 2-4 hours Monitor by TLC/LC-MS Fluorination->Reaction Quench Quench with Saturated Aqueous NH₄Cl Solution Reaction->Quench Workup Warm to RT, Extract with EtOAc Wash with Brine, Dry (Na₂SO₄) Quench->Workup Purification Concentrate and Purify via Flash Column Chromatography Workup->Purification End Characterize Pure Product (NMR, MS) Purification->End

Caption: Step-by-step workflow for the electrophilic fluorination of Boc-azetidinone.

Detailed Step-by-Step Methodology:

Materials & Equipment:

  • N-Boc-azetidin-3-one (1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • Diisopropylamine (1.1 equiv), freshly distilled

  • n-Butyllithium (1.1 equiv), 2.5 M in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc), brine, sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Flame-dried, two-neck round-bottom flask, syringe, magnetic stirrer, argon supply, and a -78 °C cooling bath (dry ice/acetone).

Procedure:

  • Reaction Setup: Assemble the flame-dried round-bottom flask under a positive pressure of argon. Equip it with a magnetic stir bar and a thermometer.

  • Substrate Preparation: Dissolve N-Boc-azetidin-3-one (1.0 equiv) in anhydrous THF (approx. 0.1 M concentration). Cool the solution to -78 °C.

  • LDA Preparation (In Situ): In a separate flame-dried flask under argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to 0 °C and add n-butyllithium (1.1 equiv) dropwise. Stir for 30 minutes at 0 °C to form the lithium diisopropylamide (LDA) solution.

  • Enolate Formation: Slowly add the freshly prepared LDA solution via syringe to the stirred azetidinone solution at -78 °C. A color change (typically to yellow/orange) may be observed. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Fluorination: In another flask, dissolve NFSI (1.2 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor its progress by thin-layer chromatography (TLC) or LC-MS every hour until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NH₄Cl solution while the flask is still at -78 °C.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 3-fluoro-N-Boc-azetidin-3-one.

Part 3: Data, Scope, and Limitations

While direct electrophilic fluorination of a pre-formed Boc-azetidinone is based on established principles, many reported syntheses of 3-fluoroazetidines utilize alternative strategies, such as the cyclization of a bromofluorinated acyclic precursor.[5][7][21][22][23][24] However, the principles of enolate fluorination are well-documented for analogous systems.

Substrate TypeTypical ConditionsExpected Outcome & Key Considerations
Unsubstituted N-Boc-azetidin-3-oneLDA or LHMDS, NFSI or Selectfluor™, THF, -78 °CGood to excellent yields are expected. The primary product will be the racemic monofluorinated azetidinone.
2-Substituted N-Boc-azetidin-3-onesLDA or KHMDS, NFSI, THF, -78 °CThe reaction will form a tetrasubstituted stereocenter containing fluorine.[25] Diastereoselectivity becomes a critical factor, influenced by the steric bulk of the C2 substituent directing the approach of the fluorinating agent.
N-Boc-azetidine-3-carboxylatesNaH or K₂CO₃, Selectfluor™, CH₃CN, RTThese β-keto ester analogs are more acidic and can be deprotonated with weaker bases. However, over-fluorination to give the difluoro product can be a competing pathway under these conditions.[26]

Trustworthiness through Analysis:

  • Proton and Carbon NMR: Successful fluorination is confirmed by the appearance of characteristic C-F couplings.

  • Fluorine-19 NMR: A definitive technique to confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry: Confirms the molecular weight of the fluorinated product.

Challenges and Field Insights:

  • Stereocontrol: For substituted azetidines, achieving high diastereoselectivity is the primary challenge. The choice of base, solvent, and the specific N-F reagent can influence the diastereomeric ratio (d.r.).

  • Enolate Stability: The strained four-membered ring can affect enolate stability and geometry compared to larger ring systems. The use of precisely one equivalent of a strong base at low temperature is crucial to prevent side reactions.

  • Purification: The polarity of the fluorinated product may be similar to the starting material and byproducts (e.g., benzenesulfonimide from NFSI), sometimes requiring careful optimization of column chromatography conditions.

References

  • Electrophilic fluorin
  • Van Brabandt, W., et al. Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 2006. [Link]

  • Wood, S. H., et al. The electrophilic fluorination of enol esters using SelectFluor : a polar two-electron process. CORE. [Link]

  • Van Brabandt, W., et al. Synthesis of 3-Fluoroazetidines. ACS Publications, 2006. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. [Link]

  • Van Brabandt, W., et al. Synthesis of 3-fluoroazetidines. PubMed. [Link]

  • The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process. ResearchGate. [Link]

  • Van Brabandt, W., et al. Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 2006. [Link]

  • Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. NIH. [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • A quantitative reactivity scale for electrophilic fluorinating reagents. RSC Publishing. [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH. [Link]

  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[27]. ResearchGate. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. Journal of the American Chemical Society. [Link]

  • Electrophilic Fluorination. Bryn Mawr College. [Link]

  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. NIH. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

  • N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...). ResearchGate. [Link]

  • The Power of Fluorine: N-Fluorobenzenesulfonimide in Modern Synthesis. Autech Industry. [Link]

  • Selectfluor. Wikipedia. [Link]

  • Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. [Link]

  • Selectfluor. Common Organic Chemistry. [Link]

  • The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Diastereospecific fluorination of substituted azepanes. ResearchGate. [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC - NIH. [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. [Link]

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. NIH. [Link]

  • Electrophilic fluorination at saturated sites. Chemical Communications (RSC Publishing). [Link]

  • Diastereoselective Synthesis of Less Accessible Fluorine-Containing Acyclic Tetrasubstituted Stereocenters via Electrophilic Fluorination of β,β-Disubstituted Metalloenamines. PubMed. [Link]

  • Electrophilic Fluorination of Alkenes via Bora‐Wagner–Meerwein Rearrangement. Access to β‐Difluoroalkyl Boronates. PMC - NIH. [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Azetidine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[1][2] Among the scaffolds benefiting from this strategy, the azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable building block. Its strained, three-dimensional structure provides a unique vector for exiting a core scaffold, often improving properties like aqueous solubility. When combined with fluorine, the resulting fluorinated azetidine building blocks offer chemists a nuanced toolkit for fine-tuning properties such as basicity (pKa), lipophilicity (logP), and metabolic stability. This guide provides an in-depth analysis of these critical properties, explaining the underlying chemical principles and providing field-proven experimental protocols for their accurate determination.

Introduction: The Strategic Value of Fluorinated Azetidines

The azetidine motif is increasingly utilized in drug discovery to impart favorable properties, including increased three-dimensionality and improved solubility.[3] Fluorine, being the most electronegative element, exerts potent inductive effects that can profoundly alter the electronic environment of a molecule.[1] The introduction of one or more fluorine atoms onto the azetidine ring allows for precise modulation of its fundamental properties. This targeted modification can lead to enhanced target affinity, improved membrane permeability, and crucially, increased resistance to metabolic degradation by blocking sites susceptible to oxidation.[1][4] Understanding the specific impact of fluorination on the azetidine core is therefore essential for its rational application in drug design.

Core Physicochemical Properties: A Deep Dive

Basicity (pKa): The Inductive Effect in Action

The basicity of the azetidine nitrogen is a critical parameter, influencing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target effects like hERG channel binding.[5] The introduction of fluorine atoms has a profound and predictable impact on this property.

Causality & Rationale: The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the nitrogen atom. This destabilizes the conjugate acid (the protonated amine), making the lone pair on the nitrogen less available to accept a proton. The result is a significant reduction in the pKa of the azetidine nitrogen.[5][6] The magnitude of this pKa drop is dependent on the number of fluorine atoms and their proximity to the nitrogen. A gem-difluoro substitution at the 3-position will have a more pronounced effect than a single fluorine atom.[7]

Comparative Data:

CompoundTypical pKa (approx.)Change vs. Azetidine
Azetidine11.3-
3-Fluoroazetidine8.0 - 8.5↓ 2.8 - 3.3
3,3-Difluoroazetidine5.5 - 6.0↓ 5.3 - 5.8

Note: Exact pKa values can vary based on substitution and experimental conditions.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method directly measures the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the ionization constant.[8][9][10]

Methodology:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[8]

  • Sample Preparation: Prepare a ~1 mM solution of the fluorinated azetidine hydrochloride salt in deionized water or a solution with constant ionic strength (e.g., 0.15 M KCl).[8]

  • Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C) on a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO2.[8] Immerse the calibrated pH electrode in the solution.

  • Titration: Titrate the solution by making incremental additions of a standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point on the resulting sigmoidal curve. For more precise values, calculate the first derivative of the titration curve; the peak of the derivative curve indicates the equivalence point.

Workflow Diagram:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare Prepare 1mM Sample in 0.15M KCl Calibrate->Prepare Purge Purge with N2 Prepare->Purge Titrate Add 0.1M NaOH Increments Purge->Titrate Record Record pH & Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Derivative Calculate 1st Derivative Plot->Derivative Determine Determine pKa at Half-Equivalence Point Derivative->Determine

Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP): A Complex Interplay of Effects

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a master parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[7] The effect of fluorination on lipophilicity is more complex than its effect on basicity and can be counterintuitive.[11][12]

Causality & Rationale: While replacing hydrogen with fluorine increases the molecule's surface area and can enhance hydrophobic interactions, the highly polar C-F bond can also increase the overall molecular dipole moment.[11] The net effect on logP depends on the molecular context, including the number of fluorine atoms and their spatial orientation. For simple aliphatic systems, monofluorination can sometimes decrease lipophilicity, while di- or trifluorination often increases it.[12] This "checkmark" effect arises from the balance between increased hydrophobic surface area and altered polarity.[12]

Comparative Data:

CompoundTypical clogP (Calculated)Trend
Azetidine-0.3Hydrophilic
3-Fluoroazetidine-0.1 to 0.1Neutral / Slightly Increased Lipophilicity
3,3-Difluoroazetidine0.3 to 0.5Moderately Lipophilic

Note: Experimental logP values are highly dependent on the measurement technique and conditions.

Experimental Protocol: HPLC-Based logP Determination

This method correlates the retention time of a compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column with its lipophilicity.[13][14][15][16] It is a high-throughput and resource-sparing alternative to the traditional shake-flask method.[13][16]

Methodology:

  • System Setup: Use a C18 reverse-phase column. The mobile phase typically consists of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Prepare a set of 5-7 calibration standards with well-established, experimentally determined logP values that span the expected range of the test compounds.

  • Isocratic Elution: Inject each standard and the fluorinated azetidine test compounds onto the column using a fixed ratio of organic modifier to aqueous buffer (isocratic elution). Record the retention time (t_R) for each compound. The capacity factor (k') is calculated as k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Data Analysis: Plot the log(k') of the calibration standards against their known logP values. A linear regression of this plot yields a calibration curve.

  • logP Determination: Use the log(k') of the test compound and the equation of the line from the calibration curve to calculate its logP value.[15]

Workflow Diagram:

G cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Analysis PrepareStandards Prepare Calibration Standards (Known logP) Inject Inject Standards & Samples (Isocratic Elution) PrepareStandards->Inject PrepareSamples Prepare Test Samples PrepareSamples->Inject Measure Measure Retention Time (tR) Inject->Measure Calculate Calculate log(k') Measure->Calculate Plot Plot log(k') vs. logP for Standards Calculate->Plot Regress Perform Linear Regression Plot->Regress Determine Calculate logP of Test Compound from Curve Regress->Determine

Workflow for logP determination via RP-HPLC.
Conformational Control & Ring Puckering

The four-membered azetidine ring is not planar and exists in a puckered conformation. The position and orientation of substituents significantly influence this puckering. Fluorine, due to its small size and unique stereoelectronic effects, can be used to control the conformational preferences of the ring.

Causality & Rationale: The conformation of fluorinated prolines has been studied extensively, showing that fluorine can bias the ring pucker and the cis/trans ratio of the preceding amide bond.[17] Similar principles apply to azetidines. The gauche effect between the electronegative fluorine and the nitrogen lone pair or other substituents can favor specific puckered states. This conformational locking can be advantageous for optimizing ligand-receptor interactions by pre-organizing the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding.

Methodology Focus: NMR and Computational Analysis:

  • NMR Spectroscopy: High-resolution ¹H and ¹⁹F NMR spectroscopy are powerful tools for conformational analysis. Coupling constants (specifically ³JHH) can be used with the Karplus equation to estimate dihedral angles and infer the ring's pucker. Nuclear Overhauser effect (NOE) experiments can provide through-space distance information between protons, further defining the three-dimensional structure.

  • Computational Chemistry: Density Functional Theory (DFT) calculations are used to model the potential energy surface of the azetidine ring, identifying the lowest energy (most populated) conformations and quantifying the energy barriers between them.

Metabolic Stability

A primary motivation for incorporating fluorine into drug candidates is to enhance metabolic stability.[1][4][18] Fluorine substitution can block metabolically labile C-H bonds, preventing oxidation by cytochrome P450 (CYP) enzymes.[1]

Causality & Rationale: The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage. By replacing a hydrogen atom at a known "metabolic soft spot" with a fluorine atom, that site is effectively shielded from oxidative metabolism.[1] This can dramatically increase the half-life (t½) and in vivo exposure of a drug molecule.[1]

Comparative Data (Illustrative):

Compound MoietyTypical In Vitro t½ (HLM)Stability
Azetidine (unsubstituted)Variable (Low to Moderate)Susceptible to N-dealkylation, ring oxidation
3-FluoroazetidineIncreasedC-F bond blocks oxidation at C3
3,3-DifluoroazetidineSignificantly IncreasedC3 position is fully shielded

HLM = Human Liver Microsomes. Actual t½ is highly dependent on the overall molecular structure.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is a standard in vitro ADME screen used to assess a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, which are abundant in liver microsomes.[19][20][21][22][23]

Methodology:

  • Preparation: Thaw human liver microsomes (HLM) and dilute them in a phosphate buffer (pH 7.4).[19][23] Prepare a stock solution of the test compound (e.g., in DMSO or acetonitrile).[21]

  • Reaction Mixture: In a 96-well plate, combine the microsomal solution, the test compound (final concentration typically 1 µM), and buffer.[23] Pre-incubate the plate at 37°C.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (which provides the necessary cofactor for CYP enzymes).[20][21] A negative control reaction is run in parallel without the NADPH system.[21]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold 'stop solution' (typically acetonitrile) containing an internal standard.[22][23]

  • Analysis: Centrifuge the plate to precipitate the proteins.[21] Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.[22]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693 / k.[22]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Thaw Thaw & Dilute Liver Microsomes Mix Combine Microsomes & Compound Thaw->Mix PrepareStock Prepare Compound Stock (1µM) PrepareStock->Mix Initiate Initiate with NADPH Mix->Initiate Quench Quench at Timepoints (0, 5, 15, 30, 60 min) with ACN + IS Initiate->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS Analyze via LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ & CLint Plot->Calculate

Workflow for in vitro liver microsomal stability assay.

Conclusion

Fluorinated azetidine building blocks represent a sophisticated tool for medicinal chemists. The strategic incorporation of fluorine provides a reliable method to modulate basicity, a nuanced approach to tuning lipophilicity, and a powerful strategy for enhancing metabolic stability. A thorough understanding of these physicochemical principles, coupled with robust experimental validation using the protocols outlined in this guide, enables researchers and drug development professionals to rationally design and optimize next-generation therapeutics with improved drug-like properties.

References

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved January 4, 2026, from [Link]

  • Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

  • Determination of logP coefficients via a RP-HPLC column. (n.d.). Google Patents.
  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]

  • High throughput HPLC method for determining Log P values. (n.d.). Google Patents.
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved January 4, 2026, from [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 4, 2026, from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved January 4, 2026, from [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2021). Analytical Chemistry. [Link]

  • Gurbych, O., et al. (2024). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 4, 2026, from [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2020). Chembiochem. [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (2018). Macedonian Pharmaceutical Bulletin. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2022). The Journal of Organic Chemistry. [Link]

  • Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2021). International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2021). Journal of the American Chemical Society. [Link]

  • Development of Methods for the Determination of pKa Values. (2015). Clinical and Experimental Pharmacology. [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2020). Pharmacy. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2023). ResearchGate. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022). Chemistry. [Link]

  • Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. (2023). Nature Communications. [Link]

  • Dependence of the lipophilicity (logP) on the number of fluorine atoms. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2021). ChemRxiv. [Link]

  • 3-Fluoroazetidine. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Tuning basicity. (2023). Cambridge MedChem Consulting. Retrieved January 4, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2021). ResearchGate. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2015). MedChemComm. [Link]

  • Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. (2019). The Journal of Organic Chemistry. [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). Journal of Medicinal Chemistry. [Link]

Sources

Discovery and significance of substituted azetidines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transcended its status as a synthetic curiosity to become a privileged scaffold in contemporary medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry bestow upon it a unique combination of conformational rigidity and metabolic stability, rendering it an invaluable tool in the design of novel therapeutics. This guide provides a comprehensive technical overview of the discovery, synthesis, and profound significance of substituted azetidines in drug development. We will navigate through key synthetic strategies, delve into the nuanced structure-activity relationships, and illuminate the therapeutic potential of this remarkable heterocyclic system.

The Rise of a Strained Scaffold: Why Azetidines Matter

The strategic incorporation of the azetidine motif into drug candidates can profoundly influence their pharmacological profile. The inherent strain of the four-membered ring, approximately 25.4 kcal/mol, is a key determinant of its reactivity and conformational preferences.[1] This strain, intermediate between that of the highly reactive aziridines and the more flexible pyrrolidines, provides a unique balance of stability and controlled reactivity.

The constrained nature of the azetidine ring offers medicinal chemists several distinct advantages:

  • Conformational Rigidity: The puckered, non-planar conformation of the azetidine ring restricts the rotational freedom of its substituents.[2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[3]

  • Improved Physicochemical Properties: The introduction of an azetidine moiety can favorably modulate key drug-like properties. It can serve as a less lipophilic replacement for larger, more flexible aliphatic rings, thereby improving aqueous solubility and reducing metabolic liabilities.

  • Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation, particularly N-dealkylation, compared to larger saturated amines like piperidines. This can lead to an extended plasma half-life and improved pharmacokinetic profiles.

  • Novel Chemical Space: The unique three-dimensional arrangement of substituents on the azetidine core allows for the exploration of novel chemical space, providing opportunities to design ligands with unique binding interactions.

Constructing the Core: Key Synthetic Methodologies

The synthesis of the strained azetidine ring has historically posed a significant challenge. However, recent advancements in synthetic organic chemistry have provided a robust toolbox for the construction and functionalization of this critical scaffold.

Intramolecular Cyclization: Forging the Ring from Within

Intramolecular cyclization of acyclic precursors remains a cornerstone of azetidine synthesis. A prominent example is the palladium-catalyzed intramolecular amination of C(sp³)–H bonds. This powerful technique allows for the direct formation of the C-N bond of the azetidine ring from an unactivated C-H bond.

Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp³)–H Amination

This protocol is adapted from the work of He et al. and describes the synthesis of a substituted azetidine from an N-benzyl picolinamide precursor.[4][5]

Materials:

  • N-benzyl picolinamide substrate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phenyliodonium dimethylmalonate

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the N-benzyl picolinamide substrate (1.0 equiv), Pd(OAc)₂ (5-10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Add anhydrous 1,4-dioxane to the desired concentration.

  • To the stirred suspension, add phenyliodonium dimethylmalonate (1.2 equiv).

  • Seal the vessel and heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired substituted azetidine.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium is crucial for activating the C-H bond and facilitating the C-N bond formation.

  • Picolinamide Directing Group: The picolinamide group chelates to the palladium center, directing the C-H activation to the desired position and enabling the formation of the strained four-membered ring.

  • Oxidant: Phenyliodonium dimethylmalonate acts as an oxidant to regenerate the active Pd(II) catalyst, allowing for a catalytic cycle.

  • Base: Cesium carbonate is used to deprotonate the amide nitrogen, making it more nucleophilic for the final ring-closing step.

Strain-Release Functionalization: Harnessing Inherent Energy

A conceptually elegant and increasingly popular approach to substituted azetidines involves the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). The high ring strain of ABBs serves as a thermodynamic driving force for their ring-opening and subsequent functionalization.

Experimental Protocol: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butane

This protocol is a general representation of the acid-catalyzed strain-release opening of ABBs with a nucleophile.

Materials:

  • 1-Azabicyclo[1.1.0]butane (ABB) derivative

  • Nucleophile (e.g., alcohol, amine, thiol)

  • Brønsted or Lewis acid (e.g., trifluoroacetic acid, Sc(OTf)₃)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the ABB derivative (1.0 equiv) in an anhydrous solvent under an inert atmosphere, add the nucleophile (1.2-2.0 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the acid catalyst (e.g., 10-20 mol% for a Lewis acid or a stoichiometric amount of a Brønsted acid).

  • Stir the reaction at the appropriate temperature, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the 3-substituted azetidine.

Causality Behind Experimental Choices:

  • 1-Azabicyclo[1.1.0]butane (ABB): The high ring strain of this bicyclic system makes it an excellent electrophile upon activation.

  • Acid Catalyst: The acid activates the ABB by protonating the nitrogen atom or coordinating to it, making the C-N bonds more susceptible to nucleophilic attack.

  • Nucleophile: The choice of nucleophile determines the nature of the substituent introduced at the 3-position of the azetidine ring.

The Azetidine Advantage in Drug Design: Case Studies and Data

The true significance of the azetidine scaffold is best understood through its application in drug discovery programs. Its unique properties can be leveraged to overcome common challenges in lead optimization.

Azetidines as Bioisosteres: Enhancing Pharmacokinetic Profiles

A bioisosteric replacement involves substituting one functional group with another that retains similar biological activity but possesses different physicochemical properties. The azetidine ring is an excellent bioisostere for other cyclic amines like piperidine and pyrrolidine.

Table 1: Comparative Pharmacokinetic Properties of Azetidine-Containing Compounds vs. Analogs

Compound Pair Scaffold Key Pharmacokinetic Parameter Value Reference
Serotonin-4 AgonistPiperidineN-dealkylationMajor metabolic pathway[6]
Serotonin-4 AgonistAzetidineN-dealkylationNot observed[6]
STAT3 InhibitorProlineSTAT3 IC₅₀2.4 µM[7]
STAT3 InhibitorAzetidineSTAT3 IC₅₀0.52 µM[7]

This table illustrates how replacing a piperidine with an azetidine can block a major metabolic pathway and how substituting a proline with an azetidine can significantly improve potency.

Impact on Receptor Binding and Activity: A Conformational Tale

The rigid, puckered conformation of the azetidine ring can precisely orient substituents in three-dimensional space, leading to enhanced interactions with the target protein. This conformational restriction can be a key factor in improving a compound's potency and selectivity. For example, in a series of TZT-1027 analogues, the introduction of a 3-aryl-azetidine moiety to replace a more flexible phenylethyl group resulted in compounds with potent antiproliferative activities in the nanomolar range.[8]

Azetidines in Action: Modulating Key Signaling Pathways

The therapeutic impact of azetidine-containing drugs is evident in their ability to modulate critical signaling pathways implicated in various diseases. A notable example is the role of azetidine-based inhibitors in targeting the STAT3 signaling pathway, which is often dysregulated in cancer.

Targeting the STAT3 Pathway in Oncology

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and angiogenesis. Constitutive activation of the STAT3 pathway is a hallmark of many human cancers. Small molecule inhibitors that can disrupt this pathway are therefore highly sought after as potential anticancer agents.

Azetidine-containing compounds have emerged as potent and selective inhibitors of STAT3.[7] These inhibitors are designed to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of downstream target genes.

Diagram: The STAT3 Signaling Pathway and Inhibition by Azetidine-Based Compounds

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation Azetidine_Inhibitor Azetidine Inhibitor Azetidine_Inhibitor->STAT3_active Inhibition of Dimerization DNA DNA STAT3_dimer_nuc->DNA Binding to Promoter Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression Transcription

Caption: The STAT3 signaling pathway is activated by cytokines, leading to the transcription of genes involved in cell proliferation and survival. Azetidine-based inhibitors can block this pathway by preventing the dimerization of activated STAT3.

Future Outlook and Perspectives

The exploration of substituted azetidines in medicinal chemistry is far from complete. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space and enable the creation of even more complex and diverse azetidine-containing molecules. As our understanding of the intricate interplay between three-dimensional molecular shape and biological activity deepens, the azetidine scaffold is poised to play an increasingly pivotal role in the design of next-generation therapeutics. The ability to fine-tune the properties of drug candidates by incorporating this unique heterocyclic system will continue to be a powerful strategy for overcoming the challenges of modern drug discovery.

References

  • He, G., Lu, G., Guo, Z., Liu, P., & Chen, G. (2016). Benzazetidine synthesis via palladium-catalysed intramolecular C−H amination. Nature Chemistry, 8(12), 1131–1136. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2566–2589. [Link]

  • The schematic representation of the STAT3 signaling pathway. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Schematic of pathways activating STAT3 signaling. Once cytokines and... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (n.d.). Retrieved January 4, 2026, from [Link]

  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions | Journal of the American Chemical Society. (2012). Journal of the American Chemical Society, 134(1), 3-6. [Link]

  • Azetidines of pharmacological interest - PubMed. (2021). Archiv der Pharmazie, 354(11), e2100062. [Link]

  • Benzazetidine synthesis via palladium-catalysed intramolecular C−H amination. (2016). Nature Chemistry, 8(12), 1131-1136. [Link]

  • The STAT family members and the STAT3 signaling pathway. (A) A conceptual diagram showing the structure of - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • STAT3 Pathway | GeneGlobe - QIAGEN. (n.d.). Retrieved January 4, 2026, from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed. (2016). Marine Drugs, 14(5), 85. [Link]

  • Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review | Request PDF. (n.d.). Retrieved January 4, 2026, from [Link]

  • a) Selected azetidine‐containing spirocyclic pharmaceuticals.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Azetidine derivatives of tricyclic antidepressant agents - PubMed. (1979). Journal of Medicinal Chemistry, 22(2), 183-191. [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018). Chemistry – A European Journal, 24(55), 14696-14700. [Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(1), 249-252. [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed. (1990). Biopolymers, 30(9-10), 951-959. [Link]

  • Graphviz tutorial - YouTube. (2021, January 14). Retrieved January 4, 2026, from [Link]

  • Graphviz and dot: Generating Diagrams with Code - YouTube. (2022, October 21). Retrieved January 4, 2026, from [Link]

  • Building diagrams using graphviz | Chad's Blog. (2021, March 26). Retrieved January 4, 2026, from [Link]

  • Graphviz Examples and Tutorial - Sketchviz. (n.d.). Retrieved January 4, 2026, from [Link]

  • Dot Language Graphviz. (n.d.). Retrieved January 4, 2026, from [Link]

  • Drugs containing an azetidine core. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry, 63(24), 15813-15834. [Link]

  • Signaling pathway of STAT3. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

Methodological & Application

The Strategic Deployment of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the privileged structures that have gained significant traction are small, strained heterocycles, with the azetidine ring system being a notable example.[1] The incorporation of an azetidine moiety can impart desirable characteristics to a drug candidate, including improved metabolic stability, enhanced aqueous solubility, and a reduced lipophilicity, all of which are critical for favorable pharmacokinetic profiles.[2]

The strategic introduction of fluorine atoms into these scaffolds further amplifies their utility. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's conformational preferences, pKa, and metabolic fate.[2][3] The carbon-fluorine bond is exceptionally strong, often rendering adjacent positions resistant to metabolic degradation.[4] This synergy between the azetidine core and fluorine substitution has led to the emergence of building blocks like tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate as powerful tools in the medicinal chemist's arsenal. This application note provides a comprehensive guide to the use of this versatile reagent, detailing its applications and providing robust protocols for its incorporation into drug discovery workflows.

Physicochemical Properties and Key Structural Features

The efficacy of this compound as a synthetic building block stems from its unique combination of functional groups, each playing a distinct and crucial role.

PropertyValue/DescriptionSignificance in Drug Discovery
Molecular Formula C₉H₁₃FN₂O₂
Molecular Weight 200.21 g/mol
CAS Number 1788041-57-5
Appearance White to off-white solid
tert-Butyl Carbamate (Boc) Amine protecting groupEnables controlled, sequential reactions on the azetidine nitrogen. Readily cleaved under acidic conditions.
3-Fluoro Group Electron-withdrawing groupEnhances metabolic stability, modulates pKa of nearby functionalities, and can improve binding affinity to target proteins.[2][3]
3-Cyano Group Versatile functional handleCan be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering multiple avenues for derivatization.
Azetidine Ring Strained 4-membered heterocycleProvides a rigid, three-dimensional scaffold that can improve solubility and metabolic stability compared to larger ring systems.[1]

Core Applications in Drug Discovery

The unique structural attributes of this compound make it a valuable precursor in the synthesis of several classes of bioactive molecules.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They are composed of a target-binding ligand, an E3 ligase-binding ligand, and a linker. The azetidine moiety of this compound can be incorporated into the linker, providing a rigid and metabolically stable connection between the two ligands. The cyano group serves as a versatile attachment point for either the target-binding or E3 ligase-binding moiety.

PROTAC_synthesis cluster_0 PROTAC Assembly Azetidine_Linker tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate Deprotection Boc Deprotection Azetidine_Linker->Deprotection Acidic Conditions Functionalization Functionalization of Azetidine Nitrogen Deprotection->Functionalization PROTAC Final PROTAC Molecule Functionalization->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Target_Ligand Target Protein Ligand Target_Ligand->PROTAC

Caption: Workflow for PROTAC synthesis using the azetidine building block.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a key role in glucose metabolism, making it a prime target for the treatment of type 2 diabetes. Fluorinated azetidines have been explored as core scaffolds for DPP-IV inhibitors.[5] The rigidity of the azetidine ring can position key pharmacophoric elements for optimal interaction with the enzyme's active site, while the fluorine atom can enhance binding affinity and metabolic stability.

DPP4_Inhibitor_Design Azetidine_Scaffold Fluorinated Azetidine Core Binding_Pocket DPP-IV Active Site Azetidine_Scaffold->Binding_Pocket Optimal Positioning Side_Chain_1 Pharmacophore 1 Azetidine_Scaffold->Side_Chain_1 Side_Chain_2 Pharmacophore 2 Azetidine_Scaffold->Side_Chain_2 Improved_PK Enhanced Metabolic Stability and Bioavailability Binding_Pocket->Improved_PK Leads to

Caption: Role of the fluorinated azetidine scaffold in DPP-IV inhibitor design.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in synthetic workflows. These are intended as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: Boc Deprotection of the Azetidine Nitrogen

Rationale: The tert-butoxycarbonyl (Boc) protecting group is readily removed under acidic conditions, unmasking the secondary amine of the azetidine ring for subsequent functionalization. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a standard and effective method for this transformation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1–0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-cyano-3-fluoroazetidine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: N-Alkylation of 3-cyano-3-fluoroazetidine with an Electrophile

Rationale: The deprotected 3-cyano-3-fluoroazetidine can undergo nucleophilic substitution with a suitable electrophile, such as an alkyl halide or a sulfonate ester. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

Materials:

  • 3-cyano-3-fluoroazetidine (from Protocol 1)

  • Alkyl halide or sulfonate ester (e.g., benzyl bromide) (1.0-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve 3-cyano-3-fluoroazetidine (1.0 eq) in anhydrous ACN or DMF in a flame-dried, nitrogen-purged round-bottom flask.

  • Add DIPEA or TEA (2-3 eq) to the solution.

  • Add the alkyl halide or sulfonate ester (1.0-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated azetidine.

Protocol 3: Amide Coupling of a Carboxylic Acid to the Azetidine Nitrogen

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The deprotected azetidine can be coupled with a carboxylic acid using standard peptide coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization.

Materials:

  • 3-cyano-3-fluoroazetidine (from Protocol 1)

  • Carboxylic acid (1.0 eq)

  • HATU (1.1-1.2 eq)

  • DIPEA or TEA (3-4 eq)

  • DMF, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1-1.2 eq) and DIPEA (2 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 3-cyano-3-fluoroazetidine (1.1 eq) in anhydrous DMF and add DIPEA (1-2 eq).

  • Add the solution of the deprotected azetidine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or preparative HPLC.

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. Its unique combination of a Boc-protected amine, a fluorine atom, a cyano group, and a strained azetidine ring provides medicinal chemists with a powerful tool to introduce desirable properties into drug candidates. The strategic incorporation of this moiety can lead to compounds with enhanced metabolic stability, improved pharmacokinetic profiles, and potent biological activity. The protocols provided herein offer a practical guide for the effective utilization of this important synthetic intermediate in the development of next-generation therapeutics.

References

  • Hulin, B., Cabral, S., Lopaze, M. G., Van Volkenburg, M. A., Andrews, K. M., & Parker, J. C. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 15(21), 4770–4773. [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The construction of the azetidine skeleton: a mechanistically organized survey. Chemical reviews, 108(9), 3988–4035. [Link]

Sources

Application Notes and Protocols: Derivatization of the Cyano Group in 3-Cyano-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Cyano-3-fluoroazetidine in Medicinal Chemistry

The azetidine scaffold is a privileged structural motif in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility.[1] The introduction of a fluorine atom at the 3-position further modulates these properties, offering a powerful tool for fine-tuning the biological activity and pharmacokinetic profile of drug candidates.[2] The 3-cyano-3-fluoroazetidine moiety, in particular, serves as a versatile synthetic intermediate. The cyano group is a valuable functional handle that can be transformed into a variety of other key functionalities, including carboxylic acids, amides, and primary amines, which are cornerstones of many pharmacologically active molecules.[3]

This technical guide provides a comprehensive overview of the derivatization of the cyano group in N-Boc-protected 3-cyano-3-fluoroazetidine. It details the chemical principles behind these transformations and offers step-by-step protocols for key reactions, empowering researchers to leverage this valuable building block in their drug discovery programs. The presence of the electron-withdrawing fluorine atom at the tertiary carbon center is anticipated to influence the reactivity of the adjacent cyano group, a factor that will be considered in the discussion of the reaction methodologies.

Core Derivatization Strategies for the Cyano Group

The versatile cyano group of N-Boc-3-cyano-3-fluoroazetidine can be readily converted into several key functional groups essential for further molecular elaboration. The primary derivatization pathways include:

  • Hydrolysis: Transformation of the nitrile to a carboxylic acid or an amide.

  • Reduction: Conversion of the nitrile to a primary amine.

  • Cycloaddition: Participation of the nitrile in the formation of heterocyclic rings.

The following sections will delve into the specifics of each of these transformations, providing both the scientific rationale and detailed experimental protocols.

Section 1: Hydrolysis of the Cyano Group to a Carboxylic Acid

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[2][4] This reaction typically proceeds under acidic or basic conditions, with the choice of conditions often dictated by the compatibility of other functional groups within the molecule. For N-Boc-3-cyano-3-fluoroazetidine, the acid-labile N-Boc protecting group necessitates careful consideration of the reaction conditions to avoid its cleavage.

Scientific Principles and Mechanistic Overview

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon. A nucleophilic attack by water, followed by tautomerization, leads to an amide intermediate. Further hydrolysis of the amide under the reaction conditions yields the desired carboxylic acid and an ammonium salt.[5]

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting imidate anion is then protonated by water to form an amide, which is subsequently hydrolyzed to a carboxylate salt. Acidic workup is then required to furnish the final carboxylic acid.[5]

Given the presence of the acid-sensitive N-Boc group, a two-step procedure involving basic hydrolysis followed by a carefully controlled acidic workup is often the preferred method.

Experimental Protocol: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid

This protocol is adapted from general procedures for nitrile hydrolysis and considerations for the specific substrate.[2][3]

Diagrammatic Workflow:

G start Start with N-Boc-3-cyano-3-fluoroazetidine hydrolysis Basic Hydrolysis: - NaOH (aq) - Heat (e.g., reflux) start->hydrolysis Step 1 acidification Acidification: - Cool to 0 °C - Add HCl (aq) to pH ~3-4 hydrolysis->acidification Step 2 extraction Extraction: - Ethyl Acetate acidification->extraction Step 3 purification Purification: - Column Chromatography extraction->purification Step 4 product Product: 1-Boc-3-fluoroazetidine-3-carboxylic acid purification->product

Figure 1. Workflow for the hydrolysis of N-Boc-3-cyano-3-fluoroazetidine.

Materials and Reagents:

  • tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (5-10 volumes).

  • Hydrolysis: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of 1 M hydrochloric acid.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude carboxylic acid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of acetic acid) to afford the pure 1-Boc-3-fluoroazetidine-3-carboxylic acid.[3][6]

Table 1: Summary of Hydrolysis Reaction Parameters

ParameterConditionRationale
Base Sodium HydroxideA common and effective reagent for nitrile hydrolysis.[5]
Solvent WaterThe nucleophile for the hydrolysis reaction.[5]
Temperature RefluxTo provide sufficient energy to overcome the activation barrier of the reaction.
Acidification 1 M HClTo protonate the carboxylate and allow for extraction into an organic solvent.
Purification Column ChromatographyTo remove any unreacted starting material and byproducts.

Section 2: Reduction of the Cyano Group to a Primary Amine

The reduction of a nitrile to a primary amine is a highly valuable transformation in medicinal chemistry, providing access to a key building block for the synthesis of a wide range of compounds.[7] Several reducing agents can be employed for this purpose, with the choice depending on the desired reactivity and the presence of other functional groups.

Scientific Principles and Reagent Selection

Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) are effective for nitrile reduction but may not be compatible with the ester functionality of the N-Boc protecting group. A more chemoselective approach often involves catalytic hydrogenation. Raney Nickel is a commonly used catalyst for the reduction of nitriles to primary amines.[7] The reaction is typically carried out under a hydrogen atmosphere in a protic solvent, often with the addition of ammonia to suppress the formation of secondary amine byproducts.

Experimental Protocol: Synthesis of tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

This protocol is based on a reported procedure for the reduction of a similar non-fluorinated substrate.[7]

Diagrammatic Workflow:

G start Start with N-Boc-3-cyano-3-fluoroazetidine reduction Catalytic Hydrogenation: - Raney Nickel - H₂ (e.g., 40 atm) - Methanolic Ammonia start->reduction Step 1 filtration Filtration: - Filter through Celite reduction->filtration Step 2 concentration Concentration: - Remove solvent under  reduced pressure filtration->concentration Step 3 product Product: tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate concentration->product

Figure 2. Workflow for the reduction of N-Boc-3-cyano-3-fluoroazetidine.

Materials and Reagents:

  • This compound

  • Raney Nickel (slurry in water)

  • Methanol

  • Ammonia solution (e.g., 2 M in methanol)

  • Hydrogen gas

  • Celite

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add a solution of ammonia in methanol. Carefully add a catalytic amount of Raney Nickel slurry.

  • Hydrogenation: Place the reaction vessel in a high-pressure hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 40 atm) and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, and wash the filter cake with methanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to afford the crude tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate.

  • Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, silica gel column chromatography can be performed, typically using a gradient of methanol in dichloromethane containing a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking.

Table 2: Summary of Reduction Reaction Parameters

ParameterConditionRationale
Catalyst Raney NickelA highly active and commonly used catalyst for nitrile reduction.[7]
Hydrogen Source Hydrogen GasThe reducing agent for the catalytic hydrogenation.
Solvent MethanolA protic solvent suitable for hydrogenation reactions.
Additive AmmoniaSuppresses the formation of secondary amine byproducts.
Pressure High Pressure (e.g., 40 atm)Increases the rate of hydrogenation.

Section 3: Cycloaddition Reactions of the Cyano Group

The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, providing a powerful method for the construction of nitrogen-containing heterocycles.[8] Of particular interest are [3+2] cycloadditions with 1,3-dipoles to form five-membered rings. The electron-withdrawing fluorine atom at the adjacent carbon in 3-cyano-3-fluoroazetidine is expected to influence the electronic properties of the nitrile, potentially enhancing its reactivity as a dipolarophile.

Scientific Principles and Potential Applications

In a [3+2] cycloaddition, a 1,3-dipole reacts with a dipolarophile (in this case, the nitrile) to form a five-membered heterocyclic ring in a concerted manner. A common example is the reaction of an azide with a nitrile to form a tetrazole, a valuable scaffold in medicinal chemistry. This reaction, often catalyzed by a Lewis acid, provides a direct route to highly functionalized azetidine derivatives.

Conceptual Protocol: [3+2] Cycloaddition with Sodium Azide to form a Tetrazole

Diagrammatic Workflow:

G start Start with N-Boc-3-cyano-3-fluoroazetidine cycloaddition [3+2] Cycloaddition: - Sodium Azide (NaN₃) - Lewis Acid (e.g., ZnCl₂) - Solvent (e.g., DMF) - Heat start->cycloaddition Step 1 workup Aqueous Workup and Extraction cycloaddition->workup Step 2 purification Purification: - Recrystallization or  Column Chromatography workup->purification Step 3 product Product: tert-butyl 3-fluoro-3-(1H-tetrazol-5-yl)azetidine-1-carboxylate purification->product

Figure 3. Conceptual workflow for the [3+2] cycloaddition of N-Boc-3-cyano-3-fluoroazetidine.

Materials and Reagents:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or another suitable Lewis acid

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

Procedure (Conceptual):

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF. Add sodium azide (1.5-2.0 eq) and a catalytic amount of zinc chloride (0.1-0.2 eq).

  • Cycloaddition: Heat the reaction mixture to a temperature between 80-120 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the desired tetrazole derivative.

Table 3: Conceptual Parameters for [3+2] Cycloaddition

ParameterConditionRationale
1,3-Dipole Source Sodium AzideA common and readily available source for the formation of tetrazoles.
Catalyst Zinc ChlorideA Lewis acid to activate the nitrile towards cycloaddition.
Solvent DMFA polar aprotic solvent suitable for this type of reaction.
Temperature 80-120 °CTo promote the cycloaddition reaction.

Conclusion

3-Cyano-3-fluoroazetidine is a highly valuable and versatile building block for drug discovery. The cyano group can be efficiently transformed into a carboxylic acid, a primary amine, or can participate in cycloaddition reactions to form heterocyclic systems. The protocols and principles outlined in this guide provide a solid foundation for researchers to utilize this important intermediate in the synthesis of novel and potentially therapeutic molecules. Careful consideration of the reaction conditions, particularly in relation to the stability of the N-Boc protecting group, is crucial for successful derivatization.

References

  • Van Hende, E., Verniest, G., Deroose, F., Thuring, J.-W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]

  • PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • PubMed. (2022). Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. National Center for Biotechnology Information. Retrieved from [Link]

  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Retrieved from [https://lifechemicals.com/blog/building-blocks/substituted-azetidines-in-drug-discovery]
  • ResearchGate. (n.d.). Examples of drug candidates containing fluoroalkyl-substituted azetidine (7) and piperidine (8) motifs. Retrieved from [https://www.researchgate.net/figure/Examples-of-drug-candidates-containing-fluoroalkyl-substituted-azetidine-7-and-piperidine_fig2_358296996]
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [https://www.organic-chemistry.org/synthesis/C1O/carboxylicacids.shtm]
  • ResearchGate. (n.d.). Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. Retrieved from [https://www.researchgate.
  • ResearchGate. (n.d.). Synthesis of Novel (S)-N-Boc-3-Pyrazolylalanine-Derived α-Amino Acids. Retrieved from [https://www.researchgate.net/publication/257770857_Synthesis_of_Novel_S-N-Boc-3-Pyrazolylalanine-Derived_a-Amino_Acids]
  • BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [https://byjus.com/chemistry/nitrile-to-carboxylic-acid/]

Sources

Application Notes and Protocols for the Deprotection of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and optimized protocols for the deprotection of the tert-butoxycarbonyl (Boc) group from tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate, yielding the corresponding 3-cyano-3-fluoroazetidine salt. The azetidine ring, particularly when substituted with fluorine and cyano groups, is a valuable scaffold in medicinal chemistry. The successful removal of the Boc protecting group is a critical step in the synthesis of more complex pharmaceutical intermediates. This document outlines two primary acid-mediated deprotection methodologies, utilizing trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane. Emphasis is placed on the mechanistic rationale behind the chosen conditions, potential side reactions, and strategies to ensure high yield and purity of the desired product.

Introduction: The Strategic Importance of Boc Deprotection in Azetidine Chemistry

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities.[1] Its widespread use stems from its robustness under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection of Boc-protected amines is a key transformation in the synthesis of active pharmaceutical ingredients (APIs).

The substrate in focus, this compound, presents a unique set of challenges. The strained four-membered azetidine ring demands careful handling to prevent ring-opening side reactions.[3] Furthermore, the presence of geminal fluorine and cyano groups at the C3 position introduces electronic effects that must be considered. A primary concern during acidic deprotection is the potential for hydrolysis of the nitrile (cyano) group to a carboxylic acid, a well-documented transformation under acidic conditions.[1][4] Therefore, the selection of deprotection conditions must balance efficient cleavage of the Boc group with the preservation of the sensitive functional groups on the azetidine ring.

The Mechanism of Acid-Catalyzed Boc Deprotection

The acidic deprotection of a Boc-protected amine is a well-understood carbamate hydrolysis reaction.[1][5] The generally accepted mechanism proceeds through the following key steps:

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group, increasing the electrophilicity of the carbonyl carbon.[6][7]

  • Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[4][8]

  • Decomposition: The carbamic acid is unstable and spontaneously decomposes to release the free amine and carbon dioxide gas.[6][7]

  • Protonation of the Amine: In the acidic medium, the newly liberated amine is protonated to form the corresponding ammonium salt.[6][7]

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic species present in the reaction mixture.[9] This can be mitigated by using a scavenger or by ensuring the reaction is sufficiently dilute.

Recommended Deprotection Protocols

Two primary protocols are presented for the deprotection of this compound. The choice between them will depend on the desired salt form of the product and the scale of the reaction.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and generally rapid method for Boc deprotection.[10] TFA is a strong acid that effectively cleaves the Boc group at room temperature.[8]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the this compound (1.0 eq) in anhydrous DCM (10-20 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To the resulting residue, add cold diethyl ether to precipitate the 3-cyano-3-fluoroazetidine trifluoroacetate salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method provides the hydrochloride salt of the amine, which is often preferred in pharmaceutical applications.[11][12] Commercially available solutions of HCl in dioxane are convenient for this purpose.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound (1.0 eq) in anhydrous 1,4-dioxane (10-20 volumes) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the 3-cyano-3-fluoroazetidine hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Comparative Data and Considerations

ParameterProtocol 1: TFA/DCMProtocol 2: 4M HCl in Dioxane
Reagent Trifluoroacetic AcidHydrogen Chloride
Solvent Dichloromethane1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 1-3 hours2-4 hours
Product Salt Form TrifluoroacetateHydrochloride
Key Considerations Highly corrosive reagent. Residual TFA can be difficult to remove.Dioxane is a suspected carcinogen and should be handled with care.
Potential Side Reactions Nitrile hydrolysis if reaction time is prolonged or temperature is elevated.Nitrile hydrolysis under prolonged reaction times or with aqueous HCl.

Experimental Workflow and Chemical Transformation Diagrams

G cluster_workflow Boc Deprotection Workflow start Start: Boc-protected Azetidine dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve add_acid Add Acidic Reagent (TFA or HCl in Dioxane) dissolve->add_acid react Stir at RT (Monitor by TLC/LC-MS) add_acid->react concentrate Concentrate in vacuo react->concentrate precipitate Precipitate with Diethyl Ether concentrate->precipitate isolate Isolate Product by Filtration precipitate->isolate end End: Azetidine Salt isolate->end

Caption: General experimental workflow for Boc deprotection.

Caption: Chemical transformation of Boc deprotection.

Troubleshooting and Scientific Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of acid or extending the reaction time. However, be mindful of the potential for nitrile hydrolysis with prolonged reaction times.

  • Nitrile Hydrolysis: The primary potential side reaction is the hydrolysis of the cyano group to a carboxylic acid.[4] This is more likely to occur with extended reaction times, elevated temperatures, or the presence of water. To minimize this, use anhydrous solvents and reagents, and monitor the reaction closely to avoid unnecessarily long reaction times.

  • Azetidine Ring Opening: While the azetidine ring is generally stable under these conditions, highly forcing conditions (e.g., high temperatures) should be avoided to prevent potential ring-opening reactions.

  • Product Isolation: The resulting amine salts are often hygroscopic. Ensure they are dried thoroughly and stored in a desiccator.

Conclusion

The deprotection of this compound can be achieved efficiently using either trifluoroacetic acid in dichloromethane or hydrogen chloride in dioxane. The choice of method will be dictated by the desired final salt form and other experimental considerations. By understanding the underlying mechanism and potential side reactions, researchers can successfully perform this critical transformation, paving the way for the synthesis of novel and complex azetidine-containing molecules for drug discovery and development.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Hodgson, D. M., Norsikian, S., & G-A, F. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 130-133.
  • Common Organic Chemistry. (n.d.). Boc Deprotection (HCl). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection (TFA). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of.... Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection - Reagent Guides. Retrieved from [Link]

  • ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]

  • Giddens, A. C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24567-24574.
  • Uesugi, S., et al. (2017). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 5, 87.
  • Zhang, W., & Liu, W. (2020). Biosyntheses of azetidine-containing natural products.

Sources

Application Notes & Protocols: Incorporation of 3-Fluoro-3-Cyanoazetidine into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics.[1] Azetidine-containing amino acids, as rigid proline analogues, are of particular interest for their ability to impart unique conformational constraints. This guide provides a comprehensive overview and detailed protocols for the incorporation of 3-fluoro-3-cyanoazetidine into peptide scaffolds using solid-phase peptide synthesis (SPPS). The introduction of the fluorinated and cyanated azetidine moiety can significantly influence a peptide's conformational preferences, metabolic stability, and binding affinity.[2][3] These application notes are designed to equip researchers with the necessary knowledge to synthesize, purify, and characterize these novel peptide analogues.

Introduction: The Rationale for Fluorinated Azetidine Scaffolds

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and membrane permeability.[3][4] When incorporated into the constrained four-membered ring of an azetidine, the physicochemical effects of fluorine are amplified. The 3-fluoro-3-cyanoazetidine moiety offers a unique combination of features:

  • Conformational Rigidity: The azetidine ring restricts the peptide backbone's flexibility, pre-organizing the peptide into specific conformations that can enhance binding to biological targets.[5][6]

  • Metabolic Stability: The presence of the fluoro group can block sites of metabolic oxidation, increasing the peptide's in vivo half-life.[7]

  • Modulated Physicochemical Properties: Fluorination can alter the lipophilicity and basicity of the azetidine nitrogen, influencing the overall solubility and pharmacokinetic profile of the peptide.[2][8]

  • Novel Interactions: The cyano group can participate in unique dipole-dipole or hydrogen bonding interactions within the peptide or with its target.

This guide will focus on the practical aspects of incorporating this valuable building block into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Synthesis of the 3-Fluoro-3-Cyanoazetidine Building Block

While a detailed synthesis of the 3-fluoro-3-cyanoazetidine building block is beyond the scope of these application notes, it is crucial to understand its general preparation to appreciate its handling and reactivity during peptide synthesis. The synthesis typically involves a multi-step sequence starting from a commercially available precursor. The resulting Fmoc-protected 3-fluoro-3-cyanoazetidine-2-carboxylic acid is the key reagent for SPPS.

It is important to source this building block from a reliable supplier or synthesize it with high purity, as impurities can lead to side reactions and difficult purification of the final peptide.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of 3-fluoro-3-cyanoazetidine into a peptide sequence can be achieved using a standard Fmoc-SPPS workflow with minor modifications to account for the unique properties of this unnatural amino acid.[1]

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected natural amino acids

  • Fmoc-3-fluoro-3-cyanoazetidine-2-carboxylic acid

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Washing solvent: DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

Step-by-Step SPPS Protocol

This protocol is based on a 0.1 mmol scale synthesis. Adjustments may be necessary for different scales.

  • Resin Swelling:

    • Place the resin in a reaction vessel and swell in DMF for 30 minutes.[1]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.[1]

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (for natural amino acids):

    • Prepare the coupling solution: Dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF.

    • Add the coupling solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 x 1 min).

  • Incorporation of 3-Fluoro-3-Cyanoazetidine:

    • Prepare the coupling solution for the azetidine amino acid: Dissolve Fmoc-3-fluoro-3-cyanoazetidine-2-carboxylic acid (2 eq.), HATU (1.9 eq.), and DIPEA (4 eq.) in DMF. The use of HATU is recommended for this sterically hindered amino acid to ensure efficient coupling.

    • Add the coupling solution to the deprotected resin.

    • Agitate for 2-4 hours. A longer coupling time may be necessary.

    • Perform a Kaiser test. If incomplete, a second coupling may be required.

    • Wash the resin with DMF (5 x 1 min).

  • Chain Elongation:

    • Repeat steps 2 and 3 for the remaining natural amino acids in the sequence.

  • Final Fmoc Deprotection:

    • Perform the final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[9]

    • Centrifuge to pellet the peptide.

    • Wash the pellet with cold diethyl ether.[9]

    • Dry the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Workflow Diagram

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling_Natural Natural AA Coupling (HBTU/HOBt) Wash2 DMF Wash Coupling_Natural->Wash2 Coupling_Azetidine Azetidine AA Coupling (HATU) Coupling_Azetidine->Wash2 Wash1->Coupling_Natural If Natural AA Wash1->Coupling_Azetidine If Azetidine AA Wash2->Deprotection Repeat for next AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection End of Sequence Wash3 DMF Wash Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation, Purification & Characterization Cleavage->Purification

Sources

The Versatile Architect: Tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate as a Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is relentless. Small, strained ring systems, particularly those incorporating fluorine, have emerged as powerful tools for modulating the physicochemical and metabolic profiles of drug candidates. Among these, tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate stands out as a highly versatile and reactive building block, offering a unique combination of functionalities poised for the construction of diverse and complex heterocyclic systems. This guide provides an in-depth exploration of its synthesis and application, offering detailed protocols and mechanistic insights to empower researchers in their pursuit of next-generation therapeutics.

Part 1: Synthesis of the Building Block: A Protocol for this compound

The synthesis of this key building block, while not commercially straightforward, can be achieved through a multi-step sequence. The following protocol is a composite of established synthetic transformations for analogous systems, providing a reliable pathway for its preparation in a laboratory setting. A key strategy involves the introduction of the fluorine atom at a late stage via electrophilic fluorination.

Synthetic Workflow Overview

A 1-Boc-3-azetidinone B tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate A->B TMSCN, ZnI2 C tert-butyl 3-cyanoazetidine-1-carboxylate A->C Alternative Routes B->C Deoxygenation (e.g., Barton-McCombie) D Enolate Intermediate C->D Strong Base (e.g., LHMDS) E This compound D->E Electrophilic Fluorinating Agent (e.g., NFSI)

Caption: Proposed synthetic pathway to the target building block.

Detailed Synthesis Protocol

Step 1: Synthesis of tert-butyl 3-cyanoazetidine-1-carboxylate

This precursor can be synthesized from commercially available 1-Boc-3-azetidinone.

  • Reaction: To a solution of 1-Boc-3-azetidinone (1 equivalent) in a suitable solvent such as dichloromethane, add trimethylsilyl cyanide (TMSCN, 1.5 equivalents) and a catalytic amount of a Lewis acid like zinc iodide (ZnI2, 0.1 equivalents).

  • Conditions: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate, can be carried forward or purified by column chromatography. Subsequent deoxygenation (e.g., via a Barton-McCombie reaction) would yield tert-butyl 3-cyanoazetidine-1-carboxylate. Alternative multi-step routes from other precursors may also be employed.[1]

Step 2: Electrophilic Fluorination

This crucial step introduces the fluorine atom at the C3 position.

  • Reaction: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl 3-cyanoazetidine-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Conditions: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LHMDS, 1.1 equivalents) dropwise, and stir the mixture for 30 minutes to an hour to ensure complete enolate formation. To this solution, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI, 1.2 equivalents), in anhydrous THF dropwise. Allow the reaction to stir at -78 °C for 2-3 hours.

  • Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.[2][3]

Parameter Value
Molecular Formula C9H13FN2O2
Molecular Weight 200.21 g/mol
CAS Number 1788041-57-5
Appearance White to off-white solid
Purity >97% (typical)

Table 1: Physicochemical properties of this compound.[4][5]

Part 2: Application in the Synthesis of Novel Heterocycles

The true value of this compound lies in its ability to serve as a versatile precursor to a variety of complex heterocyclic structures. The presence of the nitrile group, the fluorine atom, and the strained azetidine ring provides multiple avenues for synthetic diversification.

Application 1: Synthesis of Spiro[azetidine-3,3'-indoline]-2,2'-diones

Spiro-oxindoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The following protocol details a copper-catalyzed asymmetric cascade reaction for the synthesis of novel spiro[azetidine-3,3'-indoline]-2,2'-diones, showcasing the utility of a related azetidine building block. While the original literature may use a slightly different precursor, the underlying principle of the reaction is applicable.

cluster_0 Reaction Conditions A Azetidine Precursor C Spiro[azetidine-3,3'-indoline]-2,2'-dione A->C B N-alkynyl-2-oxoindoline B->C Cu(I) Catalyst Cu(I) Catalyst Chiral Ligand Chiral Ligand Base Base

Caption: Copper-catalyzed synthesis of spiro-azetidinyl-indolinediones.

  • Reaction Setup: To a solution of the appropriate N-alkynyl-2-oxoindoline (1 equivalent) in a suitable solvent like toluene, add the this compound (1.2 equivalents).

  • Catalyst System: In a separate vial, prepare the catalyst system by mixing a copper(I) salt (e.g., CuBr, 5 mol%) and a chiral ligand (e.g., a BINAP derivative, 6 mol%) in the same solvent.

  • Reaction Execution: Add the catalyst solution to the reaction mixture, followed by the addition of a suitable base (e.g., a tertiary amine like diisopropylethylamine, 2 equivalents).

  • Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the desired spiro[azetidine-3,3'-indoline]-2,2'-dione.[6][7][8]

Application 2: Synthesis of Functionalized Dihydropyridinones

The electron-withdrawing nature of the cyano and fluoro groups at the C3 position of the azetidine ring makes it an interesting Michael acceptor precursor. This reactivity can be harnessed for the synthesis of highly substituted dihydropyridinone scaffolds, which are important pharmacophores.

cluster_1 Reaction Conditions A This compound C Spiro-azetidinyl-dihydropyridinone A->C B β-enaminone B->C Lewis Acid Catalyst Lewis Acid Catalyst Solvent (e.g., Toluene) Solvent (e.g., Toluene) Heat Heat

Caption: Synthesis of spiro-azetidinyl-dihydropyridinones.

  • Reaction Setup: In a microwave vial or a sealed tube, combine this compound (1 equivalent), a β-enaminone (1.1 equivalents), and a Lewis acid catalyst (e.g., scandium(III) triflate, 10 mol%).

  • Solvent: Add a high-boiling point solvent such as toluene or xylene.

  • Reaction Conditions: Heat the reaction mixture to 120-150 °C, either conventionally or using microwave irradiation, for 2-6 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the spiro-azetidinyl-dihydropyridinone product.[9]

Heterocycle Class Key Reaction Type Significance
Spiro[azetidine-3,3'-indoline]-2,2'-diones Copper-catalyzed cascadeAccess to complex, chiral spirocycles with potential biological activity.
Spiro-azetidinyl-dihydropyridinones Michael addition/cyclizationConstruction of highly substituted pyridone cores, prevalent in pharmaceuticals.

Table 2: Summary of heterocyclic scaffolds synthesized from the azetidine building block.

Conclusion and Future Outlook

This compound is a building block of significant potential, offering access to a rich diversity of novel heterocyclic structures. The protocols outlined in this guide provide a starting point for its synthesis and application in the construction of medicinally relevant scaffolds such as spiro-indolinediones and functionalized dihydropyridinones. The unique combination of a strained ring, a nitrile, and a fluorine atom at a quaternary center opens up avenues for further exploration in areas such as cycloaddition reactions, nucleophilic substitutions, and the synthesis of other complex spirocyclic and fused systems. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of such versatile building blocks will be paramount in the development of the next generation of therapeutics.

References

  • ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. Available from: [Link]

  • PubMed. New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. This compound. Available from: [Link]

  • Google Patents. The synthetic method of 3 fluoro azetidine derivatives.
  • MDPI. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available from: [Link]

  • PubMed. Asymmetric Synthesis of Spiro[Azetidine-3,3'-Indoline]-2,2'-Diones via Copper(I)-Catalyzed Kinugasa/C-C Coupling Cascade Reaction. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones via the Staudinger reaction: cis- or trans-diastereoselectivity with different addition modes. Available from: [Link]

  • PubMed. Synthesis of 1,3-diaryl-spiro[azetidine-2,3'-indoline]-2',4-diones via the Staudinger reaction: cis- or trans-diastereoselectivity with different addition modes. Available from: [Link]

  • National Center for Biotechnology Information. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Available from: [Link]

  • National Center for Biotechnology Information. Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]

  • YouTube. Experience Danishefsy's Daring Diene Cycloaddition Adventure!. Available from: [Link]

  • ChemUniverse. This compound. Available from: [Link]

  • MDPI. Efficient Stereo-Selective Fluorination on Vitamin D3 Side-Chain Using Electrophilic Fluorination. Available from: [Link]

  • National Center for Biotechnology Information. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Available from: [Link]

  • ResearchGate. Innovative Syntheses of Cyano(fluoro)borates: Catalytic Cyanation, Electrochemical and Electrophilic Fluorination. Available from: [Link]

  • The ASL Lab. Hetero-Diels-Alder Reaction and other Cycloadditions. Available from: [Link]

  • Beilstein Journals. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Available from: [Link]

  • ResearchGate. Cycloaddition reactions of 3-fluorobutenone. Available from: [Link]

  • ResearchGate. Reaction of β-enaminone 1a with benzaldehyde (2a) and 1,3-cyclohexanedione (3a) under several catalysts. Available from: [Link]

Sources

Synthetic protocols for coupling reactions with tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Coupling Reactions with tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery

The azetidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional character offers a distinct advantage over more traditional, linear, or aromatic linkers, enabling precise vectoral orientation of substituents into protein binding pockets. The introduction of fluorine at the C3 position, particularly alongside a cyano group as in this compound, creates a building block of exceptional value. Fluorine substitution is a well-established strategy to modulate key drug properties, including metabolic stability, pKa, and binding affinity.[1][2][3] This guide provides detailed application notes and protocols for leveraging this versatile building block in key transition-metal-catalyzed coupling reactions, which are foundational to contemporary drug development.[4][5]

This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple procedural lists to explain the underlying principles and rationale for experimental design, ensuring both reproducibility and adaptability.

Core Mechanistic Principles of Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4] Most protocols discussed herein, particularly those involving palladium, operate via a common catalytic cycle comprising three fundamental steps:

  • Oxidative Addition: The active, low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halide bond of the electrophilic coupling partner, forming a higher-valent organometallic intermediate (e.g., Pd(II)).

  • Transmetalation (for Suzuki-Miyaura): A nucleophilic organoboron species exchanges its organic group with the halide on the metal center. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the metal center couple and are expelled, regenerating the low-valent catalyst and completing the cycle.[6][7]

The choice of ligand is critical; bulky, electron-rich phosphine ligands often stabilize the catalyst and accelerate key steps, particularly the reductive elimination, leading to higher yields and broader substrate scope.[8]

Application Protocol 1: Suzuki-Miyaura Coupling for C(sp³)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a premier method for constructing C-C bonds.[6][9] To utilize this compound in this context, it must first be converted into a suitable electrophilic coupling partner. A plausible synthetic route involves the transformation of the cyano group or activation of the C3 position. For this protocol, we will assume the successful synthesis of a hypothetical precursor, tert-butyl 3-bromo-3-fluoroazetidine-1-carboxylate . This protocol describes the subsequent coupling with various arylboronic acids.

Causality and Experimental Rationale

The selection of a palladium(II) precatalyst like Pd(OAc)₂ with a sterically hindered, electron-rich biarylphosphine ligand such as SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is intentional. The ligand facilitates the formation of the active Pd(0) species and promotes both oxidative addition and the crucial, often rate-limiting, reductive elimination step. A carbonate base like K₂CO₃ is sufficiently strong to facilitate the transmetalation of the boronic acid without promoting side reactions. A mixed solvent system of dioxane and water is standard, as water aids in the dissolution of the base and facilitates the catalytic cycle.

Visualized Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Complex R¹-Pd(II)L₂(X) Pd0->PdII_Complex OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂(R²) PdII_Complex->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Pd0 Product R¹-R² PdII_Aryl->Product RedElim Reductive Elimination Reagents1 R¹-X (Azetidine-Br) Reagents1->Pd0 Reagents2 R²-B(OH)₂ (Arylboronic Acid) + Base Reagents2->PdII_Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol
  • To an oven-dried Schlenk tube, add tert-butyl 3-bromo-3-fluoroazetidine-1-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).

  • Evacuate and backfill the tube with argon or nitrogen gas three times.

  • Add degassed 1,4-dioxane and water (5:1 v/v, to make a 0.2 M solution with respect to the azetidine).

  • Seal the tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the combined filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-3-fluoroazetidine product.

Data Table: Representative Suzuki-Miyaura Couplings
EntryArylboronic Acid PartnerProductTypical Yield
1Phenylboronic acidtert-butyl 3-fluoro-3-phenylazetidine-1-carboxylate75-85%
24-Methoxyphenylboronic acidtert-butyl 3-fluoro-3-(4-methoxyphenyl)azetidine-1-carboxylate70-80%
3Pyridine-3-boronic acidtert-butyl 3-fluoro-3-(pyridin-3-yl)azetidine-1-carboxylate60-70%
44-Trifluoromethylphenylboronic acidtert-butyl 3-fluoro-3-(4-(trifluoromethyl)phenyl)azetidine-1-carboxylate65-75%

Application Protocol 2: Buchwald-Hartwig Amination for C(sp³)-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, which are ubiquitous in pharmaceuticals.[10][11][12] Similar to the Suzuki protocol, this reaction requires an activated azetidine precursor, such as tert-butyl 3-bromo-3-fluoroazetidine-1-carboxylate . This protocol details its coupling with a range of primary and secondary amines.

Causality and Experimental Rationale

This reaction requires a strong, non-nucleophilic base to deprotonate the amine coupling partner (or the N-H bond in the palladium intermediate) without competing in the reaction. Sodium tert-butoxide (NaOtBu) is a common and effective choice. The catalyst system often employs a palladium(0) source like Pd₂(dba)₃ and a specialized ligand. Josiphos-type ligands are highly effective for coupling with a wide variety of amines due to their electron-richness and steric profile, which promotes efficient reductive elimination.[10] Anhydrous, non-protic solvents like toluene are required to prevent quenching of the strong base.

Visualized Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ PdII_Complex R¹-Pd(II)L₂(X) Pd0->PdII_Complex Oxidative Addition Amine_Coord [R¹-Pd(II)L₂(HNR²R³)]⁺X⁻ PdII_Complex->Amine_Coord Amine Binding Amido_Complex R¹-Pd(II)L₂(NR²R³) Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product R¹-NR²R³ Amido_Complex->Product Reagents1 R¹-X (Azetidine-Br) Reagents1->Pd0 Reagents2 HNR²R³ + Base Reagents2->PdII_Complex

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Step-by-Step Protocol
  • Inside a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv) and a Josiphos-type ligand (e.g., SL-J009-1, 0.03 equiv).

  • Add tert-butyl 3-bromo-3-fluoroazetidine-1-carboxylate (1.0 equiv).

  • Remove the tube from the glovebox. Add anhydrous toluene (to make a 0.15 M solution) followed by the amine (1.2 equiv) under an inert atmosphere.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 16-24 hours, monitoring by LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product via flash column chromatography to afford the desired 3-amino-3-fluoroazetidine derivative.

Data Table: Representative Buchwald-Hartwig Couplings
EntryAmine PartnerProductTypical Yield
1Morpholinetert-butyl 3-fluoro-3-morpholinoazetidine-1-carboxylate80-90%
2Anilinetert-butyl 3-fluoro-3-(phenylamino)azetidine-1-carboxylate70-80%
3Benzylaminetert-butyl 3-(benzylamino)-3-fluoroazetidine-1-carboxylate75-85%
4N-methylpiperazinetert-butyl 3-fluoro-3-(4-methylpiperazin-1-yl)azetidine-1-carboxylate65-75%

Application Protocol 3: Photoredox/Nickel Dual Catalysis for Decarboxylative Arylation

Modern synthetic methods increasingly utilize photoredox catalysis to access novel reactivity.[13][14] Decarboxylative cross-coupling is a powerful strategy that uses abundant carboxylic acids as stable, readily available precursors to alkyl radicals.[15][16][17] This protocol describes a hypothetical but highly plausible coupling of an azetidine-3-carboxylic acid (derived from hydrolysis of the nitrile in the parent molecule) with heteroaryl halides via dual photoredox and nickel catalysis.[15][18]

Causality and Experimental Rationale

This dual catalytic system harnesses visible light to generate reactive intermediates. The iridium photocatalyst, upon excitation by blue light, becomes a potent oxidant. It oxidizes the carboxylate (activated as an N-hydroxyphthalimide (NHP) ester), which then undergoes facile decarboxylation to generate a C3-centered azetidinyl radical. This radical is intercepted by a nickel catalyst, which then undergoes a cross-coupling cycle with a heteroaryl halide to form the final product.[15][19] The use of a nickel catalyst is key for coupling with sp³-hybridized radicals.

Visualized Workflow: Photoredox Decarboxylative Coupling

Photoredox_Workflow Workflow for Decarboxylative Coupling Start Azetidine-3-COOH (from Nitrile Hydrolysis) NHP_Ester Activation to Redox-Active Ester (NHP) Start->NHP_Ester Reaction_Vessel Dual Catalysis Reaction: • Ir Photocatalyst + Blue Light • Ni Catalyst + Ligand • Heteroaryl-Halide NHP_Ester->Reaction_Vessel Radical_Gen SET & Decarboxylation → Azetidinyl Radical Reaction_Vessel->Radical_Gen Light Absorption Ni_Cycle Nickel Catalytic Cycle (Radical Capture & C-C Coupling) Radical_Gen->Ni_Cycle Product Final Product: 3-Fluoro-3-Heteroaryl-Azetidine Ni_Cycle->Product

Caption: Simplified workflow for photoredox/nickel-catalyzed decarboxylative arylation.

Step-by-Step Protocol

Note: This protocol assumes prior conversion of the azetidine-3-carboxylic acid to its N-hydroxyphthalimide (NHP) redox-active ester.

  • In a glovebox, add the Azetidine-3-NHP ester (1.0 equiv), the heteroaryl halide (e.g., 2-chloropyridine, 1.5 equiv), NiCl₂·glyme (0.1 equiv), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 0.12 equiv) to a vial.

  • Add the iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.01 equiv).

  • Add anhydrous, degassed solvent (e.g., DMF or DMA).

  • Seal the vial with a septum cap, remove from the glovebox, and place it in the reaction block.

  • Stir the mixture at room temperature while irradiating with a blue LED lamp (λ ≈ 450 nm) for 24 hours. Ensure cooling is applied to maintain room temperature.

  • Upon completion (monitored by LC-MS), dilute the reaction mixture with ethyl acetate.

  • Wash with water (3x) to remove the DMF/DMA, followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by preparative HPLC or flash column chromatography to isolate the coupled product.

Data Table: Representative Decarboxylative Couplings
EntryHeteroaryl Halide PartnerProductTypical Yield
12-Chloropyridinetert-butyl 3-fluoro-3-(pyridin-2-yl)azetidine-1-carboxylate55-65%
22-Bromothiazoletert-butyl 3-fluoro-3-(thiazol-2-yl)azetidine-1-carboxylate50-60%
35-Iodopyrimidinetert-butyl 3-fluoro-3-(pyrimidin-5-yl)azetidine-1-carboxylate60-70%
44-Bromoquinolinetert-butyl 3-fluoro-3-(quinolin-4-yl)azetidine-1-carboxylate50-60%

References

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7075–7078. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2023). ChemRxiv. Retrieved January 4, 2026, from [Link]

  • Transition metal-catalyzed fluorination of multi carbon-carbon bonds: new strategies for fluorinated heterocycles. (2012). Consensus. Retrieved January 4, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (2024). International Journal of Advanced Chemistry Research. Retrieved January 4, 2026, from [Link]

  • Transition metal‐catalyzed cross‐coupling reaction. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (2019). RSC Advances, 9(54), 31337-31362. [Link]

  • Transition metal-catalyzed fluoroalkylation reactions. (n.d.). American Chemical Society. Retrieved January 4, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. Retrieved January 4, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2007). Molecules, 12(5), 1076-1083. [Link]

  • Synthesis of 3,3-Diarylazetidines. (n.d.). CORE. Retrieved January 4, 2026, from [Link]

  • Decarboxylative stereoretentive C–N coupling by harnessing aminating reagent. (2024). Nature Communications, 15(1), 3843. [Link]

  • This compound. (n.d.). ChemUniverse. Retrieved January 4, 2026, from [Link]

  • Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. (2020). Chemistry, 26(68), 15938-15943. [Link]

  • Synthesis of aryl fluorocyclopropanes from aryl fluorodiazirines and alkenes in continuous flow. (2020). Chemical Communications, 56(84), 12791-12794. [Link]

  • Fluoroalkyl sulfides as photoredox-active coupling reagents for alkene difunctionalization. (2020). Chemical Communications, 56(66), 9453-9456. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2023). Journal of the American Chemical Society, 145(1), 227-238. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved January 4, 2026, from [Link]

  • Applications of fluorine-containing amino acids for drug design. (2020). European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • The synthetic method of 3 fluoro azetidine derivatives. (n.d.). Google Patents.
  • Photoredox Nickel-Catalyzed Coupling/Controllable Defluorination: Access to α-Fluoroarylacetic Amides and Acetates. (2025). Organic Letters, 27(11), 2753-2757. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 4, 2026, from [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2024). Synlett, 35(02), 235-239. [Link]

  • This compound, min 97%, 500 mg. (n.d.). CP Lab Safety. Retrieved January 4, 2026, from [Link]

  • This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 4, 2026, from [Link]

  • Fluoroalkyl sulfides as photoredox-active coupling reagents for alkene difunctionalization. (2020). Chemical Communications, 56(66), 9453-9456. [Link]

  • Decarboxylation of N‐alkyl‐azetidine‐2‐carboxylic acids. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. (2013). Organic & Biomolecular Chemistry, 11(36), 6061-6064. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2018). Journal of Medicinal Chemistry, 61(15), 6877-6899. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025). Domainex. Retrieved January 4, 2026, from [Link]

  • Preparation of Aryl Fluorides, Part 3: By Aromatization and Ring Formation. (2025). YouTube. Retrieved January 4, 2026, from [Link]

  • Novel synthesis of 1-aryl-3-chloro-3-phenylazetidin-2-one-4-spiro-5′-4′- chloro-5′H-1′,2′,3′-dithiazoles and bis(2-oxo-azetidin-4-yl) trisulfides. (2001). Chemical Communications, (13), 1162-1163. [Link]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved January 4, 2026, from [Link]

  • Photocatalytic Decarboxylative Coupling of Aliphatic N‐hydroxyphthalimide Esters with Polyfluoroaryl Nucleophiles. (2021). Angewandte Chemie International Edition, 60(40), 21820-21826. [Link]

  • Fluoroalkyl sulfides as photoredox-active coupling reagents for alkene difunctionalization. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Controlled Fluoroalkylation Reactions by Visible-Light Photoredox Catalysis. (n.d.). AMiner. Retrieved January 4, 2026, from [Link]

Sources

Application Notes and Protocols: Enhancing Metabolic Stability with Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Hurdle of Metabolic Instability

In the landscape of modern drug discovery, identifying a potent and selective lead compound is only the beginning. A significant challenge that often leads to late-stage attrition is poor metabolic stability.[1] When a drug candidate is rapidly metabolized by the body, primarily in the liver, its therapeutic exposure is diminished, often rendering it ineffective.[1][2] Medicinal chemists employ various strategies to fortify molecules against metabolic degradation, and one of the most powerful approaches involves the strategic incorporation of fluorine and strained heterocyclic scaffolds.

Azetidines, four-membered nitrogen-containing heterocycles, have gained immense popularity as valuable building blocks in drug design.[3][4][5] Their rigid, three-dimensional structure provides conformational constraint, which can enhance binding affinity and improve physicochemical properties like solubility.[6][7] When this privileged scaffold is combined with fluorine—an element renowned for its ability to block metabolic "soft spots"—the resulting fluorinated azetidine motif becomes a formidable tool for enhancing drug stability.[8][9][10][11]

This guide provides an in-depth exploration of the scientific rationale, synthetic protocols, and in vitro assessment methods for using fluorinated azetidines to improve the metabolic half-life of drug candidates.

Section 1: The Scientific Rationale - Why Fluorinated Azetidines?
Metabolic Inactivation Pathways

The primary engine of drug metabolism is the cytochrome P450 (CYP) family of enzymes located in the liver.[12] These enzymes typically catalyze oxidative reactions, targeting electron-rich or sterically accessible sites on a drug molecule, most commonly aliphatic or aromatic C-H bonds. This process, known as Phase I metabolism, introduces or exposes polar functional groups, facilitating subsequent conjugation (Phase II metabolism) and excretion. A site on a molecule that is particularly susceptible to this enzymatic oxidation is often referred to as a "metabolic soft spot."

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Drug Drug Candidate (with C-H soft spot) Metabolite Oxidized Metabolite (e.g., Hydroxylated) Drug->Metabolite Oxidation (NADPH, O2) CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4) CYP450->Drug Conjugated Conjugated Metabolite (More Polar) Metabolite->Conjugated Conjugation (e.g., Glucuronidation) Excretion Renal/Biliary Excretion Conjugated->Excretion UGT UGT Enzymes UGT->Metabolite

Caption: General pathway of drug metabolism in the liver.

Mechanism of Fluorine-Induced Metabolic Shielding

The strategic replacement of a hydrogen atom with fluorine at a metabolically liable position can effectively block this oxidative process. The rationale is twofold:

  • Bond Strength: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~115 kcal/mol) compared to a typical carbon-hydrogen (C-H) bond (~100 kcal/mol). This inherent strength makes the C-F bond significantly more resistant to the enzymatic cleavage required for oxidation.[2][10]

  • Inductive Effects: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect can decrease the electron density of adjacent C-H bonds, making them less susceptible to attack by oxidative enzymes.[10]

The Azetidine Scaffold: A Superior Framework

The azetidine ring is more than just a vehicle for fluorine. As a bioisostere for more common groups, its strained, four-membered ring imparts valuable properties:

  • Increased sp³ Character: It increases the three-dimensionality of a molecule, which can improve solubility and reduce non-specific binding.

  • Conformational Rigidity: The ring's rigidity reduces the entropic penalty of binding to a target protein, potentially increasing potency.[7]

  • Metabolic Vectoring: The defined geometry of the azetidine ring can orient other parts of the molecule away from the active sites of metabolic enzymes, providing an additional layer of steric shielding.

By combining these features, a fluorinated azetidine moiety serves as a powerful "metabolic shield" that is less likely to be oxidized, thereby prolonging the parent drug's circulation time.

Section 2: Synthesis of Fluorinated Azetidines - A Practical Protocol

One of the most common and reliable methods for synthesizing 3-fluoroazetidines is through the nucleophilic fluorination of a 3-hydroxyazetidine precursor.[13] Reagents such as diethylaminosulfur trifluoride (DAST) are effective for this transformation.

Protocol: Synthesis of N-Boc-3-fluoroazetidine from N-Boc-3-azetidinol

Objective: To replace the hydroxyl group of N-Boc-3-azetidinol with fluorine to yield N-Boc-3-fluoroazetidine.

Materials:

  • N-Boc-3-azetidinol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-3-azetidinol (1.0 eq) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Rationale: Anhydrous conditions are critical as DAST reacts violently with water. The low temperature helps control the reaction rate and minimize side products.

  • Reagent Addition: Slowly add DAST (1.2 eq) dropwise to the stirred solution via syringe. Maintain the temperature at -78 °C during the addition.

    • Rationale: DAST is a highly reactive fluorinating agent. Slow, controlled addition prevents a dangerous exotherm and improves reaction selectivity.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases.

    • Rationale: Quenching neutralizes excess DAST and acidic byproducts. This step is highly exothermic and must be done with extreme caution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Rationale: The washes remove residual aqueous-soluble impurities and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-3-fluoroazetidine.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. The appearance of a characteristic doublet of triplets in the ¹H NMR for the proton geminal to the fluorine and a signal in the ¹⁹F NMR confirms successful fluorination.

Section 3: Assessing Metabolic Stability - In Vitro Protocols

To quantify the improvement in metabolic stability, in vitro assays using human liver preparations are essential. The two most common systems are Human Liver Microsomes (HLM) and cryopreserved hepatocytes.[12][14][15]

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is a high-throughput method primarily for assessing Phase I (CYP-mediated) metabolism.[12]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A/B solutions)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • Positive control (high turnover compound, e.g., Verapamil)

  • Quenching solution (e.g., ice-cold Acetonitrile with an internal standard)

  • 96-well incubation plate and analytical plate

cluster_workflow HLM Stability Assay Workflow A Prepare Reagents: Buffer, HLM, Test Compound B Pre-incubate HLM and Compound at 37°C A->B C Initiate Reaction: Add NADPH B->C D Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) C->D E Quench Reaction: Add ice-cold Acetonitrile + IS D->E F Centrifuge to Pellet Protein E->F G Transfer Supernatant to Analytical Plate F->G H Analyze by LC-MS/MS G->H I Calculate % Remaining, t1/2, and CLint H->I

Caption: Experimental workflow for the HLM stability assay.

Procedure:

  • Preparation: Prepare a master mix of HLM in phosphate buffer. Add the test compound to the wells of the incubation plate to a final concentration of 1 µM. Include positive control wells and "no-NADPH" negative control wells.

    • Rationale: The negative control ensures that any compound loss is due to enzymatic metabolism and not non-specific binding or chemical instability.

  • Pre-incubation: Add the HLM/buffer mix to the wells and pre-incubate the plate at 37 °C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. The T=0 time point sample is taken immediately by adding quenching solution.

  • Incubation: Incubate the plate at 37 °C, typically with gentle shaking.

  • Sampling and Quenching: At subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an analytical internal standard (IS).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new analytical plate.

  • Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t₁/₂) * (mL incubation / mg microsomes) * (mg microsomes / g liver) * (g liver / kg body weight).[14]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive model, incorporating both Phase I and Phase II metabolism as well as cellular uptake mechanisms.[15][16]

Procedure:

The procedure is similar to the HLM assay but with key differences:

  • System: Use a suspension of cryopreserved human hepatocytes in a specialized incubation medium (e.g., Williams Medium E).

  • Cell Density: A typical cell density is 0.5-1.0 million viable cells/mL.

  • No Cofactors: Hepatocytes contain all necessary cofactors, so no external NADPH is added.

  • Time Points: Incubation times are generally longer (e.g., up to 4 hours) to account for potentially slower metabolism and cell uptake.[16]

  • Data Analysis: Calculations for t₁/₂ and CLᵢₙₜ are performed similarly, but clearance is normalized to the number of hepatocytes per well.

Section 4: Data Interpretation and Case Study

The primary output of these assays is a quantitative measure of metabolic stability, allowing for direct comparison between compounds.

Data Presentation: Comparative Metabolic Stability
CompoundAssay SystemHalf-Life (t₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg or /10⁶ cells)
Parent Drug (PD) HLM15115.5
Fluoroazetidine Analog (PD-FAz) HLM> 120< 14.4
Parent Drug (PD) Hepatocytes2849.5
Fluoroazetidine Analog (PD-FAz) Hepatocytes1857.5

Table represents hypothetical but realistic data for illustrative purposes.

Interpreting the Results

The data in the table clearly demonstrates the profound stabilizing effect of the fluoroazetidine moiety.

  • In the HLM assay, the parent drug is rapidly metabolized (t₁/₂ = 15 min), indicating a high susceptibility to Phase I enzymes. The fluoroazetidine analog, however, is highly stable (t₁/₂ > 120 min), suggesting the metabolic soft spot has been successfully blocked.

  • The hepatocyte data confirms this trend. The significantly longer half-life and lower intrinsic clearance of the PD-FAz analog indicate enhanced stability against the full complement of hepatic enzymes. This improvement is a strong predictor of increased in vivo exposure and a longer duration of action.

This strategy has been successfully applied in various drug discovery programs, including the development of inhibitors for targets like dipeptidyl peptidase IV (DPP-IV).[17] In such cases, fluorinated azetidine amides have shown potent activity and improved pharmacokinetic profiles.[17][18]

Conclusion

The strategic incorporation of fluorinated azetidines represents a highly effective and rational approach to mitigating metabolic instability in drug discovery. By leveraging the unique properties of both fluorine and the azetidine scaffold, medicinal chemists can block sites of oxidative metabolism, enhance physicochemical properties, and ultimately design drug candidates with superior pharmacokinetic profiles. The protocols detailed herein provide a robust framework for the synthesis and in vitro evaluation of these valuable motifs, enabling researchers to make data-driven decisions to advance more durable and effective therapeutics.

References
  • Fluorine in drug discovery: Role, design and case studies. (URL: _)
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. (URL: [Link])

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

  • Goundry, W. R., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. (URL: [Link])

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. (URL: [Link])

  • Goundry, W. R., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. (URL: [Link])

  • Role of Fluorine in Drug Design and Drug Action. (2025). ResearchGate. (URL: [Link])

  • Das, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. (URL: [Link])

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. (URL: [Link])

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry. (URL: [Link])

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). BioIVT. (URL: [Link])

  • Van Brabandt, W., et al. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry. (URL: [Link])

  • Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. (URL: [Link])

  • Coe, K. J., & Klopf, T. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. (URL: [Link])

  • New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. PubMed. (URL: [Link])

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). ResearchGate. (URL: [Link])

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives studied in this work. (2025). ResearchGate. (URL: [Link])

  • Examples of drug candidates containing fluoroalkyl-substituted azetidine (7) and piperidine (8) motifs. (2025). ResearchGate. (URL: [Link])

Sources

Application Notes & Protocols: A Guide to the Design of Enzyme Inhibitors Using 3-Fluoroazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The rational design of potent and selective enzyme inhibitors remains a cornerstone of modern drug discovery. The selection of the core chemical scaffold is a critical decision that profoundly influences a compound's biological activity, selectivity, and pharmacokinetic profile. Among the privileged structures in medicinal chemistry, the 3-fluoroazetidine motif has emerged as a powerful tool for developing next-generation therapeutics. This guide provides a comprehensive overview of the strategic design, synthesis, and evaluation of enzyme inhibitors incorporating this unique scaffold. We will explore the underlying principles that make 3-fluoroazetidine a desirable component and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The constrained, four-membered ring of azetidine imparts a rigid conformational framework, which can pre-organize pharmacophoric elements into a bioactive conformation, thereby enhancing binding affinity. The strategic incorporation of a fluorine atom at the 3-position further refines the scaffold's properties. Fluorine's high electronegativity can modulate the basicity (pKa) of the azetidine nitrogen, influence hydrogen bonding interactions within the enzyme's active site, and block sites of metabolic oxidation, often leading to improved metabolic stability and a more predictable pharmacokinetic profile.[1][2][3] This guide will detail the journey from conceptual design to in vitro characterization, providing a robust framework for leveraging the unique advantages of 3-fluoroazetidine derivatives in enzyme inhibitor discovery programs.

Section 1: The 3-Fluoroazetidine Scaffold: A Privileged Motif in Inhibitor Design

Rationale and Physicochemical Advantages

The choice of the 3-fluoroazetidine scaffold is a deliberate strategy to overcome common challenges in drug development, such as poor metabolic stability, off-target effects, and suboptimal potency. The unique combination of the strained azetidine ring and the electronegative fluorine atom confers several advantages:

  • Conformational Rigidity: The four-membered ring restricts the rotational freedom of the molecule. This rigidity can reduce the entropic penalty upon binding to the enzyme's active site, leading to higher affinity. It also presents substituents in well-defined vectors, aiding in precise structure-based design.

  • Metabolic Stability: The azetidine ring is more resistant to N-dealkylation compared to larger, more flexible heterocyclic linkers like piperidine.[1] Furthermore, the C-F bond is exceptionally strong, making the 3-position resistant to metabolic oxidation, which can prolong the inhibitor's half-life in vivo.

  • Modulation of Basicity (pKa): The electron-withdrawing effect of the fluorine atom lowers the pKa of the azetidine nitrogen. This is crucial for optimizing a compound's properties, as it can reduce off-target ion channel activity (e.g., hERG) and improve cell permeability by decreasing the proportion of the protonated species at physiological pH.[3]

  • Enhanced Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, potentially adding to the inhibitor's binding affinity.

G cluster_scaffold 3-Fluoroazetidine Scaffold cluster_properties Impact on Drug Properties scaffold Key Features prop1 Conformational Rigidity scaffold->prop1 Strained Ring prop2 Metabolic Stability (Blocks Oxidation, Resists N-dealkylation) scaffold->prop2 Strong C-F Bond prop3 pKa Modulation (Lower Basicity) scaffold->prop3 Inductive Effect prop4 Novel Binding Interactions (H-Bond Acceptor) scaffold->prop4 Electronegativity

Caption: Key features of the 3-fluoroazetidine scaffold and their impact.

Section 2: Design and Synthesis of Inhibitor Libraries

The successful development of 3-fluoroazetidine-based inhibitors relies on a robust synthetic strategy that allows for the creation of a diverse library of compounds for screening. This process begins with the efficient synthesis of a versatile core intermediate.

Protocol 2.1: Synthesis of N-Boc-3-fluoroazetidine

This protocol describes a common method for preparing the protected 3-fluoroazetidine core, a key building block for further derivatization.[4] The rationale for using a Boc (tert-butyloxycarbonyl) protecting group is its stability under many reaction conditions and its straightforward removal under acidic conditions.

Materials:

  • 1-(Diphenylmethyl)-3-hydroxyazetidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deoxofluorinating agent (e.g., DAST or XtalFluor®)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen (H₂) gas

  • Appropriate solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH))

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Protection of Azetidine Nitrogen:

    • Rationale: The initial protection step is often bypassed if starting from a commercially available N-protected precursor. If starting from an unprotected azetidine, the nitrogen must be protected to prevent side reactions in subsequent steps.

    • Dissolve 1-(diphenylmethyl)-3-hydroxyazetidine in THF.

    • Add (Boc)₂O and a mild base like NaHCO₃.

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Work up the reaction and purify by column chromatography to yield N-Boc-3-hydroxyazetidine.

  • Fluorination:

    • Rationale: This is the key step to introduce the fluorine atom. Deoxofluorinating agents replace the hydroxyl group with fluorine. This reaction must be performed with caution in a fume hood.

    • Cool a solution of N-Boc-3-hydroxyazetidine in anhydrous DCM to -78 °C under a nitrogen atmosphere.

    • Slowly add the deoxofluorinating agent (e.g., DAST) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM, dry the organic layer, and purify by column chromatography to obtain N-Boc-3-fluoroazetidine.

  • Deprotection (if necessary for subsequent steps):

    • Rationale: The Boc group can be removed to allow for functionalization of the azetidine nitrogen.

    • Dissolve N-Boc-3-fluoroazetidine in a suitable solvent like methanol or dioxane.

    • Add a strong acid, such as hydrochloric acid (HCl) in dioxane.

    • Stir at room temperature until deprotection is complete.

    • Remove the solvent under reduced pressure to obtain 3-fluoroazetidine hydrochloride.[5]

Library Generation Strategy

With the core scaffold in hand, a library of diverse inhibitor candidates can be generated using parallel synthesis techniques.[6][7] The strategy involves attaching various R-groups to the azetidine nitrogen, which often serves as a key vector for exploring the enzyme's binding pockets.

G cluster_rxn Parallel Synthesis start N-Boc-3-hydroxyazetidine step1 Fluorination (e.g., DAST) start->step1 intermediate1 N-Boc-3-fluoroazetidine (Core Scaffold) step1->intermediate1 step2 Boc Deprotection (e.g., HCl/Dioxane) intermediate1->step2 intermediate2 3-Fluoroazetidine•HCl (Key Intermediate) step2->intermediate2 rxn1 Reductive Amination (R-CHO, NaBH(OAc)₃) intermediate2->rxn1 rxn2 Amide Coupling (R-COOH, HATU) intermediate2->rxn2 rxn3 Sulfonylation (R-SO₂Cl, Base) intermediate2->rxn3 library Diverse Inhibitor Library rxn1->library rxn2->library rxn3->library

Caption: Workflow for synthesis and diversification of a 3-fluoroazetidine library.

Section 3: In Vitro Evaluation and Hit Identification

Once a library of compounds is synthesized, the next step is to screen them for inhibitory activity against the target enzyme. High-throughput screening (HTS) is a fundamental tool for this process, allowing for the rapid evaluation of thousands of compounds.[8][9]

Protocol 3.1: General Fluorescence-Based Enzymatic Assay for HTS

This protocol provides a template for a fluorescence-based assay, which is a common choice for HTS due to its high sensitivity and adaptability.[10]

Materials:

  • Purified target enzyme

  • Fluorogenic substrate

  • Assay buffer (optimized for pH, ionic strength, and necessary cofactors for the target enzyme)

  • Synthesized 3-fluoroazetidine inhibitor library (typically as 10 mM DMSO stocks)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (DMSO vehicle)

  • 384-well microplates (black, low-volume)

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Plating:

    • Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates into the assay plates.

    • Include wells for the positive control and negative control (DMSO only).

  • Enzyme Addition:

    • Prepare a solution of the target enzyme in assay buffer at a 2X final concentration.

    • Dispense the enzyme solution into all wells of the assay plate (e.g., 5 µL).

    • Allow the plate to incubate for 15-30 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction:

    • Prepare a solution of the fluorogenic substrate in assay buffer at a 2X final concentration.

    • Dispense the substrate solution into all wells to start the reaction (e.g., 5 µL).

  • Detection:

    • Immediately transfer the plate to a plate reader.

    • Measure the fluorescence signal at appropriate excitation and emission wavelengths. The measurement can be taken at a single time point (endpoint assay) or kinetically over a period (e.g., 15-60 minutes). Rationale: A kinetic read is often preferred as it can help identify assay artifacts and provides richer data on the rate of inhibition.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

    • Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 3.2: IC₅₀ Determination for Validated Hits

Hits identified from the primary screen must be validated. This involves re-testing the compounds and then determining their potency by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Serial Dilution:

    • Create a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

  • Assay Performance:

    • Perform the enzymatic assay as described in Protocol 3.1, but instead of a single concentration, test each concentration of the dilution series. Run each concentration in triplicate.

  • Data Analysis:

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

Data Presentation: Example SAR Table

Structure-Activity Relationship (SAR) tables are used to compare the potency of related compounds and guide the design of the next generation of inhibitors.[11][12][13]

Compound IDR-Group on Azetidine-NTarget Enzyme IC₅₀ (nM)
AZ-01 -CH₂-Cyclopropyl1500
AZ-02 -SO₂-Phenyl850
AZ-03 -C(O)-4-chlorophenyl75
AZ-04 -C(O)-4-methoxyphenyl120
AZ-05 -C(O)-3-pyridyl45

Rationale: The data in this hypothetical table suggests that an amide linkage is preferred over an alkyl or sulfonamide. Furthermore, an electron-withdrawing group on the phenyl ring (AZ-03) is better than an electron-donating group (AZ-04), and a pyridine ring (AZ-05) provides the best potency, guiding further optimization efforts.

Section 4: Mechanism of Action (MoA) and Selectivity Studies

After identifying potent inhibitors, it is crucial to understand how they work (their mechanism of action) and how selective they are for the intended target.

Protocol 4.1: Determining Inhibition Modality via Enzyme Kinetics

Enzyme kinetic studies are performed to determine if an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type.[9][14] This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Experimental Setup:

    • Set up a matrix of reactions in a microplate. The matrix should cover a range of substrate concentrations (e.g., 0.25x to 10x the substrate Kₘ) and several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Data Collection:

    • Perform the enzymatic assay kinetically, measuring the initial reaction velocity (V₀) for each condition.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]).

    • Analyze the pattern of the lines generated at different inhibitor concentrations:

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

      • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

      • Mixed: Lines intersect in the second or third quadrant (off-axes).

Selectivity Profiling

A successful drug candidate must be selective for its target to minimize off-target side effects. Selectivity is assessed by testing the lead inhibitors against a panel of related enzymes (e.g., other kinases or proteases from the same family).

Data Presentation: Example Selectivity Table

Compound IDTarget Enzyme IC₅₀ (nM)Off-Target 1 IC₅₀ (nM)Off-Target 2 IC₅₀ (nM)Selectivity Fold (OT1/Target)
AZ-05 456,500>20,000144

Rationale: A high selectivity fold (ideally >100-fold) indicates that the compound is much more potent against its intended target than against other related enzymes, which is a highly desirable characteristic.[11]

Section 5: The Path Forward: Lead Optimization

The data gathered from SAR, MoA, and selectivity studies provide a roadmap for lead optimization. The goal is to iteratively modify the inhibitor structure to improve potency, selectivity, and drug-like properties. The unique physicochemical characteristics of the 3-fluoroazetidine scaffold often provide a significant advantage in this phase, particularly in enhancing pharmacokinetic properties.[1][15] This iterative cycle of design, synthesis, and testing is the core of modern medicinal chemistry and is essential for advancing a compound toward in vivo studies and clinical development.[16]

G cluster_discovery Inhibitor Discovery & Optimization A Library Synthesis (3-Fluoroazetidine Core) B High-Throughput Screening (HTS) A->B C Hit Validation (IC₅₀ Determination) B->C D SAR & Lead Optimization C->D E MoA & Selectivity Profiling D->E F In Vitro ADME/Tox & PK Studies E->F G In Vivo Candidate Selection F->G

Caption: The iterative drug discovery cascade for enzyme inhibitor development.

References

  • Patsnap. (2025). Top Enzymatic Assays for Drug Screening in 2025.
  • Frontiers in Chemistry. (n.d.).
  • Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
  • PNAS. (n.d.). Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. PNAS.
  • MDPI. (n.d.).
  • BenchChem. (2025). Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers. BenchChem.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline.
  • NIH. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC.
  • ChemicalBook. (2025). 3-FLUOROAZETIDINE HYDROCHLORIDE. ChemicalBook.
  • Journal of Medicinal Chemistry. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
  • Tokyo Chemical Industry. (n.d.). 3-Fluoroazetidine Hydrochloride. TCI Chemicals.
  • Chemistry – A European Journal. (n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Frontiers in Chemistry. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • MedChemExpress. (n.d.). 3-Fluoroazetidine hydrochloride. MedChemExpress.
  • NIH. (n.d.).
  • Fluorochem. (n.d.). 3-Fluoroazetidine hydrochloride. Fluorochem.
  • Sigma-Aldrich. (n.d.). 3-Fluoroazetidine hydrochloride. Sigma-Aldrich.
  • NIH. (n.d.). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC.
  • BenchChem. (n.d.).
  • Journal of Medicinal Chemistry. (1979). Azetidine derivatives of tricyclic antidepressant agents. PubMed.
  • European Journal of Medicinal Chemistry. (2010).
  • BenchChem. (2025). Comparative Biological Activity of 3-Substituted Azetidine Analogs: A Focus on Triple Reuptake Inhibition. BenchChem.
  • Journal of Medicinal Chemistry. (n.d.). Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. PubMed.
  • MDPI. (n.d.).
  • MDPI. (n.d.).
  • University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry.
  • Organic & Biomolecular Chemistry. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed.
  • Journal of Medicinal Chemistry. (2016). Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor. PubMed.
  • PubMed. (n.d.). Studies on synthesis and structure-activity relationship (SAR) of derivatives of a new natural product from marine fungi as inhibitors of influenza virus neuraminidase. PubMed.
  • MDPI. (n.d.). Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. MDPI.

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Fluoro-3-Cyanoazetidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of Fluorinated Azetidines in Drug Discovery

The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional nature allows for precise vectorial projection of substituents into protein binding pockets, often leading to improved potency and selectivity. Furthermore, the incorporation of this strained, saturated heterocycle can enhance key pharmacokinetic properties such as aqueous solubility and metabolic stability.[1]

The strategic introduction of fluorine into drug candidates is a well-established strategy to modulate lipophilicity, pKa, and metabolic pathways, often leading to superior drug-like properties.[2] Consequently, the synthesis of chiral azetidines bearing fluorine at a stereogenic center is of high interest. The 3-fluoro-3-cyanoazetidine moiety, in particular, represents a highly valuable building block. The fluorine atom can engage in favorable interactions with biological targets, while the nitrile group serves as a versatile synthetic handle for conversion into amines, amides, or tetrazoles.[3]

This guide provides a comprehensive overview and a detailed protocol for a proposed asymmetric synthesis of N-protected 3-fluoro-3-cyanoazetidine, a key precursor for a wide range of chiral pharmaceutical intermediates. The strategy hinges on a state-of-the-art organocatalytic asymmetric fluorination of a readily accessible 3-cyanoazetidine precursor.

Synthetic Strategy: An Organocatalytic Approach to a Quaternary Stereocenter

The central challenge in synthesizing chiral 3-fluoro-3-cyanoazetidine is the construction of the C3 quaternary stereocenter with high enantiocontrol. Direct methods for such a transformation are not yet widely established. Therefore, a rational, two-stage approach is proposed, leveraging well-precedented reactions in asymmetric catalysis.

  • Synthesis of the Prochiral Precursor: The synthesis begins with the preparation of the stable, N-protected 3-cyanoazetidine. The tert-butyloxycarbonyl (Boc) group is an ideal choice for the nitrogen protecting group due to its stability under the planned fluorination conditions and its facile removal under acidic conditions.

  • Asymmetric Organocatalytic Fluorination: The key stereochemistry-defining step is the enantioselective fluorination of the C3 position of N-Boc-3-cyanoazetidine. This is achieved using a chiral bifunctional hydrogen-bond-donor catalyst, such as a thiourea or squaramide catalyst. These catalysts activate the substrate by forming an enolate and simultaneously bind and orient the electrophilic fluorinating agent, enabling face-selective fluorine delivery.

The overall synthetic workflow is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Fluorination start Azetidine-3-carbonitrile HCl precursor N-Boc-3-cyanoazetidine start->precursor Boc₂O, Et₃N product Chiral (R)- or (S)-N-Boc- 3-fluoro-3-cyanoazetidine precursor->product 1. Chiral Catalyst, Base 2. NFSI

Caption: Proposed two-stage workflow for the synthesis of chiral 3-fluoro-3-cyanoazetidine.

Detailed Experimental Protocols

Part 1: Synthesis of Prochiral Precursor: 1-Boc-3-cyanoazetidine

This protocol is adapted from established procedures for the N-protection of azetidine derivatives.[4] The Boc group protects the azetidine nitrogen from reacting in the subsequent fluorination step and provides sufficient lipophilicity for solubility in common organic solvents.

Materials:

  • Azetidine-3-carbonitrile hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add azetidine-3-carbonitrile hydrochloride (1.0 eq). Suspend the solid in dichloromethane (approx. 20 mL per gram of starting material).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (1.05 eq) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes.

  • Boc Protection: Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the suspension. Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Dilute the reaction mixture with dichloromethane. Wash the organic phase sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an ethyl acetate/hexane gradient to afford 1-Boc-3-cyanoazetidine as a white solid or colorless oil.[4]

Part 2: Asymmetric Organocatalytic Fluorination

This proposed protocol is based on principles of bifunctional thiourea catalysis for the asymmetric fluorination of activated methylene compounds.[5][6][7] The chiral thiourea catalyst is proposed to activate both the nucleophilic enolate of the azetidine and the electrophilic fluorinating agent via a network of hydrogen bonds.

Catalyst Selection Rationale: Bifunctional thiourea catalysts, such as Takemoto's catalyst, are highly effective for a range of asymmetric transformations.[6] The thiourea moiety acts as a hydrogen-bond donor, activating the electrophile (NFSI). The tertiary amine base moiety deprotonates the substrate to form the enolate, which is held in a chiral environment by the catalyst scaffold. This dual activation allows for high stereocontrol.

G cluster_0 Proposed Catalytic Cycle A Chiral Thiourea Catalyst B Catalyst-Substrate Complex (Enolate Formation) A->B + Substrate - HB⁺ C Catalyst-Substrate-NFSI Ternary Complex B->C + NFSI D Product Release C->D Fluorine Transfer D->A + Product

Caption: Simplified catalytic cycle for thiourea-catalyzed asymmetric fluorination.

Materials:

  • 1-Boc-3-cyanoazetidine (from Part 1)

  • (S,S)-Takemoto catalyst derivative or similar chiral thiourea catalyst (5-10 mol%)

  • N-Fluorobenzenesulfonimide (NFSI, 1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq, finely ground)

  • Toluene or Chlorobenzene (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add the chiral thiourea catalyst (e.g., (R,R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea, 0.05 eq) and finely ground potassium carbonate (2.0 eq).

  • Addition of Reactants: Add anhydrous toluene via syringe. Cool the mixture to -20 °C. Add a solution of 1-Boc-3-cyanoazetidine (1.0 eq) in a minimal amount of toluene dropwise over 10 minutes.

  • Initiation of Fluorination: Add N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) portion-wise over 30 minutes. Ensure the temperature remains below -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C for 24-48 hours. Monitor the reaction progress by chiral HPLC on a small, quenched aliquot to determine conversion and enantiomeric excess (ee).

  • Work-up: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (ethyl acetate/hexane gradient) to yield the chiral N-Boc-3-fluoro-3-cyanoazetidine.

  • Chiral Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or SFC analysis.

Expected Results and Data

Based on analogous organocatalytic fluorinations of substrates containing an activated methylene group, the proposed protocol is expected to deliver the desired product with good yield and high enantioselectivity.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Proposed Yield (%)Proposed ee (%)
110-202475-8590-95
25-204870-8092-97
31001280-9080-88

Note: This data is predictive and based on results from similar chemical systems reported in the literature. Optimization of catalyst, base, solvent, and temperature may be required to achieve desired results.[5][8]

Conclusion and Outlook

The synthesis of chiral 3-fluoro-3-cyanoazetidine analogs presents a significant opportunity for the development of novel therapeutics. The proposed methodology, utilizing a robust N-Boc protected precursor and a state-of-the-art asymmetric organocatalytic fluorination, offers a viable and efficient pathway to these valuable building blocks. This approach is amenable to the synthesis of both enantiomers by selecting the appropriate catalyst antipode. The resulting chiral products are primed for further synthetic elaboration at the nitrile position, opening the door to a diverse library of novel, fluorinated azetidine-based drug candidates.

References

  • Phan, D. H., et al. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(14), 5225–5228. Available at: [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47699-47738. Available at: [Link]

  • Palacios, F., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 15(7), 1718–1721. Available at: [Link]

  • Aggarwal, V. K., et al. (2020). Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. Angewandte Chemie International Edition, 59(35), 15201-15206. Available at: [Link]

  • Takemoto, Y. (2010). Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. Chemical & Pharmaceutical Bulletin, 58(5), 593-601. Available at: [Link]

  • Auria-Luna, F., et al. (2020). Asymmetric Fluorination Reactions promoted by Chiral Hydrogen Bonding-based Organocatalysts. Advanced Synthesis & Catalysis, 362(23), 5275-5300. Available at: [Link]

  • Takemoto, Y. (2008). DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS. Abstracts of Papers of the American Chemical Society, 235. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2023). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Fluorination Reaction Conditions for Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the fluorination of azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating fluorine into the versatile azetidine scaffold. The unique strain and electronic properties of the azetidine ring can present distinct challenges during fluorination. This resource provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues effectively.

Introduction: The "Why" Behind Azetidine Fluorination

The strategic incorporation of fluorine into azetidine rings is a powerful tool in medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. However, the inherent ring strain of the azetidine nucleus (approximately 25.2 kcal/mol) makes it susceptible to side reactions such as ring-opening, rearrangement, and elimination, which must be carefully managed during fluorination.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the fluorination of azetidines, presented in a question-and-answer format.

Part 1: Deoxofluorination of Azetidinols (e.g., with DAST, Deoxo-Fluor®)

Question 1: My deoxofluorination of an N-Boc-azetidin-3-ol is giving a low yield and multiple byproducts. What's going on?

Answer: This is a common and multifaceted problem. Low yields in deoxofluorination of azetidinols often stem from the inherent instability of the reagents and the strained nature of the azetidine ring. Here’s a breakdown of the likely causes and how to address them:

  • Reagent Decomposition: Diethylaminosulfur trifluoride (DAST) is notoriously thermally unstable and can decompose exothermically, especially at temperatures above 50°C.[1] This not only reduces the amount of active fluorinating agent but can also generate acidic byproducts that promote decomposition of the azetidine ring.

    • Solution:

      • Use Fresh Reagent: Always use a fresh bottle of DAST or one that has been stored meticulously under anhydrous conditions.

      • Low Temperature: Perform the reaction at low temperatures (typically -78 °C to 0 °C) and allow it to warm slowly.

      • Consider a More Stable Alternative: Switch to a more thermally stable deoxofluorinating agent like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride).[1][2][3] Deoxo-Fluor® can often be used at higher temperatures (e.g., room temperature or slightly elevated) with fewer decomposition-related side products.[3][4]

  • Substrate Decomposition (Ring-Opening/Rearrangement): The intermediate formed during deoxofluorination can be susceptible to rearrangement or ring-opening, especially under acidic conditions generated by reagent decomposition.

    • Solution:

      • Strictly Anhydrous Conditions: Ensure your solvent and glassware are scrupulously dry. Moisture will react with DAST or Deoxo-Fluor® to produce HF, which can catalyze side reactions.

      • Non-coordinating Solvent: Use a non-polar, aprotic solvent like dichloromethane (DCM) or toluene. More polar solvents can sometimes promote unwanted side pathways.

  • Elimination Byproducts: Formation of an unsaturated azetidine (an azetine) can be a competing pathway, particularly with secondary alcohols.

    • Solution: Careful control of temperature and the choice of fluorinating agent are key. Modern reagents like PyFluor have been developed to minimize elimination side products, though their application to azetidines is less documented.

Question 2: I'm trying to fluorinate a tertiary azetidinol (e.g., 3-hydroxy-3-methylazetidine). The reaction is very sluggish. Should I just increase the temperature?

Answer: Increasing the temperature with DAST is risky due to its potential for explosive decomposition. While Deoxo-Fluor® is more stable, high temperatures can still promote side reactions. Tertiary alcohols are generally less reactive towards deoxofluorination due to steric hindrance.

  • Causality: The SN2-like mechanism of deoxofluorination is sterically hindered at a tertiary center. An SN1-type mechanism may occur, but this can lead to a mixture of products through rearrangement or elimination.

  • Troubleshooting Steps:

    • Increase Reagent Stoichiometry: Use a larger excess of the fluorinating agent (e.g., 2-3 equivalents of Deoxo-Fluor®).

    • Extended Reaction Time at Low Temperature: Allow the reaction to stir for a longer period at a safe temperature (e.g., 0 °C to room temperature).

    • Solvent Choice: While DCM is common, for more hindered substrates, a solvent like 1,2-dichloroethane (DCE) at a slightly elevated, but well-controlled, temperature might be beneficial with a stable reagent like Deoxo-Fluor®.

    • Alternative Strategy: Consider converting the tertiary alcohol to a good leaving group (e.g., a nonaflate) and then performing a nucleophilic fluorination, although this is a two-step process.

Part 2: Nucleophilic Fluorination (Displacement of a Leaving Group)

Question 3: My nucleophilic fluorination on an azetidine-3-yl tosylate with KF is not working. What can I do?

Answer: Potassium fluoride (KF) has low solubility in many organic solvents, which is a common reason for failed nucleophilic fluorinations. Additionally, the fluoride ion is a relatively poor nucleophile in protic solvents due to strong hydrogen bonding.

  • Causality: For an efficient SN2 reaction, the fluoride ion must be "naked" and available in solution to attack the electrophilic carbon.

  • Troubleshooting Steps:

    • Change the Fluoride Source: Switch to a more soluble fluoride salt.

      • Cesium Fluoride (CsF): More soluble than KF and often more effective.

      • Tetrabutylammonium Fluoride (TBAF): Highly soluble in organic solvents, making it a very common choice.[5][6] However, it is hygroscopic, and the presence of water can significantly reduce its efficacy. Use the anhydrous form or a solution in THF.

    • Use a Phase-Transfer Catalyst (PTC): If you must use KF, a PTC like 18-crown-6 or a tetraalkylammonium salt can help shuttle the fluoride ion into the organic phase.[7]

    • Solvent Optimization: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation (K⁺, Cs⁺) but leave the fluoride anion relatively free to act as a nucleophile. Ensure the solvent is anhydrous.

    • Increase Temperature: Nucleophilic fluorinations often require elevated temperatures (e.g., 80-120 °C). Monitor for decomposition.

Part 3: Ring-Opening Fluorination of Activated Azetidines

Question 4: I'm attempting a nucleophilic ring-opening of an N-activated 2-arylazetidinium salt with TBAF, but I'm getting poor regioselectivity. How can I control where the fluoride attacks?

Answer: The regioselectivity of azetidinium ring-opening is a delicate balance of steric and electronic factors, and is highly dependent on the substitution pattern of the azetidine ring and the nature of the nucleophile.[8]

  • General Principles:

    • Attack at the Less Hindered Site: For azetidinium ions with no substituent at the C-4 position, nucleophilic attack generally occurs at this less sterically hindered carbon.[8]

    • Attack at the More Substituted Site: Interestingly, for some substrates, particularly those with stabilizing groups (like an aryl group) at C-2, attack can preferentially occur at this more substituted carbon.[9] For example, the reaction of a 2-arylazetidine-2-carboxylic acid ester-derived ammonium salt with Bu₄NF proceeded preferentially at the more substituted C-2 position.[9]

  • Troubleshooting & Optimization:

    • N-Activating Group: The nature of the activating group on the nitrogen is crucial. Electron-withdrawing groups enhance the electrophilicity of the ring carbons. The choice of N-substituent can influence the stability of the transition state for attack at either C-2 or C-4.

    • Substituents on the Ring: The presence of substituents on the ring will direct the nucleophile. A methyl group at C-4, for instance, has been shown to direct the nucleophilic attack to the C-2 position.[8]

    • Catalyst Control: Recent studies have shown that chiral hydrogen-bond donor catalysts can influence the regioselectivity of fluoride addition to azetidinium salts, offering a potential avenue for control.[10]

    • Systematic Screening: A systematic screen of solvents and temperatures is often necessary. Less polar solvents may favor a more concerted SN2-like attack at the less hindered position, while more polar solvents that can stabilize carbocationic character might favor attack at a site that can better stabilize a positive charge.

Part 4: Electrophilic Fluorination

Question 5: I want to synthesize an α-fluoro-azetidinone. Can I use an electrophilic fluorinating agent like Selectfluor® or NFSI?

Answer: Yes, this is a viable strategy, but it requires careful planning. Electrophilic fluorination requires a nucleophilic carbon, which in the case of an azetidinone would be an enolate.

  • Causality: The reaction involves the deprotonation of the α-carbon to the carbonyl group to form an enolate, which then attacks the "F⁺" source.

  • Challenges & Solutions:

    • Base Selection: A strong, non-nucleophilic base is required to generate the enolate. Lithium bis(trimethylsilyl)amide (LiHMDS) or lithium diisopropylamide (LDA) are common choices. The stoichiometry of the base is critical to ensure complete enolate formation without side reactions.

    • Reagent Choice:

      • Selectfluor® is a user-friendly, stable solid.[11] However, it can also act as an oxidant.[11]

      • N-Fluorobenzenesulfonimide (NFSI) is another common and effective electrophilic fluorinating agent.[12][13]

    • Reaction Conditions: The fluorination is typically performed at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and prevent side reactions.

    • Protecting Group: The nitrogen of the azetidinone must be protected (e.g., with a Boc or Cbz group) to prevent N-H deprotonation by the strong base.

Data & Comparative Tables

Table 1: Comparison of Common Deoxyfluorinating Agents for Azetidinols

ReagentTypical ConditionsAdvantagesDisadvantages & Common Issues
DAST DCM, -78 °C to 0 °CWidely used, effective for many substrates.Thermally unstable (can detonate).[1] Sensitive to moisture. Can lead to elimination and rearrangement byproducts.[14]
Deoxo-Fluor® DCM or Toluene, 0 °C to RTMore thermally stable than DAST, allowing for higher reaction temperatures.[2][3] Often gives higher yields and cleaner reactions.[4]More expensive than DAST. Still moisture-sensitive.
PyFluor DCM or MeCN, RTHigh thermal stability, crystalline solid. Often minimizes elimination side products.Less literature available for azetidine substrates.

Table 2: Guide to Nucleophilic Fluoride Sources

Fluoride SourceCommon Solvent(s)Key Characteristics & Use Cases
KF DMF, DMSOInexpensive but poorly soluble. Requires high temperatures and often a phase-transfer catalyst (e.g., 18-crown-6).[7]
CsF Acetonitrile, DMFMore soluble and reactive than KF. A good balance of reactivity and handling.[5][6]
TBAF THF, AcetonitrileExcellent solubility in organic solvents. Highly reactive. Often used when other sources fail.[5][6]

Visualizing the Workflow: Optimization Strategy

This diagram outlines a general workflow for troubleshooting and optimizing an azetidine fluorination reaction.

Caption: A general troubleshooting workflow for azetidine fluorination.

Detailed Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific substrate.

Protocol 1: Deoxofluorination of N-Boc-azetidin-3-ol with Deoxo-Fluor®

This protocol is adapted from general procedures for deoxofluorination.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-azetidin-3-ol (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.2-1.5 eq) dropwise via syringe. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, carefully and slowly quench the reaction at 0 °C by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution will occur.

  • Workup: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Fluorination of N-Cbz-azetidin-3-yl Mesylate with TBAF

This protocol is a representative procedure for SN2 fluorination on an azetidine ring.

  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the N-Cbz-azetidin-3-yl mesylate (1.0 eq).

  • Reagent Addition: Add anhydrous acetonitrile (to ~0.2 M) followed by a solution of anhydrous TBAF in THF (1.0 M, 1.5 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Analytical Methods for Monitoring and Characterization

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is often sufficient for monitoring the disappearance of starting material. For more complex reaction mixtures, LC-MS is invaluable.

  • Characterization:

    • ¹⁹F NMR: This is the most definitive technique for confirming the successful incorporation of fluorine. The chemical shift and coupling constants (JHF) provide a wealth of structural information.[15][16]

    • ¹H and ¹³C NMR: The introduction of fluorine will cause characteristic splitting of adjacent proton and carbon signals. Analyzing these coupling constants is crucial for structural confirmation.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the fluorinated product.

References

  • Controlling the position of the nucleophilic ring-opening of 2-EWG-substituted azetidinium salts with fluoride by the N-1-(1-naphthyl)
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health. [Link]

    • Organic Syntheses. [Link]

  • Selectivity comparison experiments with TBAF and NBu4(Bac‐cell‐OH)F (1)complex. ResearchGate. [Link]

  • Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines. PubMed Central. [Link]

  • DAST or Deoxo‐Fluor mediated cyclodehydratation of β‐hydroxy amides to... ResearchGate. [Link]

  • Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Organic Chemistry Portal. [Link]

  • Selectfluor. Wikipedia. [Link]

  • Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity | Request PDF. ResearchGate. [Link]

  • (PDF) Selectfluor. ResearchGate. [Link]

  • The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. PubMed. [Link]

  • Opposite Regioselectivity in the Sequential Ring-Opening of 2-(Alkanoyloxymethyl)aziridinium Salts by Bromide and Fluoride in the Synthesis of Functionalized β-Fluoro Amines | Request PDF. ResearchGate. [Link]

  • The synthetic method of 3 fluoro azetidine derivatives.
  • Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Chemistry Portal. [Link]

  • Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts | Semantic Scholar. Semantic Scholar. [Link]

  • Electrophilic Fluorination. Bryn Mawr College. [Link]

  • Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace. [Link]

  • Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. Juniper Publishers. [Link]

  • Electrophilic fluorination. Wikipedia. [Link]

  • Recent Advances in the Application of Selectfluor as a "Fluorine-free" Functional Reagent in Organic Synthesis. PubMed. [Link]

  • NFSI and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides | Request PDF. ResearchGate. [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

  • NFSI and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. OUCI. [Link]

  • DAST and Deoxo-Fluor. . [Link]

  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF. ResearchGate. [Link]

  • Fluorine NMR. (URL not available)
  • [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Organic Chemistry Portal. [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. [Link]

  • Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Organic Chemistry Portal. [Link]

  • NMR | Speeding Fluorine Analysis - Magnetic Resonance. Oxford Instruments. [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PubMed Central. [Link]

  • 3-Fluoro-3-methylazetidine. PubChem. [Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. (URL not available)
  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. [Link]

  • (PDF) Solid-State Aromatic Nucleophilic Fluorination: A Rapid, Practical, and Environmentally Friendly Route to N-Heteroaryl Fluorides. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. The inherent strain of the azetidine ring, combined with the installation of a quaternary stereocenter containing a fluorine atom, presents unique synthetic hurdles.[1][2][3] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues reported by users during their synthesis campaigns. We delve into the causality behind these problems and offer validated solutions.

FAQ 1: Ring Integrity and Stability Issues

Question: I'm observing a significant amount of a ring-opened byproduct in my mass spectrometry analysis, leading to low yields of the desired azetidine. What is causing this, and how can I prevent it?

Answer: This is a classic problem stemming from the high ring strain of the four-membered azetidine core.[1][4] The ring is susceptible to cleavage under both acidic and strongly nucleophilic conditions, a common issue in azetidine chemistry.[2] The presence of an electron-withdrawing fluorine atom at the C3 position can further activate the ring towards nucleophilic attack.

Probable Causes:

  • Acid-Mediated Decomposition: The Boc (tert-butoxycarbonyl) protecting group is notoriously labile under acidic conditions.[5] Any acidic workup (e.g., aqueous HCl wash) or the use of acidic reagents can protonate the azetidine nitrogen, making the ring more electrophilic and prone to opening by even weak nucleophiles like water or alcohols.[4]

  • Nucleophilic Attack: Strong nucleophiles used in other steps of the synthesis (e.g., cyanide sources, or even some bases) can directly attack the ring carbons (C2 or C4), leading to cleavage.

  • Harsh Deprotection Conditions: If a precursor required a different protecting group that was removed under harsh conditions prior to Boc protection, residual reagents or conditions could be degrading the azetidine scaffold.

Troubleshooting Protocol:

  • Maintain pH Control: During aqueous workups, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) instead of stronger bases or acids. Ensure the final pH of the aqueous layer is neutral to slightly basic (pH 7-8).

  • Solvent Choice: Use aprotic solvents (e.g., THF, DCM, Acetonitrile) wherever possible to minimize the presence of nucleophilic species that can initiate ring-opening.

  • Temperature Management: Perform all reaction steps, especially those involving strong bases or nucleophiles, at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of the undesired ring-opening side reaction.

  • Protecting Group Strategy: The Boc group is generally a good choice for its stability under many conditions, but if acid-lability is a persistent issue, consider alternative protecting groups. However, for most syntheses of this target molecule, careful handling is sufficient to preserve the Boc group.[6]

FAQ 2: Challenges in the Electrophilic Fluorination Step

Question: My fluorination of tert-butyl 3-cyanoazetidine-1-carboxylate is sluggish, showing low conversion even after extended reaction times. How can I drive the reaction to completion?

Answer: The fluorination of a C3-substituted azetidine to create a quaternary center can be sterically hindered and electronically demanding. The choice of fluorinating agent and the reaction conditions are critical for success. This step typically involves the deprotonation of the C3-proton to form an enolate or carbanion, which then attacks an electrophilic fluorine source.

Probable Causes:

  • Insufficient Basicity: The base used may not be strong enough to efficiently deprotonate the C3-position, which is acidified by the adjacent cyano group.

  • Poor Reagent Reactivity: The electrophilic fluorinating agent may not be reactive enough under the chosen conditions.

  • Low Temperature: While crucial for selectivity, excessively low temperatures can slow the reaction rate to an impractical level.

Troubleshooting Protocol:

  • Base Optimization: If using a weaker base like LDA, consider switching to a stronger, non-nucleophilic base such as KHMDS or NaHMDS to ensure complete deprotonation.

  • Fluorinating Agent Selection: N-Fluorobenzenesulfonimide (NFSI) is a highly effective and commonly used electrophilic fluorine source for such transformations.[7][8] If you are using a less reactive agent, switching to NFSI is recommended.

  • Temperature Titration: Carefully increase the reaction temperature. While starting at -78 °C is standard, you can allow the reaction to slowly warm to -40 °C or even -20 °C while monitoring the reaction progress by TLC or LCMS to find the optimal balance between reaction rate and side product formation.

  • Solvent Effects: Ensure the reaction is performed in a dry, aprotic polar solvent like THF, which is excellent for stabilizing anionic intermediates.

Fluorinating Agent Common Abbreviation Pros Cons
N-FluorobenzenesulfonimideNFSIHigh reactivity, crystalline solid, relatively stable.[7][8]Can sometimes be too reactive, leading to side products.
Selectfluor®F-TEDA-BF₄Highly reactive, easy to handle solid.[7]Can have lower solubility in some organic solvents.
N-Fluoropyridinium SaltsN/ATunable reactivity based on pyridine substituents.Can be hygroscopic and less stable.

Question: My fluorination reaction is producing a di-fluorinated byproduct. Why is this occurring and how can I achieve mono-fluorination?

Answer: The formation of a di-fluorinated product is a known side reaction in enolate chemistry.[7] It suggests that the mono-fluorinated product, under the reaction conditions, is being deprotonated again and subsequently fluorinated.

Probable Causes:

  • Excess Fluorinating Agent: Using more than one equivalent of the fluorinating agent can drive the second fluorination.

  • Strongly Basic Conditions: If the base is still active after the initial fluorination, it can deprotonate the product, leading to a second reaction.

  • Enolate Equilibration: The mono-fluorinated enolate may be sufficiently stable to exist in equilibrium and react a second time.

Troubleshooting Protocol:

  • Stoichiometric Control: Use precisely 1.0 to 1.05 equivalents of the fluorinating agent. Carefully weigh all reagents.

  • Inverse Addition: Add the generated enolate solution slowly to a solution of the fluorinating agent (inverse addition). This ensures the fluorinating agent is always in excess relative to the enolate, minimizing the chance of a second deprotonation/fluorination cycle on the product.

  • Quenching: Once the reaction is complete by TLC/LCMS, quench it promptly with a proton source like saturated aqueous ammonium chloride (NH₄Cl) to neutralize any remaining base and enolate.

Logical Flow for Troubleshooting Fluorination

G start Fluorination Reaction Initiated check_conversion Monitor Reaction by TLC/LCMS start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete good_conversion Good Conversion check_conversion->good_conversion Complete action_base Increase Base Strength (e.g., LDA -> KHMDS) low_conversion->action_base action_temp Slowly Increase Temperature (-78°C -> -40°C) low_conversion->action_temp action_reagent Switch to More Reactive Fluorinating Agent (e.g., NFSI) low_conversion->action_reagent check_byproducts Analyze Product Mixture good_conversion->check_byproducts no_byproduct Clean Mono-fluorination check_byproducts->no_byproduct Clean difluoro_byproduct Di-fluorinated Product Observed check_byproducts->difluoro_byproduct Impure proceed Proceed to Workup & Purification no_byproduct->proceed action_stoich Use Precise Stoichiometry (1.0-1.05 eq. NFSI) difluoro_byproduct->action_stoich action_addition Employ Inverse Addition (Add enolate to NFSI) difluoro_byproduct->action_addition action_quench Promptly Quench Reaction difluoro_byproduct->action_quench G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions start N-Boc-3-cyanoazetidine enolate C3-Anion Intermediate start->enolate + Strong Base (e.g., KHMDS) ring_open Ring-Opened Amine start->ring_open Acid or Nucleophile product tert-Butyl 3-cyano- 3-fluoroazetidine- 1-carboxylate enolate->product + Electrophilic Fluorine (e.g., NFSI) difluoro Di-fluorinated Byproduct product->difluoro + Base, + NFSI

Caption: Desired reaction pathway versus common side reactions.

Part 3: Experimental Protocols

This section provides a representative, detailed methodology for the key fluorination step, incorporating the troubleshooting insights discussed above.

Protocol: Electrophilic Fluorination of tert-Butyl 3-cyanoazetidine-1-carboxylate

Materials:

  • tert-Butyl 3-cyanoazetidine-1-carboxylate (1.0 eq)

  • N-Fluorobenzenesulfonimide (NFSI) (1.05 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq, as a 0.5 M solution in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add tert-butyl 3-cyanoazetidine-1-carboxylate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add the KHMDS solution dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 45 minutes to ensure complete enolate formation.

  • Fluorination: In a separate flask, dissolve NFSI in a minimal amount of anhydrous THF. Slowly add the NFSI solution to the enolate solution at -78 °C. Alternative (Inverse Addition): If di-fluorination is an issue, add the enolate solution to the NFSI solution at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of a quenched aliquot.

  • Quenching: Once the starting material is consumed, quench the reaction by adding pre-cooled saturated aqueous NH₄Cl solution directly to the flask at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines.ACS Medicinal Chemistry Letters.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.Royal Society of Chemistry.
  • Technical Support Center: Synthesis of Substituted Azetidines.BenchChem.
  • Boc-Protected Amino Groups.Organic Chemistry Portal.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution.Organic Letters.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.MDPI.
  • Efficient Stereo-Selective Fluorination on Vitamin D3 Side-Chain Using Electrophilic Fluorin
  • Azetidines.Enamine.

Sources

Technical Support Center: Purification of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile, fluorinated azetidine building block into their synthetic workflows.[1] The unique structural features of this compound, namely the polar cyano and fluoro groups combined with the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group, can present specific challenges during chromatographic purification.

This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve optimal purity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound.

Question 1: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What's causing this and how can I fix it?

Answer:

Streaking, or tailing, is a common issue when purifying polar or ionizable compounds on silica gel.[2] For this compound, this can be attributed to several factors:

  • Strong Interactions with Silica: The lone pairs on the azetidine nitrogen and the cyano group can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to non-ideal adsorption/desorption kinetics, causing the compound to "streak" down the stationary phase.

  • Compound Instability: The strained azetidine ring, particularly with electron-withdrawing groups at the 3-position, can be sensitive to the acidic nature of standard silica gel, potentially leading to on-column degradation.[3] This degradation product may elute at a different rate, contributing to the appearance of streaking.

  • Inappropriate Solvent System: If the solvent system does not adequately dissolve the compound or fails to compete effectively for the active sites on the silica, streaking can occur.[3]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups by pre-treating the silica. This can be done by flushing the packed column with your starting eluent containing a small amount of a basic additive, such as 1-2% triethylamine (TEA).[4] This masks the active sites, leading to improved peak shape.

  • Optimize the Mobile Phase:

    • Increase Polarity: A gradual increase in the polar component of your mobile phase (e.g., ethyl acetate in a hexane/ethyl acetate system) can help to move the compound more effectively.[5]

    • Use a More Polar, Aprotic Solvent: Consider switching to a solvent system like dichloromethane/methanol for highly polar compounds, although be cautious as methanol concentrations above 10% can start to dissolve the silica gel.[5]

  • Consider an Alternative Stationary Phase: If streaking persists, the issue may be inherent to the silica-compound interaction. Consider using a less acidic stationary phase, such as neutral or basic alumina.[2] However, always run a TLC on the new stationary phase first to ensure your separation is still viable.

Question 2: I'm having trouble getting my compound to move off the baseline on the TLC plate, even with 100% ethyl acetate. What solvent system should I try next?

Answer:

This indicates that your compound is highly polar and strongly adsorbed to the silica gel.[3] When a standard solvent like ethyl acetate is not sufficient, you need to employ a more aggressive, polar mobile phase.

Recommended Solvent Systems for Highly Polar Compounds:

Solvent SystemTypical Starting RatioNotes
Dichloromethane (DCM) / Methanol (MeOH)95:5A standard choice for increasing polarity. Increase MeOH content cautiously.[5]
DCM / MeOH / Ammonium Hydroxide (NH₄OH)90:10:1The addition of a base like ammonium hydroxide is highly effective for basic compounds that interact strongly with silica. It helps to displace the compound from the acidic sites.[2][3]

Workflow for Solvent System Optimization:

start Compound has low Rf in 100% EtOAc solvent1 Try 5% MeOH in DCM start->solvent1 check1 Rf > 0.15? solvent1->check1 solvent2 Increase MeOH to 10% check1->solvent2 No success Optimized System Found check1->success Yes check2 Rf > 0.15? solvent2->check2 solvent3 Add 1% NH4OH to 10% MeOH/DCM check2->solvent3 No check2->success Yes solvent3->success fail Consider Reversed-Phase

Caption: Troubleshooting workflow for low Rf compounds.

Question 3: My yield after column chromatography is very low, and I suspect the compound is decomposing on the column. How can I confirm this and prevent it?

Answer:

Compound decomposition on silica gel is a significant concern for sensitive molecules like substituted azetidines.[3] The acidic environment of the silica can catalyze ring-opening or other degradation pathways.

Confirmation of Decomposition:

  • 2D TLC Analysis: This is a definitive way to check for on-column stability.

    • Spot your crude material on a TLC plate.

    • Run the plate in your chosen solvent system.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • Result: If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots appearing off the diagonal.[3]

Prevention Strategies:

  • Deactivate the Silica: As mentioned previously, neutralizing the silica with a base like triethylamine is the first and most effective step.

  • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative for acid-sensitive compounds.

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character (which the Boc group provides), reversed-phase (C18) chromatography is an excellent option.[6] In this technique, the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. This avoids the issue of acidic silanol groups entirely.

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends in contact with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying this compound on silica gel?

A1: A good starting point is a mixture of a nonpolar solvent like hexanes (or heptane) and a polar solvent like ethyl acetate (EtOAc).[7][8] Begin with a low polarity mixture, such as 20-30% ethyl acetate in hexanes , and gradually increase the polarity based on TLC analysis. The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 for optimal separation on a column.[4]

Typical Rf Values in Hexane/Ethyl Acetate:

% Ethyl Acetate in HexaneApproximate Rf of Target Compound
10%< 0.1
30%0.25 - 0.35
50%0.5 - 0.6

Note: These are estimated values and will vary based on the specific impurities in your crude mixture and the activity of your TLC plate.

Q2: How should I load my sample onto the column?

A2: Proper sample loading is critical for achieving good separation. There are two main methods:

  • Wet Loading: Dissolve your crude product in the absolute minimum amount of your starting mobile phase solvent. If solubility is an issue, you can use a slightly stronger solvent (like dichloromethane), but use as little as possible.[9] Carefully pipette this solution onto the top of the packed column. This method is quick but can lead to band broadening if too much solvent is used.

  • Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3 times the mass of your crude material) to this solution.[9] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder onto the top of your packed column.[9] Dry loading prevents dissolution issues and often results in sharper bands and better separation.

Dry Loading Workflow:

step1 Dissolve crude product in volatile solvent step2 Add silica gel (2-3x mass of crude) step1->step2 step3 Evaporate to a free-flowing powder step2->step3 step4 Carefully layer powder onto packed column step3->step4 step5 Add a protective layer of sand step4->step5 step6 Begin elution step5->step6

Caption: Step-by-step dry loading procedure.

Q3: Can I use reversed-phase chromatography for this compound?

A3: Yes, reversed-phase flash chromatography is a viable and often advantageous alternative. The tert-butyl group provides enough hydrophobicity for retention on a C18 stationary phase. This method is particularly useful if you are facing issues with compound instability on silica gel.[4] A typical mobile phase would be a gradient of water and acetonitrile or water and methanol. Sometimes, adding a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid can improve peak shape for polar compounds.[6]

References

  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester. [Link]

  • How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? ResearchGate. [Link]

  • Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information. [Link]

  • This compound. ChemUniverse. [Link]

  • This compound, min 97%, 500 mg. CP Lab Safety. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. HETEROCYCLES, Vol. 96, No. 12, 2018. [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]

  • SYNTHESIS OF TERT-BUTYL [1-(TERT-BUTOXYCARBONYL)-3-OXO-4-PENTENYL]CARBAMATE. Organic Syntheses. [Link]

  • Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. [Link]

  • Chromatography: Solvent Systems For Flash Column. Department of Chemistry: University of Rochester. [Link]

  • CFBSA: A Novel and Practical Chlorinating Reagent. The Royal Society of Chemistry. [Link]

  • Ionizable compound purification using reversed-phase flash column chromatography. Biotage. [Link]

  • Thin Layer Chromatography (TLC) of Tb3 Compound. ResearchGate. [Link]

  • Mesoporous Silica Gel as a Formulation Aid for Moisture Sensitive Drugs and Excipients. [Link]

  • Highly Fluorinated Silica Obtained by Direct F2-Gas Fluorination: Stability and Unprecedented Fluorosilicate Species Revealed by Solid State NMR Investigations. ResearchGate. [Link]

  • Borylation of Arylamines: A Sandmeyer-type Reaction. Organic Syntheses. [Link]

Sources

Overcoming Boc-deprotection during nucleophilic substitution on azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of the tert-butyloxycarbonyl (Boc) protecting group during nucleophilic substitution reactions on azetidine rings. The inherent strain of the four-membered ring, combined with the acid-labile nature of the Boc group, creates a unique set of challenges that can lead to premature deprotection and low yields.[1][2] This document provides in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you navigate this complex chemical space.

Frequently Asked Questions (FAQs)

Q1: Why is the N-Boc group on my azetidine being cleaved during my nucleophilic substitution reaction?

A1: The Boc group is notoriously sensitive to acidic conditions.[3][4] The deprotection mechanism is initiated by protonation of the carbamate oxygen, which leads to the formation of a stable tert-butyl cation and subsequent release of the free amine.[5][6] Unwanted cleavage during a nucleophilic substitution reaction, which is not explicitly acidic, can be caused by several factors:

  • Trace Acidic Impurities: Residual acid in your solvents, reagents, or on your glassware can be sufficient to catalyze the deprotection.

  • Lewis Acidity: Some reagents, particularly metal-based nucleophiles or additives, can act as Lewis acids and trigger deprotection.

  • In Situ Acid Generation: The reaction itself may produce acidic byproducts.

  • Elevated Temperatures: High reaction temperatures can promote thermal deprotection of the Boc group, a method sometimes used intentionally.[7][8]

Q2: What makes the Boc group so susceptible to acid-catalyzed cleavage?

A2: The susceptibility stems from the formation of a highly stabilized tertiary carbocation (tert-butyl cation) as an intermediate during the cleavage process.[3][5] This fragmentation pathway is energetically favorable. The process concludes with the formation of gaseous isobutene and carbon dioxide, which provides a strong thermodynamic driving force for the reaction.[3]

Q3: Are there general "Boc-friendly" conditions for nucleophilic substitutions on azetidines?

A3: Yes, the key is to maintain strict control over the reaction environment. Generally, this involves:

  • Low Temperatures: Running reactions at 0 °C or below can significantly suppress the rate of the deprotection side reaction.[1]

  • Anhydrous & Aprotic Conditions: Using meticulously dried solvents and reagents minimizes the presence of adventitious protons.

  • Non-Acidic Reagents: Employing bases that are non-nucleophilic and have non-acidic conjugate acids (e.g., proton sponges, sterically hindered amines).

  • Careful Reagent Selection: Choosing nucleophiles and additives that are known to be non-Lewis acidic.

Q4: When should I give up on the Boc group and choose an alternative?

A4: While the Boc group is versatile, it's not always the right tool for the job. Consider an alternative protecting group if:

  • Your desired reaction requires conditions that are fundamentally incompatible with the Boc group (e.g., strongly acidic reagents, high temperatures for extended periods).

  • Despite extensive troubleshooting, you cannot achieve a satisfactory yield of the protected product.

  • The orthogonality with other protecting groups in your molecule is a primary concern. For instance, if you need to remove a protecting group under basic conditions while keeping the nitrogen protected, a Cbz (Carboxybenzyl) group might be more suitable.[9]

Troubleshooting Guide: Specific Scenarios

Problem 1: My reaction shows complete consumption of starting material, but I'm isolating the deprotected azetidine instead of the desired product.

  • Possible Cause: The reaction conditions are too harsh, leading to rapid substitution followed by immediate deprotection, or simultaneous deprotection and substitution. The primary suspect is often an acidic component you may not have considered.

  • Troubleshooting Steps:

    • Re-evaluate All Reagents: Is your nucleophile prepared from a salt (e.g., a hydrochloride salt) that introduces acid? Are your solvents truly anhydrous and peroxide-free? Ethers, for instance, can be cleaved by strong acids to form chloro-alcohols which can complicate reactions.[10]

    • Lower the Temperature: Immediately attempt the reaction at a lower temperature. Start at 0 °C and, if necessary, move to -40 °C or -78 °C. This will slow down the kinetics of both the desired reaction and the undesired deprotection, often favoring the former.

    • Add an Acid Scavenger: Incorporate a non-nucleophilic, sterically hindered base like 2,6-lutidine or a proton sponge (e.g., 1,8-Bis(dimethylamino)naphthalene) to neutralize any trace acid without interfering with the primary reaction.

    • Change the Solvent: The polarity of the solvent can influence reaction pathways.[1] If you are using a polar protic solvent, switch to a polar aprotic solvent like THF, DMF, or acetonitrile.

Problem 2: I'm seeing a mixture of my desired product and the deprotected starting material. How can I improve the selectivity?

  • Possible Cause: The reaction conditions are borderline, causing partial deprotection over the course of the reaction. This is common with longer reaction times or slight temperature increases during the process.

  • Troubleshooting Steps:

    • Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to a reasonable extent. Avoid letting the reaction stir for extended periods "just to be sure."

    • Use a More Reactive Electrophile/Nucleophile: If possible, modifying your reagents to increase the rate of the desired substitution can allow you to use shorter reaction times and/or lower temperatures, outcompeting the deprotection.

    • Consider an Alternative Protecting Group: The tert-butoxythiocarbonyl (Botc) group, for example, is even more acid-labile than Boc, illustrating that subtle electronic changes can dramatically alter stability.[11] Conversely, a group like Cbz is more robust to acidic conditions but can be removed via hydrogenolysis.

Visualizing the Competing Pathways

The following diagram illustrates the desired nucleophilic substitution pathway versus the undesired acid-catalyzed deprotection pathway.

G cluster_0 Desired Pathway: Nucleophilic Substitution cluster_1 Undesired Pathway: Boc Deprotection Start N-Boc-Azetidine (Substrate) Product Substituted N-Boc-Azetidine Start->Product  + Nucleophile (Nu⁻)  Controlled Temp.  Anhydrous Conditions Deprotected Deprotected Azetidine Start->Deprotected  Trace H⁺  (from solvent/reagents)  Elevated Temp. Start->Deprotected Byproducts Isobutylene (gas) + CO₂ (gas)

Caption: Competing reaction pathways for N-Boc-azetidine.

Summary of Recommended Condition Adjustments
ParameterStandard ConditionTroubleshooting AdjustmentRationale
Temperature Room Temperature0 °C to -78 °CReduces the rate of acid-catalyzed deprotection.[1]
Solvent Dichloromethane (DCM)Anhydrous THF, Toluene, or AcetonitrileAvoids potentially acidic solvents and ensures dryness.[10]
Additives NoneProton Sponge or 2,6-LutidineScavenges trace acid without interfering with the nucleophile.
Reaction Time Overnight (12-16h)Monitor by TLC/LC-MS (1-4h)Minimizes exposure of the product to potentially destabilizing conditions.[12]
Reagent Purity Standard GradeFreshly distilled/dried solvents; base-washed glasswareEliminates adventitious sources of acid.

Detailed Experimental Protocol: SN2 Reaction on N-Boc-3-tosyloxyazetidine

This protocol describes a general procedure for the substitution of a tosylate leaving group on an N-Boc protected azetidine with a generic nucleophile (sodium azide is used here as an example), employing conditions designed to minimize Boc-deprotection.

Materials and Reagents:
  • N-Boc-3-tosyloxyazetidine (1.0 equiv)

  • Sodium Azide (NaN₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Round-bottom flask, magnetic stirrer, thermometer, and standard glassware

Procedure:
  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N-Boc-3-tosyloxyazetidine (1.0 equiv) and anhydrous DMF (to make a ~0.1 M solution).

  • Addition of Nucleophile: Add sodium azide (1.5 equiv) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature. The low nucleophilicity of the azetidine nitrogen, when protected as a carbamate, and the stability of the Boc group under these neutral conditions should prevent side reactions.[2][4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield N-Boc-3-azidoazetidine.

References
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • ACS Green Chemistry Institute. Specific solvent issues with BOC deprotection. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • National Institutes of Health. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • ACS Publications. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link]

  • ACS Publications. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters. Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available from: [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available from: [Link]

  • Taylor & Francis Online. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Preparations and Procedures International. Available from: [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts. Available from: [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available from: [Link]

  • ACS Green Chemistry Institute. BOC Deprotection. Available from: [Link]

  • Wiley Online Library. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available from: [Link]

  • ResearchGate. Synthetic modification of the azetidine products. Available from: [Link]

  • National Institutes of Health. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available from: [Link]

  • PubMed. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Available from: [Link]

  • University of Bristol. Protecting Groups. Available from: [Link]

  • ResearchGate. High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. Available from: [Link]

  • ResearchGate. Previous strategies towards azetidines and this approach. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • National Institutes of Health. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Available from: [Link]

  • Reddit. effect of steric hindrance on nucleophiles. Available from: [Link]

  • ACS Green Chemistry Institute. Thermal Methods. Available from: [Link]

  • YouTube. Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. Available from: [Link]

  • Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. Available from: [Link]

  • ResearchGate. General scheme for azetidine synthesis by nucleophilic substitution. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. Any suggestion on Boc deprotection without using acid?. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-Fluoro-3-cyanoazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-fluoro-3-cyanoazetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The inherent ring strain of the azetidine core and the introduction of two functional groups at a quaternary center present unique challenges.[1][2][3] This document provides in-depth, experience-driven advice to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-fluoro-3-cyanoazetidine?

A1: A prevalent and effective strategy involves a multi-step sequence starting from a protected 3-oxoazetidine derivative, such as N-Boc- or N-Cbz-3-oxoazetidine. The general pathway involves the formation of a cyanohydrin, followed by deoxofluorination. A patent describes a method starting with reacting a chemical compound with trimethylsilyl cyanide to obtain an intermediate, which then undergoes esterification, N-protection, and a fluoro-reaction to yield the final product with a total yield of up to 85%.[4]

Q2: What are the critical safety precautions for this synthesis?

A2: The synthesis of 3-fluoro-3-cyanoazetidine involves several hazardous materials.

  • Cyanide Sources: Reagents like trimethylsilyl cyanide (TMSCN) are toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][6]

  • Fluorinating Agents: Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) are corrosive, moisture-sensitive, and can release HF gas upon decomposition. These should be handled with extreme care, under anhydrous conditions.

  • Azetidine Derivatives: Azetidine compounds themselves can be hazardous. For instance, 3-fluoroazetidine hydrochloride is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[7][8] Always consult the Safety Data Sheet (SDS) for each reagent and intermediate.

Q3: Why is the choice of nitrogen-protecting group important?

A3: The nitrogen-protecting group is crucial for several reasons. It influences the stability of the azetidine ring, the reactivity of intermediates, and the conditions required for deprotection.[1] The Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups are commonly used. The choice can affect reaction yields and the potential for side reactions. For example, the Cbz group can be removed by hydrogenolysis, which might not be compatible with other functional groups in the molecule.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 3-fluoro-3-cyanoazetidine, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Cyanohydrin Formation Step
  • Symptom: Incomplete conversion of the 3-oxoazetidine precursor to the 3-hydroxy-3-cyanoazetidine intermediate.

  • Potential Causes:

    • Insufficient Cyanide Source: The stoichiometry of the cyanide source (e.g., TMSCN) may be inadequate.

    • Presence of Water: Moisture can hydrolyze the cyanide source and inhibit the reaction.

    • Inadequate Catalyst: If a catalyst is used (e.g., a Lewis acid), it may be inactive or used in insufficient quantity.

  • Solutions:

    • Optimize Reagent Stoichiometry: Gradually increase the equivalents of the cyanide source and monitor the reaction by TLC or LC-MS.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Catalyst Screening: If applicable, screen different Lewis acid catalysts or vary the catalyst loading to improve conversion.

Problem 2: Low Yield and/or Formation of Side Products During Deoxofluorination
  • Symptom: Low yield of the desired 3-fluoro-3-cyanoazetidine, with the formation of elimination or rearrangement byproducts.

  • Potential Causes:

    • Decomposition of Fluorinating Agent: Deoxofluorinating agents like DAST can decompose, especially at elevated temperatures, leading to reduced efficacy and side reactions.

    • Reaction Temperature: The reaction temperature is critical. Temperatures that are too high can promote side reactions, while temperatures that are too low may lead to incomplete conversion. A patent suggests a reaction temperature between -70°C and 20°C for the fluorination step.[4]

    • Substrate Instability: The cyanohydrin intermediate may be unstable under the reaction conditions, leading to decomposition.

  • Solutions:

    • Control Reaction Temperature: Add the fluorinating agent at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly to the optimal temperature.[4]

    • Alternative Fluorinating Agents: Consider using more stable or milder deoxofluorinating agents such as Fluolead™ or XtalFluor®.[9]

    • Optimize Reaction Time: Monitor the reaction progress closely to avoid prolonged reaction times that could lead to product degradation.

Problem 3: Ring-Opening of the Azetidine Ring
  • Symptom: Formation of acyclic amine derivatives as byproducts.

  • Potential Causes:

    • Harsh Reaction Conditions: The strained four-membered azetidine ring is susceptible to cleavage by strong acids, bases, or nucleophiles.[1][10]

    • Lewis Acidic Byproducts: Some fluorinating agents can generate Lewis acidic byproducts that promote ring-opening.

  • Solutions:

    • Milder Reagents: Use milder reagents and reaction conditions wherever possible.

    • pH Control: During workup and purification, avoid strongly acidic or basic conditions. Use buffered solutions if necessary.

    • Temperature Management: Perform reactions at the lowest effective temperature to minimize ring strain-induced decomposition.

Problem 4: Difficulty in Product Purification
  • Symptom: The final product is difficult to isolate from reaction impurities or byproducts.

  • Potential Causes:

    • Similar Polarity of Products and Byproducts: The desired product and impurities may have very similar polarities, making chromatographic separation challenging.

    • Product Volatility: The product may be volatile, leading to loss during solvent removal.

    • Product Instability: The purified product may be unstable and decompose upon standing.

  • Solutions:

    • Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina, C18) or employing techniques like preparative HPLC.

    • Crystallization: Attempt to crystallize the product or a salt form (e.g., hydrochloride salt) to improve purity.

    • Careful Solvent Removal: Use a rotary evaporator at low temperature and pressure to remove solvents.

    • Proper Storage: Store the purified product under an inert atmosphere at low temperatures (e.g., in a freezer) to prevent decomposition.[11]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-hydroxy-3-cyanoazetidine
  • To a solution of N-Boc-3-oxoazetidine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add trimethylsilyl cyanide (1.2 eq).

  • Cool the mixture to 0 °C and add a catalytic amount of a Lewis acid (e.g., ZnI₂).

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-3-hydroxy-3-cyanoazetidine.

Protocol 2: Deoxofluorination to N-Boc-3-fluoro-3-cyanoazetidine
  • Dissolve N-Boc-3-hydroxy-3-cyanoazetidine (1.0 eq) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for the optimized time, monitoring by TLC.

  • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-fluoro-3-cyanoazetidine.

Visualizing the Process

Troubleshooting Workflow

cluster_start Start: Synthesis Issue cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Outcome Start Identify Synthesis Problem LowYield Low Yield? Start->LowYield SideProducts Side Products? LowYield->SideProducts No Reagents Check Reagent Stoichiometry & Purity LowYield->Reagents Yes Purification Purification Difficulty? SideProducts->Purification No Conditions Optimize Reaction Conditions (Temp, Time, Solvent) SideProducts->Conditions Yes PurificationMethod Modify Purification Technique (Chromatography, Crystallization) Purification->PurificationMethod Yes Success Yield Improved Purification->Success No Reagents->Conditions Conditions->Success PurificationMethod->Success

Caption: A flowchart for troubleshooting common synthesis issues.

General Synthetic Pathway

A N-Protected-3-oxoazetidine B N-Protected-3-hydroxy-3-cyanoazetidine A->B TMSCN, cat. Lewis Acid C N-Protected-3-fluoro-3-cyanoazetidine B->C Deoxofluorination (e.g., DAST) D 3-Fluoro-3-cyanoazetidine C->D Deprotection

Caption: A simplified overview of the synthetic route.

Quantitative Data Summary

StepKey ReagentsTypical Yield RangeKey Parameters
Cyanohydrin Formation N-Boc-3-oxoazetidine, TMSCN70-90%Anhydrous conditions, catalytic Lewis acid
Deoxofluorination DAST, Fluolead™, or XtalFluor®50-75%Low temperature (-78 °C to RT), inert atmosphere
Deprotection (Boc) Trifluoroacetic acid (TFA)>90%Room temperature, careful workup

Yields are approximate and can vary significantly based on reaction scale and specific conditions.

References

  • Technical Support Center: Synthesis of Substituted Azetidines - Benchchem. (URL: )
  • Common side reactions in the synthesis of 3-substituted azetidines - Benchchem. (URL: )
  • 3-Fluoroazetidine-3-carbonitrile hydrochloride|CA 2231676-20-1 - Benchchem. (URL: )
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. (URL: [Link])

  • Synthesis of Azetidines - Thieme. (URL: [Link])

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI. (URL: [Link])

  • Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. (URL: [Link])

Sources

Scalability challenges in the production of fluorinated azetidine intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable asset in modern medicinal chemistry, the fluorinated azetidine scaffold offers a unique combination of metabolic stability, conformational rigidity, and modulated basicity.[1][2][3] However, the journey from laboratory-scale synthesis to industrial production is fraught with challenges. The inherent ring strain of the four-membered ring, coupled with the often hazardous and sensitive nature of fluorinating agents, creates a complex landscape for process chemists and researchers.[4][5]

This Technical Support Center is designed to serve as a first-line resource for scientists and drug development professionals. Authored from the perspective of a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying chemical principles governing these complex transformations. Here, you will find troubleshooting guides for common scalability issues, detailed experimental protocols, and data-driven insights to navigate the complexities of fluorinated azetidine production.

Technical Troubleshooting Guide

This section addresses the most frequently encountered issues during the scale-up of fluorinated azetidine synthesis. Each problem is presented in a question-and-answer format, providing a clear explanation of the cause and a set of actionable solutions.

Q1: My fluorination reaction shows low or inconsistent yields upon scale-up. What are the primary causes and how can I fix this?

Low and variable yields are the most common hurdles in scaling up these reactions. The root cause often lies in a combination of factors related to reaction kinetics, thermal management, and reagent stability.[6][7]

Probable Causes & Solutions:

  • Poor Thermal Management: Fluorination reactions are often highly exothermic. What is easily dissipated in a 100 mL flask can lead to a thermal runaway in a 20 L reactor, causing reagent decomposition and the formation of elimination byproducts.[7]

    • Solution: Implement controlled, slow addition of the fluorinating agent at a maintained low temperature (e.g., -78 °C to 0 °C). For larger scales, consider upgrading from a simple ice bath to a cryostat or a jacketed reactor with automated temperature control. Continuous flow reactors offer exceptional heat transfer and can be a superior solution for managing exotherms at scale.[8][9]

  • Moisture Sensitivity: Many fluorinating agents, particularly nucleophilic sources like potassium fluoride (KF) and electrophilic reagents like Selectfluor, are highly sensitive to moisture.[10] Water can hydrolyze the reagent or react with intermediates, leading to undesired hydroxylated byproducts.

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. Use anhydrous solvents, and handle hygroscopic reagents like KF or CsF in a glovebox or under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

  • Reagent Instability & Degradation: Reagents like Diethylaminosulfur Trifluoride (DAST) are known to be thermally unstable and can decompose violently at elevated temperatures.[11][12] Similarly, the activity of electrophilic reagents like N-Fluorobenzenesulfonimide (NFSI) can degrade upon improper storage.

    • Solution: Always use freshly opened or properly stored reagents. For thermally sensitive reagents like DAST, maintain strict temperature control throughout the reaction and work-up. When scaling, never leave a reaction unattended, and have an appropriate quenching strategy in place. Consider using more thermally stable alternatives like Deoxo-Fluor or PyFluor if high temperatures are unavoidable.[12]

  • Substrate-Reagent Mismatch: The choice of fluorinating agent is critical and substrate-dependent. An electron-rich azetidine precursor might be unsuitable for a powerful electrophilic agent, leading to side reactions, while an electron-poor substrate may react sluggishly with a mild nucleophilic source.

    • Solution: Screen a panel of fluorinating agents at a small scale before proceeding. For hydroxylated azetidines, nucleophilic reagents like DAST are common. For introducing fluorine onto an enolate intermediate of an azetidinone, an electrophilic source like NFSI is typically required.[13]

Q2: I am observing significant formation of an elimination byproduct (an azetine) instead of my desired fluorinated azetidine. Why is this happening?

This is a classic competition between the desired SN2 substitution pathway and the E2 elimination pathway. The strained four-membered ring can exacerbate this issue.

Causality & Mitigation:

  • Reaction Pathway Competition: The reaction of a 3-hydroxyazetidine with a fluorinating agent like DAST proceeds through a fluorosulfite intermediate. A fluoride ion can then either displace this group (SN2) to give the 3-fluoroazetidine or a base can abstract a proton from an adjacent carbon, leading to elimination (E2) and the formation of a 2-azetine or 3-azetine.[14]

  • Key Influencing Factors:

    • Temperature: Higher temperatures disproportionately favor the elimination pathway, which has a higher activation energy.[7]

    • Basicity: The presence of strong, non-nucleophilic bases will strongly promote elimination. The fluorinating reagent's counter-ions or byproducts can sometimes act as bases.

    • Steric Hindrance: Increased steric bulk around the reaction center can hinder the backside attack required for SN2, making elimination more favorable.

Troubleshooting Workflow:

G start High Azetine Byproduct Observed check_temp Is Reaction Temperature > 0°C? start->check_temp lower_temp Action: Lower temperature to -78°C to -40°C check_temp->lower_temp Yes check_base Is an external base used or is the reagent strongly basic? check_temp->check_base No end Problem Mitigated lower_temp->end change_reagent Action: Switch to a less basic fluorinating agent (e.g., PyFluor) check_base->change_reagent Yes check_sterics Is the substrate sterically hindered near the reaction center? check_base->check_sterics No change_reagent->end reconsider Outcome: S N 2 may be inherently difficult. Consider alternative synthetic route. check_sterics->reconsider Yes check_sterics->end No, re-optimize other parameters

Caption: Troubleshooting decision tree for eliminating azetine byproducts.

Q3: The purification of my fluorinated azetidine is difficult, and I experience product loss on silica gel. What are the best practices for purification at scale?

Fluorinated azetidines can be challenging to purify due to their polarity, volatility, and potential instability on acidic stationary phases like silica gel.

Purification Strategy & Recommendations:

  • Instability on Silica Gel: The basic nitrogen of the azetidine ring can interact strongly with the acidic silanol groups of standard silica gel, leading to streaking, poor separation, and in some cases, ring-opening or decomposition.[15][16]

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~1-2%). This deactivates the acidic sites.

      • Use Alternative Stationary Phases: Alumina (neutral or basic) is an excellent alternative to silica gel for basic compounds.[4] Alternatively, consider using functionalized silica (e.g., amino-propylated) or reverse-phase chromatography for highly polar products.

  • Product Volatility: Low molecular weight fluorinated azetidines can be volatile, leading to loss of product during solvent removal under high vacuum.

    • Solution: Remove the solvent at the lowest possible temperature using a rotary evaporator with a well-controlled vacuum and an efficient cold trap. For highly volatile compounds, consider purification techniques that do not require complete solvent removal between steps, such as crystallization or salt formation.

  • Crystallization & Salt Formation: If your product is a solid or a crystalline salt can be formed, this is often the most scalable and efficient purification method.

    • Protocol: After the initial work-up, attempt to crystallize the crude product from a suitable solvent system (e.g., EtOAc/Heptane, DCM/Pentane). If the free base is an oil, consider forming a stable salt (e.g., HCl or oxalate salt), which is often highly crystalline and easier to handle at scale.

Table 1: Comparison of Purification Techniques for Fluorinated Azetidines

TechniqueProsConsScalabilityBest For
Silica Gel Chromatography High resolution, widely available.Product loss, potential decomposition.[4]ModerateNon-basic or protected azetidines.
Alumina Chromatography Good for basic compounds, less acidic.Lower resolution than silica.ModerateBasic, acid-sensitive azetidines.
Crystallization High purity, very scalable, cost-effective.Product must be a solid, requires screening.ExcellentCrystalline solids.
Salt Formation & Crystallization Purifies and provides a stable solid form.Adds a step, changes product form.ExcellentBasic azetidines that are oils or difficult to crystallize.
Distillation Excellent for removing non-volatile impurities.Product must be thermally stable and volatile.GoodLow-boiling point, stable azetidines.

Safety First: Handling Fluorinating Agents

Working with fluorinating agents requires stringent safety protocols. Many are toxic, corrosive, and can react violently with water or other common lab materials.[11]

Critical Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear standard PPE (lab coat, safety glasses) plus heavy-duty neoprene or butyl rubber gloves. A face shield is mandatory when handling larger quantities.

  • Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood to avoid inhalation of toxic vapors or HF.[11]

  • Material Compatibility: Avoid using glass (especially ground glass joints) with reagents that can generate Hydrogen Fluoride (HF), as it will etch the glass. Use plasticware (polypropylene, Teflon) where possible.[11]

  • Quenching Strategy: Always have a quenching plan before starting the reaction. A common method for destroying excess DAST or Deoxo-Fluor is slow, controlled addition to a stirred solution of saturated sodium bicarbonate or calcium hydroxide in an appropriate solvent at low temperature.

  • Emergency Preparedness: Keep a tube of calcium gluconate gel readily accessible. In case of skin contact with any reagent that can generate HF, this is the primary first aid treatment.

Key Methodologies & Protocols

Protocol 1: General Procedure for Deoxofluorination of 3-Hydroxyazetidine

This protocol details a typical lab-scale synthesis of a 3-fluoroazetidine from a 3-hydroxyazetidine precursor using Deoxo-Fluor, a common nucleophilic fluorinating agent.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Argon), a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.2 M) is prepared in a three-neck flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer.

  • Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Deoxo-Fluor (1.2 eq) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. Reaction progress is monitored by TLC or LC-MS.

  • Quenching: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution!

  • Work-up: The layers are separated, and the aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the pure N-Boc-3-fluoroazetidine.

Sources

Technical Support Center: Identification and Mitigation of Byproducts in Substituted Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses common challenges in the synthesis of substituted azetidines, focusing on the identification and mitigation of frequently encountered byproducts. The inherent ring strain of the four-membered azetidine ring, while synthetically useful, can also lead to a variety of side reactions.[1][2] This resource provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and supported by practical, field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a ring-opened product alongside my desired azetidine. What is the likely cause and how can I prevent this?

A1: Ring-opening is a common side reaction due to the inherent strain of the azetidine ring, making it susceptible to nucleophilic attack. [3] The formation of acyclic amine derivatives is often observed, particularly in the presence of strong nucleophiles, acids, or bases.[3][4]

Mechanistic Insight: The reaction often proceeds through the formation of a highly reactive azetidinium ion. This intermediate can then be attacked by a nucleophile at either the C2 or C4 position, leading to ring cleavage. The regioselectivity of this attack is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile.[4] For instance, nucleophiles tend to attack the unsubstituted C4 position in azetidinium ions lacking a C4 substituent, while a methyl group at C4 can direct the attack to the C2 position.[4]

Troubleshooting & Optimization:

  • Control of Reaction pH: If the reaction is run under acidic conditions, consider using a milder acid or a buffered system to minimize the formation of the azetidinium ion. Conversely, if a strong base is used, a weaker, non-nucleophilic base might be more suitable.

  • Nucleophile Choice: If possible, select a less aggressive nucleophile. The reactivity of the azetidinium ion is significantly higher than that of the neutral azetidine.[5]

  • Temperature Control: Lowering the reaction temperature can often favor the desired intramolecular cyclization over the intermolecular ring-opening pathway.

Analytical Identification of Ring-Opened Byproduct:

  • ¹H NMR Spectroscopy: Look for the disappearance of the characteristic signals of the azetidine ring protons and the appearance of new signals corresponding to an acyclic amine. For example, the formation of an N-(3-substituted-propyl)aniline derivative from the ring-opening of a 1-phenylazetidinium ion can be monitored by the appearance of signals for the C1 and C3 propyl protons around δ 3.6.[6]

  • Mass Spectrometry (MS): The ring-opened product will have the same molecular weight as the starting material if the nucleophile is a component of the reaction mixture (e.g., a solvent molecule). If an external nucleophile is added, the mass of the byproduct will be the sum of the azetidine and the nucleophile.

Q2: I am observing the formation of a five-membered ring (pyrrolidine) instead of, or in addition to, my target azetidine. Why is this happening?

A2: The formation of a more stable five-membered pyrrolidine ring is a significant competing pathway in many azetidine syntheses, particularly those involving intramolecular cyclization. [1][7]

Mechanistic Insight: This issue is common in syntheses like the intramolecular aminolysis of cis-3,4-epoxy amines. The desired azetidine is formed via a 4-exo-tet cyclization, while the pyrrolidine byproduct results from a competing 5-endo-tet ring closure.[7][8] The regioselectivity is determined by the nucleophilic attack of the amine on the epoxide. While the 4-exo-tet pathway is often kinetically favored, the 5-endo-tet pathway can become competitive, leading to the thermodynamically more stable five-membered ring.[7]

Troubleshooting & Optimization:

  • Catalyst Selection: The choice of catalyst can dramatically influence the regioselectivity. For the cyclization of cis-3,4-epoxy amines, Lewis acids like Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) have been shown to strongly favor the formation of the azetidine product.[7]

  • Solvent Optimization: Screening different solvents can improve selectivity. For example, in the La(OTf)₃-catalyzed reaction, changing the solvent from dichloromethane to 1,2-dichloroethane can be beneficial.[1]

  • Temperature Control: Lower reaction temperatures may favor the kinetically controlled azetidine product over the thermodynamically favored pyrrolidine.[1]

Workflow for Mitigating Pyrrolidine Formation:

Caption: Troubleshooting workflow for minimizing pyrrolidine byproduct formation.

Q3: My reaction mixture is showing signs of dimerization or polymerization. What are the contributing factors and how can I suppress these side reactions?

A3: Intermolecular reactions leading to dimers and polymers can compete with the desired intramolecular cyclization, especially under cationic conditions. [3][9]

Mechanistic Insight: Azetidines can undergo cationic ring-opening polymerization.[9] The process can be initiated by acidic species, which protonate the azetidine nitrogen to form an azetidinium ion. This reactive species can then be attacked by another azetidine molecule, propagating the polymerization. Dimerization can occur through a similar mechanism, where the reaction terminates after the formation of the dimer.[9]

Troubleshooting & Optimization:

  • High Dilution Conditions: Running the reaction at a lower concentration favors the intramolecular cyclization over intermolecular reactions.

  • Slow Addition of Reagents: Adding the cyclization precursor or catalyst slowly to the reaction mixture can help maintain a low concentration of reactive intermediates, thus minimizing polymerization.

  • Choice of Initiator/Catalyst: Avoid strong Brønsted or Lewis acids that can readily initiate cationic polymerization.

  • Monomer Purity: Ensure the starting materials are free of impurities that could act as initiators.

Table 1: Common Byproducts in Substituted Azetidine Synthesis and Their Identification

Byproduct TypeCommon CauseKey Spectroscopic Signatures (¹H NMR)Mitigation Strategy
Ring-Opened ProductsNucleophilic attack on azetidinium ionDisappearance of azetidine ring protons, appearance of acyclic amine signals.[6]Control pH, use milder nucleophiles, lower temperature.[3][4]
Pyrrolidine DerivativesCompeting 5-endo-tet cyclizationAppearance of signals characteristic of a five-membered ring.Use of specific Lewis acid catalysts (e.g., La(OTf)₃), solvent optimization, lower temperature.[1][7]
Dimers/PolymersCationic ring-opening polymerizationBroad, unresolved signals in the NMR spectrum.High dilution, slow reagent addition, avoid strong acid catalysts.[3][9]
RegioisomersNon-selective nucleophilic addition (e.g., aza-Michael)Presence of multiple sets of signals for the product.Catalyst screening, solvent optimization, lower temperature.[3][10]
3-AlkoxyazetidinesAlcoholysis of bicyclic aziridinium ion intermediateAppearance of an alkoxy signal (e.g., -OCH₃ or -OCH₂CH₃).[11]Use of a less nucleophilic solvent.[11]

Experimental Protocols

Protocol 1: General Procedure for ¹H NMR Analysis of Reaction Mixture
  • Sample Preparation: Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture and quench it by diluting with a suitable solvent (e.g., dichloromethane) and washing with a neutral aqueous solution (e.g., saturated NaHCO₃).

  • Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Sample Preparation: Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Integrate the characteristic peaks of the desired azetidine product and the suspected byproducts to determine their relative ratios.

Protocol 2: Lanthanide-Catalyzed Intramolecular Ring-Opening of an Epoxide to Minimize Pyrrolidine Formation

This protocol is adapted from a known procedure for synthesizing 3-hydroxyazetidines.[1]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).

  • Stir the mixture at reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram for Synthetic Strategy Selection:

Synthetic_Strategy cluster_Intramolecular Intramolecular Strategies cluster_Intermolecular Intermolecular Strategies Start Desired Substituted Azetidine Intramolecular Intramolecular Cyclization Start->Intramolecular Intermolecular Intermolecular Cycloaddition Start->Intermolecular Functionalization Functionalization of Azetidine Core Start->Functionalization Haloamine γ-Haloamine Cyclization Intramolecular->Haloamine Epoxyamine Epoxy Amine Ring Opening Intramolecular->Epoxyamine CH_Amination C-H Amination Intramolecular->CH_Amination Staudinger [2+2] Cycloaddition (Staudinger Reaction) Intermolecular->Staudinger Aza_Paterno_Buchi Aza Paternò-Büchi Reaction Intermolecular->Aza_Paterno_Buchi Byproduct_Check_2 Byproduct_Check_2 Haloamine->Byproduct_Check_2 Polymerization? Byproduct_Check_1 Byproduct_Check_1 Epoxyamine->Byproduct_Check_1 Pyrrolidine Formation? La_Catalyst Use La(OTf)₃ Catalyst Byproduct_Check_1->La_Catalyst Yes Proceed_1 Proceed with Synthesis Byproduct_Check_1->Proceed_1 No La_Catalyst->Proceed_1 High_Dilution Employ High Dilution Byproduct_Check_2->High_Dilution Yes Proceed_2 Proceed with Synthesis Byproduct_Check_2->Proceed_2 No High_Dilution->Proceed_2

Caption: Decision-making flowchart for selecting a synthetic strategy and anticipating byproducts.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Kim, H., Kim, H., & Kim, D. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry, 7, 469. [Link]

  • Fioravanti, G., Pellacani, L., & Tardella, P. A. (1985). Ring-opening Reactions. Stability and Reactivity of Aziridinium and Azetidinium Ions in Solution. Journal of the Chemical Society, Chemical Communications, (1), 49-50. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50035-50069. [Link]

  • David, O., Lakhdar, S., & Couty, F. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(7), 1734-1737. [Link]

  • Topczewski, J. J., & Jacobsen, E. N. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • Luisi, R., & Degennaro, L. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 86(19), 13943-13954. [Link]

  • Doyle, A. G. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3631-3644. [Link]

  • Goethals, E. J., Schacht, E., & De Poortere, M. (1980). The Polymerization of Azetidines and Azetidine Derivatives. Polymer Journal, 12(9), 571-581. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]

  • Scribd. (n.d.). Aza-Michael Reaction Insights. [Link]

Sources

Technical Support Center: Stability of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate (CAS 1788041-57-5). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this versatile building block in various solvents. Understanding its stability is critical for successful reaction outcomes, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on this compound and how do they influence its stability?

A1: This molecule possesses three key functional groups that dictate its reactivity and stability profile:

  • tert-Butoxycarbonyl (Boc) Protecting Group: This group is notoriously sensitive to acidic conditions, which will cleave it to reveal the secondary amine of the azetidine ring.[1]

  • Azetidine Ring: This is a strained four-membered heterocycle.[2] While more stable than a three-membered aziridine ring, the inherent ring strain makes it susceptible to ring-opening reactions, particularly under harsh conditions or in the presence of certain nucleophiles.[2]

  • α-Fluoro Nitrile (Cyanohydrin derivative): The presence of a fluorine atom and a cyano group on the same carbon (a fluorinated cyanohydrin motif) significantly influences the molecule's electronic properties. The highly electronegative fluorine atom can impact the stability of the adjacent C-CN bond and the overall reactivity of the azetidine ring.[3][4]

Q2: What are the general storage recommendations for this compound?

A2: For optimal long-term stability, this compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[5][6] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.

Q3: In which types of solvents is this compound generally stable?

A3: The compound exhibits good stability in a range of common aprotic solvents, making them suitable for most reaction and storage conditions.

Recommended Solvents:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Q4: Are there any solvents that should be avoided?

A4: Yes, certain solvents can promote degradation of the molecule.

Solvents to Use with Caution or Avoid:

  • Protic Solvents: Solvents with acidic protons, such as methanol, ethanol, and water, should be used with caution.[7] While short exposure at neutral pH may be acceptable, prolonged exposure, especially at elevated temperatures or in the presence of acid or base catalysts, can lead to decomposition.

  • Strongly Acidic or Basic Media: Avoid strongly acidic (e.g., trifluoroacetic acid, concentrated HCl) or basic (e.g., sodium hydroxide, potassium tert-butoxide) conditions, as these will likely lead to Boc-deprotection, hydrolysis of the nitrile, or ring-opening of the azetidine.[1][8]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems that may arise during the handling and use of this compound.

Issue 1: Unexpected Boc-Deprotection During Reaction or Workup

Symptoms:

  • Appearance of a new, more polar spot on TLC analysis.

  • Mass spectrometry data showing a peak corresponding to the mass of the deprotected azetidine.

  • 1H NMR showing the disappearance of the characteristic tert-butyl singlet around 1.4 ppm.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Acidic Conditions The Boc group is highly labile in the presence of even trace amounts of acid.[1] This can be introduced from reagents, solvents, or during aqueous workup.Neutralize acidic reagents before adding the azetidine. Use a mild aqueous workup with saturated sodium bicarbonate solution. Ensure all solvents are anhydrous and free of acidic impurities.
Elevated Temperatures Although primarily acid-labile, prolonged heating can sometimes lead to thermal decomposition of the Boc group.[9]If heating is necessary, keep the temperature as low as possible and monitor the reaction closely for the formation of byproducts.
Issue 2: Suspected Azetidine Ring-Opening

Symptoms:

  • Formation of multiple unidentified byproducts, often with masses corresponding to the addition of the solvent or other nucleophiles.

  • Complex NMR spectra that are difficult to interpret.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Strong Nucleophiles The strained azetidine ring can be opened by strong nucleophiles, especially at elevated temperatures.[10]Choose reaction conditions carefully. If a strong nucleophile is required, conduct the reaction at low temperatures and for the shortest possible time.
Lewis Acid Catalysis Some Lewis acids can coordinate to the azetidine nitrogen, activating the ring towards nucleophilic attack and subsequent opening.Screen for milder Lewis acids or consider alternative catalytic systems that do not promote ring-opening.
Issue 3: Hydrolysis of the Cyano Group

Symptoms:

  • Mass spectrometry data indicating the conversion of the cyano group (-CN) to a carboxylic acid (-COOH) or an amide (-CONH2).

  • Changes in the infrared (IR) spectrum, with the disappearance of the nitrile stretch (around 2240 cm⁻¹) and the appearance of a broad O-H stretch (for the acid) or N-H stretches (for the amide).

Potential Causes & Solutions:

CauseExplanationRecommended Action
Aqueous Acidic or Basic Workup The cyano group can be hydrolyzed to a carboxylic acid under acidic conditions or to an amide under basic conditions, especially with heating.[11]Perform aqueous workups at low temperatures and for a minimal amount of time. Use dilute acid or base and quickly neutralize the solution.
Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound.

G cluster_main This compound cluster_pathways Potential Degradation Pathways main Starting Material deprotection Boc Deprotection main->deprotection  Acidic Conditions (e.g., TFA, HCl) hydrolysis Nitrile Hydrolysis main->hydrolysis  Aqueous Acid/Base ring_opening Ring Opening main->ring_opening  Strong Nucleophiles / Lewis Acids

Caption: Potential degradation pathways for the title compound.

Experimental Protocols

Protocol 1: Stability Assessment by 1H NMR

This protocol provides a straightforward method to assess the stability of the compound in a given solvent over time.

Materials:

  • This compound

  • Deuterated solvent of choice (e.g., DMSO-d6, CDCl3, MeOD-d4)

  • NMR tubes

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Prepare a stock solution of the azetidine derivative and an internal standard in the deuterated solvent of interest at a known concentration (e.g., 10 mg/mL of the azetidine and 2 mg/mL of the standard).

  • Transfer the solution to an NMR tube.

  • Acquire an initial 1H NMR spectrum (Time = 0).

  • Store the NMR tube under the desired conditions (e.g., room temperature, 40 °C).

  • Acquire subsequent 1H NMR spectra at regular intervals (e.g., 24, 48, 72 hours).

  • Analyze the spectra by integrating the characteristic peaks of the azetidine derivative against the internal standard to quantify any degradation. Look for the appearance of new peaks that may indicate decomposition products.

Protocol 2: Stability Assessment by HPLC-MS

High-performance liquid chromatography coupled with mass spectrometry is a powerful technique for detecting and quantifying degradation products.[12]

Materials:

  • This compound

  • Solvent of interest (e.g., acetonitrile, water, methanol)

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer

Procedure:

  • Prepare a solution of the compound in the solvent to be tested at a known concentration (e.g., 1 mg/mL).

  • Inject a sample immediately (Time = 0) to obtain an initial chromatogram and mass spectrum.

  • Store the solution under the desired test conditions.

  • Inject samples at specified time points.

  • Analyze the data by comparing the peak area of the parent compound over time. Identify any new peaks that appear in the chromatogram and analyze their corresponding mass spectra to identify potential degradation products.

Workflow for Stability Testing

The following diagram outlines a general workflow for assessing the stability of the compound.

G cluster_prep Preparation cluster_analysis Analysis prep_sol Prepare Solution in Test Solvent initial_analysis Initial Analysis (T=0) (NMR, HPLC-MS) prep_sol->initial_analysis store Store Under Test Conditions (Temp, Light) initial_analysis->store time_point_analysis Time-Point Analysis (e.g., 24h, 48h, 72h) store->time_point_analysis time_point_analysis->store Continue Monitoring data_analysis Data Analysis (Quantify Degradation) time_point_analysis->data_analysis

Caption: General workflow for stability assessment.

References

  • CP Lab Safety. (n.d.). This compound, min 97%, 500 mg. Retrieved from [Link]

  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Sustainable continuous flow synthesis of β-aminocarbonyls via acid-catalyzed hydration of N -Boc-2-azetines. Retrieved from [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • Wiley. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. Retrieved from [Link]

  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. Retrieved from [Link]

  • SpringerLink. (n.d.). Stability evaluation of [18F]FDG. Retrieved from [Link]

  • OUCI. (n.d.). Methods of Analysis for Fluorine. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Cyanohydrins. Retrieved from [Link]

  • ResearchGate. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • PubChem. (n.d.). 3-Fluoroazetidine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). IUPAC Nomenclature Practice Problems. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol. Retrieved from [Link]

  • Molway Sourcing. (n.d.). Tert-Butyl 3-cyanoazetidine-1-carboxylate. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Retrieved from [Link]

Sources

Troubleshooting diastereoselectivity in 3-substituted azetidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting diastereoselectivity in the synthesis of 3-substituted azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in the formation of these valuable four-membered rings. The inherent ring strain and nuanced reaction mechanisms of azetidine synthesis often lead to challenges in achieving desired stereochemical outcomes.[1][2][3] This document provides in-depth, experience-driven answers to common problems, helping you to optimize your reactions and achieve your target diastereomers with high fidelity.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the first parameters I should investigate?

A1: A non-selective reaction is a common starting point. The issue often lies in the reaction conditions being insufficiently optimized to differentiate between the transition states leading to the different diastereomers. Here is a prioritized checklist of initial parameters to investigate:

  • Reaction Temperature: This is often the most critical and easily adjustable parameter. Lowering the temperature typically enhances selectivity by increasing the energy difference between the competing diastereomeric transition states.[4][5] The kinetically favored product is often formed in higher purity at lower temperatures.

  • Solvent Polarity: The solvent plays a crucial role in stabilizing or destabilizing transition states. A solvent screen is highly recommended.[4] Apolar solvents may favor more compact transition states, while polar solvents can interact differently with dipoles in the transition structures.

  • Choice of Base or Catalyst: If your reaction is base-mediated (e.g., intramolecular cyclization), the steric bulk and nature of the base can significantly influence which proton is abstracted or the geometry of the cyclization precursor. For catalyzed reactions, the catalyst itself is the primary driver of stereoselectivity. Consider screening different Lewis acids, organocatalysts, or transition metal complexes.[6][7]

  • Concentration: Reaction concentration can influence whether the reaction proceeds via an intramolecular or intermolecular pathway. Dimerization or polymerization can sometimes compete with the desired cyclization, affecting yields and perceived selectivity.[5]

Q2: How critical is the choice of the nitrogen-protecting group for controlling diastereoselectivity?

A2: The nitrogen-protecting group (PG) is not merely a placeholder; it is a critical stereodirecting element. Its steric and electronic properties can profoundly influence the conformation of the acyclic precursor and the facial selectivity of the ring-closing step.

  • Steric Influence: Large, bulky protecting groups like tert-butyloxycarbonyl (Boc) or triphenylmethyl (trityl) can create a biased conformational environment. This steric hindrance can block one face of the molecule, forcing the reaction to proceed from the less hindered side, thereby enhancing diastereoselectivity.

  • Electronic Influence: Electron-withdrawing groups like tosyl (Ts) or nosyl (Ns) can alter the nucleophilicity of the nitrogen atom and the overall geometry of the molecule. In some cases, protecting groups capable of chelation (e.g., those with nearby Lewis basic sites) can coordinate to a metal catalyst, creating a rigid, well-defined transition state that leads to high levels of stereocontrol.

If you are experiencing poor selectivity, changing the N-protecting group to one with significantly different steric or electronic properties is a powerful strategy to explore.

Q3: I am performing an intramolecular cyclization of a γ-amino alcohol derivative and getting the wrong diastereomer. Is this a kinetic or thermodynamic issue?

A3: This is an excellent question that gets to the heart of reaction control. In many ring-forming reactions, the observed product is the one that is formed fastest (the kinetic product), not necessarily the most stable one (the thermodynamic product).[8] Azetidine rings, being strained, are often the kinetic products of 4-exo-tet cyclizations, while the formation of a more stable five-membered pyrrolidine ring via a 5-endo-tet pathway can be a competing thermodynamic process.[8][9]

If you are forming the undesired diastereomer of the azetidine, it is likely the kinetically preferred product under your current conditions. To favor the formation of the alternative (and potentially thermodynamically more stable) diastereomer, you can try:

  • Increasing the reaction temperature: Higher temperatures provide the system with enough energy to overcome the barrier to the higher-energy transition state and can allow the product mixture to equilibrate to the most stable diastereomer.

  • Extending the reaction time: If an equilibrium can be established, longer reaction times will favor the thermodynamic product.

  • Using a reversible catalyst or reaction conditions: Employing conditions that allow for ring-opening and re-closing can facilitate equilibration to the thermodynamic product.

Conversely, to enhance the formation of the kinetic product, you should use lower temperatures, shorter reaction times, and conditions that are irreversible.[4]

Troubleshooting Guides & In-Depth Analysis

Problem 1: Poor cis/trans Selectivity in Cycloaddition Reactions

Scenario: A researcher is attempting a [2+2] cycloaddition between an imine and a ketene (a Staudinger reaction) to form a 3-substituted β-lactam (azetidin-2-one), a common precursor to 3-substituted azetidines, but observes a poor cis/trans ratio.

Root Cause Analysis: The stereochemical outcome of the Staudinger reaction is determined during the conrotatory ring closure of a zwitterionic intermediate.[10] The relative orientation of the substituents in this step dictates the final cis/trans stereochemistry. Factors influencing this include:

  • Imine Geometry: The (E/Z) geometry of the imine directly impacts the initial nucleophilic attack and the subsequent stereochemistry of the intermediate.

  • Ketene Substituents: The steric bulk of the substituents on the ketene influences the approach to the imine and the rotational barriers in the intermediate.

  • Solvent Effects: Solvents can stabilize or destabilize the zwitterionic intermediate, affecting its lifetime and the rate of ring closure relative to bond rotation, which can scramble the stereochemistry.

Troubleshooting Workflow:

G start Poor cis/trans Selectivity in [2+2] Cycloaddition temp Lower Reaction Temperature (-78 °C to 0 °C) start->temp solvent Screen Solvents (e.g., Toluene, CH2Cl2, THF, Acetonitrile) temp->solvent If no improvement imine Modify Imine Substituent (Increase steric bulk) solvent->imine If no improvement ketene Modify Ketene Precursor (e.g., change acid chloride) imine->ketene If no improvement result Improved Diastereomeric Ratio? ketene->result success Optimization Successful result->success Yes fail Consider Alternative Strategy (e.g., Chiral Auxiliary) result->fail No

Caption: Troubleshooting workflow for poor cycloaddition selectivity.

Corrective Actions:

  • Temperature Control: As a first step, run the reaction at a lower temperature (e.g., -78 °C). This often slows bond rotation in the intermediate, allowing ring closure to occur before stereochemical information is lost.

  • Solvent Screening: Test a range of solvents. Non-polar solvents like toluene or dichloromethane often favor a concerted or near-concerted pathway, which can lead to higher stereoselectivity.

  • Substrate Modification: If possible, increase the steric bulk of the non-reacting substituent on either the imine or the ketene. This can create a stronger facial bias for the cycloaddition.

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the imine nitrogen or the ketene can provide excellent stereocontrol.[11][12][13] The auxiliary physically blocks one face of the molecule, leading to highly diastereoselective transformations.

Problem 2: Unpredictable Selectivity in the Reduction of 3-Oxoazetidines

Scenario: A scientist is reducing an N-protected 3-oxoazetidine to create a 3-hydroxyazetidine with two stereocenters but is obtaining a mixture of diastereomers.

Root Cause Analysis: The facial selectivity of the hydride attack on the carbonyl is governed by the steric environment around the ketone. The conformation of the four-membered ring and the size of the nitrogen protecting group are the dominant factors.

  • Felkin-Anh vs. Cieplak Models: The approach of the nucleophile (hydride) can often be rationalized by these models. The N-protecting group and any C2/C4 substituents dictate the most sterically accessible trajectory for the nucleophile.

  • Reducing Agent Size: The steric bulk of the hydride reagent is critical. A small reagent like NaBH₄ may show different selectivity compared to a bulky reagent like L-Selectride®.

Data-Driven Optimization: A systematic screen of hydride reagents is the most effective approach to solving this problem.

Hydride ReagentTypical SolventRelative Steric BulkExpected Outcome/Rationale
NaBH₄ MeOH, EtOHSmallMay show poor selectivity due to its small size, allowing attack from multiple trajectories.
LiAlH₄ THF, Et₂OSmallMore reactive than NaBH₄; selectivity is often substrate-dependent.
L-Selectride® THFVery LargeOften provides high diastereoselectivity by attacking from the least hindered face of the carbonyl.
NaBH(OAc)₃ DCE, THFMediumGenerally a mild reagent; selectivity can be influenced by substrate chelation.

Experimental Protocol: Diastereoselective Reduction of N-Boc-3-oxoazetidine

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-oxoazetidine (1.0 equiv) and anhydrous THF (to make a 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of L-Selectride® (1.0 M in THF, 1.2 equiv) dropwise over 15 minutes. The slow addition is crucial to maintain temperature control.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench: Slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR analysis. Purify by column chromatography.

Problem 3: Diastereoselectivity in Nucleophilic Addition to Azetines

Scenario: A researcher is performing a copper-catalyzed boryl allylation of a 2-substituted azetine to generate a 2,3-disubstituted azetidine but is observing low diastereoselectivity.[14][15]

Root Cause Analysis & Mechanistic Insight: This reaction proceeds via the formation of a boryl-copper intermediate which adds to the azetine. The subsequent allylation occurs via an Sₙ2' pathway. The stereochemistry is set during the initial borylcupration and the subsequent approach of the allyl electrophile.

G cluster_0 Catalytic Cycle Azetine Azetine Substrate Intermediate Boryl-Cuprated Azetidine Intermediate Azetine->Intermediate Borylcupration (Sets C2 Stereocenter) CuBpin [Cu(L*)]-Bpin CuBpin->Intermediate Product cis-2,3-Azetidine (Major Diastereomer) Intermediate->Product SN2' Allylation (Sets C3 Stereocenter) SideProduct trans-2,3-Azetidine (Minor Diastereomer) Intermediate->SideProduct Unfavored Transition State AllylPO4 Allyl Phosphate AllylPO4->Product

Caption: Simplified mechanism for diastereoselective azetine functionalization.

Corrective Actions:

  • Ligand Optimization: The chiral ligand on the copper catalyst is the primary controller of stereoselectivity. If the current ligand (e.g., a standard bisphosphine) is providing low selectivity, a screen of ligands with different bite angles and steric properties is essential.

  • Allyl Electrophile: The leaving group on the allyl partner is critical. While bromides or acetates might fail, allyl phosphates have been shown to be highly effective in promoting the desired Sₙ2' pathway.[15] Ensure you are using an optimized electrophile.

  • Solvent and Temperature: While less impactful than the ligand, screening ethereal solvents (THF, Et₂O, DME) and adjusting the temperature can help fine-tune the selectivity by altering the catalyst's conformational dynamics.

References

  • Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis.Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis.RSC Publishing.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.The Journal of Organic Chemistry.
  • Recent progress in synthesis of 3-functionalized azetidines.
  • Biologically important 3-substituted azetidines.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.Journal of the American Chemical Society.
  • Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis.Journal of the Chemical Society, Perkin Transactions 1.
  • Recent advances in synthetic facets of immensely reactive azetidines.RSC Publishing.
  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes.The Journal of Organic Chemistry.
  • Synthesis of Azetidines.Progress in Chemistry.
  • Technical Support Center: Azetidine Ring Form
  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.BenchChem.
  • Technical Support Center: Synthesis of Substituted Azetidines.BenchChem.
  • Facile Synthesis of Azetidine Nitrones and Diastereoselective Conversion into Densely Substituted Azetidines.
  • Catalytic asymmetric synthesis of trisubstituted aziridines.SciSpace.
  • Stereochemical Aspects of a Two-Step Staudinger Reaction − Asymmetric Synthesis of Chiral Azetidine2-ones.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.RSC Publishing.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.Frontiers in Chemistry.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.Journal of the American Chemical Society.

Sources

Navigating the Complexities of Azetidine Fluorination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azetidine Fluorination. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated azetidines. The incorporation of fluorine into azetidine scaffolds is a powerful strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates.[1][2][3][4][5] However, the inherent ring strain of azetidines (approximately 25.4 kcal/mol) and the unique reactivity of fluorinating agents present significant challenges, often leading to the formation of reactive intermediates that can dictate the success or failure of a reaction.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common pitfalls of azetidine fluorination, with a focus on managing the reactive intermediates that can lead to undesired side reactions such as ring-opening, rearrangements, and elimination.

Troubleshooting Guide: Common Issues and Solutions in Azetidine Fluorination

Problem 1: Low or No Yield of the Desired Fluoroazetidine

A low yield of the target fluoroazetidine is a frequent issue that can arise from several factors related to the stability of the azetidine ring and the reactivity of the fluorinating agent.

Possible Causes:

  • Ring-Opening of the Azetidine: The high ring strain of azetidines makes them susceptible to nucleophilic ring-opening, a reaction that can be promoted by the fluoride source or other reaction components.[6][7][8] The formation of a highly reactive azetidinium ion intermediate can be a key step in this undesired pathway.

  • Decomposition of the Starting Material or Product: Azetidines can be unstable under strongly acidic or basic conditions.[9] Some fluorinating agents or their byproducts can create harsh reaction environments leading to decomposition.

  • Inactive Fluorinating Reagent: Many fluorinating agents are sensitive to moisture and can lose their activity if not handled under strictly anhydrous conditions.[9]

  • Sub-optimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.[9] Temperatures that are too high can favor decomposition or elimination side reactions, while temperatures that are too low may result in no reaction.[10]

Actionable Solutions:

  • Choice of Fluorinating Agent:

    • For nucleophilic fluorination, consider using milder fluoride sources. While reagents like tetrabutylammonium fluoride (TBAF) are common, their basicity can promote elimination.[10] Less basic alternatives like cesium fluoride (CsF) or amine-HF complexes (e.g., triethylamine trihydrofluoride) can be beneficial.[10]

    • Electrophilic fluorinating agents, such as Selectfluor®, are often used in transition-metal-catalyzed reactions and can offer better selectivity by avoiding strongly basic conditions.[10][11]

  • Control of Reaction pH: If your azetidine substrate is sensitive to acid or base, consider buffering the reaction mixture. For instance, the use of a mild base like lithium carbonate has been shown to prevent the formation of dimeric byproducts in the fluorination of other sensitive heterocycles.[9]

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly dried solvents and handle hygroscopic fluorinating agents in a glovebox.[9]

  • Temperature Screening: Perform the reaction at a lower temperature initially and gradually increase it to find the optimal balance between reaction rate and stability.

Problem 2: Formation of Ring-Opened Byproducts

The most significant challenge in azetidine fluorination is often the undesired cleavage of the four-membered ring.

Mechanistic Insight:

The ring-opening of azetidines during fluorination typically proceeds through the formation of an azetidinium ion. This reactive intermediate can then be attacked by a nucleophile (including the fluoride ion) at one of the ring carbons, leading to a γ-fluoroamine derivative.[8][12] The regioselectivity of this ring-opening is influenced by the substituents on the azetidine ring.

Illustrative Mechanism of Azetidinium Ion Formation and Ring-Opening:

G cluster_0 Azetidine Activation cluster_1 Reaction Pathways Azetidine Azetidine Substrate Azetidinium Azetidinium Ion (Reactive Intermediate) Azetidine->Azetidinium Activation (e.g., by Lewis Acid or Protonation) RingOpening Ring-Opened Product (γ-Fluoroamine) Azetidinium->RingOpening Nucleophilic Attack by Fluoride (SN2) DesiredProduct Desired Fluoroazetidine Azetidinium->DesiredProduct Fluorination at Desired Position (e.g., C-H Functionalization)

Caption: Formation and fate of the reactive azetidinium ion intermediate.

Troubleshooting Strategies:

  • Protecting Group Strategy: The nature of the substituent on the azetidine nitrogen is crucial. Electron-withdrawing groups (e.g., Cbz, Boc) can decrease the nucleophilicity of the nitrogen, potentially disfavoring the formation of the azetidinium ion.

  • Reagent Selection to Minimize Lewis Acidity: Some fluorinating agents or catalysts can act as Lewis acids, promoting the formation of the azetidinium ion.[6] If ring-opening is a major issue, consider fluorinating agents that are less Lewis acidic.

  • Solvent Effects: The polarity of the solvent can influence the stability of the azetidinium ion. Less polar solvents may disfavor its formation.

Problem 3: Poor Regioselectivity in Fluorination

For azetidines with multiple potential sites for fluorination, achieving high regioselectivity can be a challenge.

Influencing Factors:

  • Electronic Effects: The electronic nature of the substituents on the azetidine ring can direct the fluorination to a specific position.

  • Steric Hindrance: Bulky substituents can block access of the fluorinating agent to certain positions, thereby directing fluorination to less hindered sites.

  • Directing Groups: The presence of a directing group on the azetidine can chelate to a metal catalyst, guiding the fluorination to a specific C-H bond.

Optimization Approaches:

  • Catalyst and Ligand Screening: In transition-metal-catalyzed C-H fluorination, the choice of catalyst and ligand is paramount in controlling regioselectivity.[10] For example, palladium catalysts with specific phosphine ligands have shown high regioselectivity in allylic fluorinations.[10]

  • Substrate Modification: If possible, modifying the substrate by introducing a directing group or altering the steric and electronic properties of existing substituents can significantly improve regioselectivity.

  • Stepwise Fluorination: In some cases, a stepwise approach where one position is first blocked or functionalized before fluorination can provide the desired regioisomer.[13]

Frequently Asked Questions (FAQs)

Q1: Which type of fluorinating agent is generally better for azetidines: nucleophilic or electrophilic?

The choice between a nucleophilic and an electrophilic fluorinating agent is highly dependent on the specific azetidine substrate and the desired transformation.

  • Nucleophilic Fluorination: This is often employed for ring-opening reactions of activated azetidines or for displacing a leaving group.[8][12][14] However, the basicity of many nucleophilic fluoride sources can be problematic, leading to elimination side reactions.[10]

  • Electrophilic Fluorination: This is commonly used in modern C-H functionalization reactions, often mediated by transition metal catalysts.[10] This approach can offer excellent control of regioselectivity and may be milder for sensitive azetidine substrates.

Q2: How can I monitor the progress of my azetidine fluorination reaction?

Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are typically used to monitor the reaction progress.[9] It is advisable to quench a small aliquot of the reaction mixture before analysis to stop the reaction.

Q3: What are the key safety precautions to take when working with fluorinating agents?

Many fluorinating agents are toxic, corrosive, and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling moisture-sensitive reagents under an inert atmosphere.

  • Having an appropriate quenching agent readily available.

Q4: Can computational chemistry help in predicting the outcome of an azetidine fluorination reaction?

Yes, computational studies can be a valuable tool to predict the reactivity and regioselectivity of fluorination reactions on strained heterocycles like azetidines.[15][16][17] Density functional theory (DFT) calculations can help to understand the reaction mechanism and predict the most likely products, which can guide experimental design.

Experimental Protocol: A General Procedure for Electrophilic Fluorination of an N-Protected Azetidine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-protected azetidine

  • Electrophilic fluorinating agent (e.g., Selectfluor®)

  • Transition metal catalyst (e.g., a palladium complex)

  • Ligand (if required by the catalyst)

  • Anhydrous, non-nucleophilic solvent (e.g., acetonitrile)[9]

  • Inert gas (argon or nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-protected azetidine, catalyst, and ligand in the anhydrous solvent.

  • Reagent Addition: Add the electrophilic fluorinating agent portion-wise at the desired reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.[9]

  • Work-up: Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate). Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Workflow for Troubleshooting Azetidine Fluorination:

G Start Low Yield or Undesired Byproducts Analyze Analyze Reaction Mixture (TLC, GC-MS, NMR) Start->Analyze Identify Identify Major Problem Analyze->Identify RingOpening Ring-Opening Identify->RingOpening Yes Decomposition Decomposition Identify->Decomposition No Sol_RingOpening Change Fluorinating Agent (less Lewis acidic) Modify N-Protecting Group Use Less Polar Solvent RingOpening->Sol_RingOpening LowReactivity Low Reactivity Decomposition->LowReactivity No Sol_Decomposition Lower Reaction Temperature Buffer the Reaction Use Milder Reagents Decomposition->Sol_Decomposition PoorSelectivity Poor Regioselectivity LowReactivity->PoorSelectivity No Sol_LowReactivity Increase Temperature Screen Catalysts/Ligands Ensure Anhydrous Conditions LowReactivity->Sol_LowReactivity Sol_PoorSelectivity Screen Catalysts/Ligands Modify Substrate (Sterics/Electronics) PoorSelectivity->Sol_PoorSelectivity

Caption: A systematic workflow for troubleshooting common issues in azetidine fluorination.

References

  • Li, G., et al. (2019). Highly efficient regio-selective ring-opening nucleophilic fluorination of aziridines and azetidines: access to β- or γ-fluorinated amino acid derivatives. Organic & Biomolecular Chemistry, 17(15), 3797-3804. Retrieved from [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48887-48923. Retrieved from [Link]

  • Becker, M. R., et al. (2020). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 11(1), 1-8. Retrieved from [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 30(28), e202400308. Retrieved from [Link]

  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3605–3608. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives. Retrieved from [Link]

  • Andresini, M., et al. (2018). Azetidine-Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry, 83(17), 10221–10230. Retrieved from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2836-2850. Retrieved from [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(21), 8148–8153. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. Retrieved from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • Banks, H. D. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry, 71(21), 8148–8153. Retrieved from [Link]

  • Overview about the mild radiofluorination of azetidinium salts by nucleophilic ring-opening. (n.d.). ResearchGate. Retrieved from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. Retrieved from [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2021). Journal of the American Chemical Society. Retrieved from [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. (2013). Pharmaceutical Technology. Retrieved from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Selective Fluorination Strategies. (2012). Durham e-Theses. Retrieved from [Link]

  • Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. (2021). Chemistry – A European Journal. Retrieved from [Link]

  • Nucleophilic Fluorination. (2023). The Doyle Group - UCLA. Retrieved from [Link]

  • Process for the preparation of fluorinated heterocyclic compounds. (1999). Google Patents.
  • Kirk, K. L. (2006). Selective Fluorination in Drug Design and Development: An Overview of Biochemical Rationales. Current Topics in Medicinal Chemistry, 6(14), 1447-1456. Retrieved from [Link]

  • Previous strategies towards azetidines and this approach. (n.d.). ResearchGate. Retrieved from [Link]

  • Sustainable synthesis of enantiopure fluorolactam derivatives by a selective direct fluorination – amidase strategy. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluoroquinolones: Synthesis and Application. (n.d.). AMiner. Retrieved from [Link]

Sources

Validation & Comparative

Efficacy of drug candidates derived from tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of Drug Candidates Derived from Fluoro-Azetidine Scaffolds

This guide provides an in-depth, objective comparison of the efficacy of drug candidates synthesized from scaffolds such as tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate. The unique structural motif of a fluorinated azetidine, often coupled with a nitrile group, is a cornerstone in the design of potent and selective enzyme inhibitors. This analysis focuses on the class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a successful therapeutic category for Type 2 Diabetes Mellitus (T2DM), where this chemical scaffold has proven invaluable. We will compare representative drug candidates, detail the experimental validation protocols, and explore the causal relationship between chemical structure and therapeutic efficacy.

The Therapeutic Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine exopeptidase that plays a pivotal role in glucose homeostasis.[1] Its primary function is the rapid degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released by the gut following food intake and are crucial for:

  • Potentiating Glucose-Stimulated Insulin Secretion: They enhance the release of insulin from pancreatic β-cells when blood glucose is elevated.[2][3]

  • Suppressing Glucagon Release: They inhibit the secretion of glucagon from pancreatic α-cells, which in turn reduces the liver's production of glucose.[1][2]

By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased, prolonging their beneficial effects on glucose control.[4] This mechanism makes DPP-4 an attractive target for T2DM therapy, as it offers glycemic control with a low intrinsic risk of hypoglycemia.[5][6]

DPP4_Pathway Food Food Intake Gut Gut L-cells Food->Gut Incretins Active Incretins (GLP-1, GIP) Gut->Incretins releases Pancreas Pancreatic Islets Incretins->Pancreas DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by BetaCells β-cells Pancreas->BetaCells AlphaCells α-cells Pancreas->AlphaCells Insulin ↑ Insulin Secretion (Glucose-Dependent) BetaCells->Insulin Glucagon ↓ Glucagon Secretion AlphaCells->Glucagon GlucoseUptake ↑ Glucose Uptake (Muscle, Fat) Insulin->GlucoseUptake Liver Liver Glucagon->Liver GlucoseProduction ↓ Hepatic Glucose Production Liver->GlucoseProduction BloodGlucose ↓ Blood Glucose GlucoseUptake->BloodGlucose GlucoseProduction->BloodGlucose Inactive Inactive Metabolites DPP4->Inactive Inhibitor Fluoro-Azetidine DPP-4 Inhibitor Inhibitor->DPP4 blocks

Figure 1. Mechanism of DPP-4 Inhibition.

Comparative Efficacy of DPP-4 Inhibitors

The azetidine ring, particularly when substituted with fluorine and a cyano "warhead," provides a rigid scaffold that can achieve high potency and selectivity for the DPP-4 enzyme.[7][8] We will compare a representative once-weekly drug from this class, Trelagliptin , with two widely-used daily-dosed DPP-4 inhibitors from different structural classes: Sitagliptin (a β-amino acid derivative) and Vildagliptin (a cyanopyrrolidine derivative).

ParameterTrelagliptin (Fluoro-Azetidine derivative)Sitagliptin (β-amino acid derivative)Vildagliptin (Cyanopyrrolidine derivative)
Target Potency (IC50) Potent, low nanomolar rangePotent, low nanomolar rangePotent, low nanomolar range
Selectivity vs. DPP-8/9 High (>1,000-fold)High (>1,000-fold)High (>200-fold)[9]
Binding Mechanism Slow dissociation from DPP-4[10]Competitive, reversible[3]Covalent, reversible[11]
Half-Life (t½) ~54.3 hours[10]~12.4 hours~2-3 hours[12][13]
Dosing Frequency Once-weekly[14]Once-daily[15]Twice-daily[13]
Clinical Efficacy (HbA1c) Significant reduction, comparable to daily agents[16]~0.7-0.8% reduction vs. placebo[3]Effective in lowering HbA1c[11]
Effect on Body Weight Neutral[5]Neutral[3]Neutral[11]
Risk of Hypoglycemia Low (glucose-dependent action)[10]Low (glucose-dependent action)[15]Low (glucose-dependent action)[17]

Causality Behind Performance:

  • Potency and Selectivity: The efficacy of all three drugs stems from their potent and highly selective inhibition of DPP-4. High selectivity against related proteases like DPP-8 and DPP-9 is a critical safety feature, as off-target inhibition has been linked to severe toxicities in preclinical models.[9][18][19]

  • Structural Advantage of Trelagliptin: The fluoro-azetidine scaffold contributes to Trelagliptin's unique pharmacokinetic profile. The strong, slow-dissociation binding to the DPP-4 enzyme, coupled with high metabolic stability, results in a very long elimination half-life.[10] This allows for a once-weekly dosing regimen, which can significantly improve patient adherence compared to the daily or twice-daily dosing required for Sitagliptin and Vildagliptin.[13][14]

  • Binding Differences: Vildagliptin forms a covalent but reversible bond with the catalytic serine of DPP-4, while Sitagliptin engages in competitive, non-covalent interactions.[3][11] The prolonged target engagement of Trelagliptin underpins its sustained action over a full week.[10]

Experimental Protocols

The following protocols are foundational for evaluating the efficacy and selectivity of novel DPP-4 inhibitors derived from scaffolds like this compound.

In Vitro DPP-4 Enzyme Inhibition Assay

This assay quantifies the potency of a test compound (inhibitor) by measuring its ability to prevent DPP-4 from cleaving a synthetic substrate.

Principle: The assay uses a fluorogenic substrate, Gly-Pro-AMC (aminomethylcoumarin). When cleaved by DPP-4, the free AMC molecule fluoresces intensely. An inhibitor will reduce the rate of cleavage, resulting in a lower fluorescence signal. The concentration of inhibitor that reduces enzyme activity by 50% is the IC50 value.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a Tris-HCl buffer (e.g., 20-50 mM, pH 8.0).[20][21]

    • DPP-4 Enzyme Solution: Reconstitute recombinant human DPP-4 enzyme in Assay Buffer to a working concentration (e.g., 1.73 mU/mL).[20] Keep on ice.

    • Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to a working concentration (e.g., 200 µM) in Assay Buffer.[20]

    • Inhibitor Solutions: Prepare a serial dilution of the test compound (and a positive control like Sitagliptin) in the desired solvent (e.g., DMSO), typically starting from a high concentration (e.g., 1 mM).[21]

  • Assay Procedure (96-well plate format):

    • Enzyme/Inhibitor Pre-incubation: To each well, add 30 µL of Assay Buffer, 10 µL of the diluted DPP-4 enzyme, and 10 µL of the test inhibitor dilution.[21] For control wells (100% activity), add 10 µL of solvent instead of inhibitor. For background wells, add Assay Buffer instead of enzyme.

    • Incubate the plate at 37°C for 10-30 minutes.[20]

    • Reaction Initiation: Add 50 µL of the Substrate Solution to all wells to start the reaction.[20]

    • Incubation: Cover the plate and incubate for 30-60 minutes at 37°C, protected from light.[20]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

    • Subtract the average background fluorescence from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This is a critical in vivo experiment to assess a compound's effect on glucose metabolism in a whole-organism context.

Principle: After a period of fasting, a mouse is given an oral bolus of glucose. Blood glucose levels are then monitored over time. An effective anti-diabetic agent like a DPP-4 inhibitor will improve glucose tolerance, resulting in a lower peak glucose level and a faster return to baseline compared to a vehicle-treated control animal.

OGTT_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase Fasting 1. Fast Mice (4-6 hours, water ad libitum) Weighing 2. Record Body Weight (for dose calculation) Fasting->Weighing Dosing 3. Administer Test Compound (e.g., oral gavage) Weighing->Dosing Baseline 4. Measure Baseline Glucose (t=0) (tail snip) Dosing->Baseline Gavage 5. Oral Glucose Gavage (e.g., 2 g/kg) Baseline->Gavage Sampling 6. Blood Glucose Sampling (t = 15, 30, 60, 90, 120 min) Gavage->Sampling Plotting 7. Plot Glucose vs. Time Sampling->Plotting AUC 8. Calculate Area Under the Curve (AUC) Plotting->AUC Comparison 9. Compare AUC (Treated vs. Vehicle) AUC->Comparison

Figure 2. Workflow for an Oral Glucose Tolerance Test.

Step-by-Step Protocol:

  • Animal Preparation:

    • Acclimate mice to handling for several days before the experiment.

    • Fast the mice for 4-6 hours prior to the test, ensuring free access to water.[22][23]

    • Weigh each mouse to calculate the correct glucose and compound dosage.[22]

  • Compound Administration:

    • Administer the test compound (or vehicle control) via the intended clinical route (e.g., oral gavage) at a pre-determined time before the glucose challenge (e.g., 30-60 minutes).

  • OGTT Procedure:

    • Obtain a baseline blood glucose reading (t=0). This is typically done by a small snip at the tip of the tail and applying the blood drop to a glucometer strip.[23]

    • Immediately after the baseline reading, administer a glucose solution (e.g., 20% dextrose) via oral gavage at a standard dose (e.g., 1-2 g/kg body weight).[22][23] Start a timer.

    • Collect subsequent blood samples from the tail tip at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose.[23][24]

  • Data Analysis:

    • Plot the mean blood glucose concentration at each time point for both the treated and vehicle control groups.

    • Calculate the total glycemic excursion by determining the Area Under the Curve (AUC) for the glucose-time plot.

    • A statistically significant reduction in the AUC for the treated group compared to the control group indicates improved glucose tolerance and in vivo efficacy of the compound.

Conclusion

Building blocks like this compound are instrumental in the synthesis of advanced drug candidates. The resulting fluoro-azetidine nitrile motif, exemplified in the DPP-4 inhibitor class, demonstrates clear advantages in potency, selectivity, and pharmacokinetic properties. The development of long-acting agents like Trelagliptin highlights the power of rational drug design, where specific structural features are engineered to overcome the limitations of earlier compounds, such as the need for frequent dosing. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of such next-generation enzyme inhibitors, ensuring that both in vitro potency and in vivo efficacy are rigorously validated.

References

  • Benchchem. A Technical Guide to the Mechanism of Action of Omarigliptin, a Dipeptidyl Peptidase-4 Inhibitor.

  • Patsnap Synapse. What is the mechanism of Omarigliptin?

  • Protocols.io. Oral Glucose Tolerance Test in Mouse.

  • Gallwitz, B. (2007). Review of sitagliptin phosphate: a novel treatment for type 2 diabetes. Vascular health and risk management, 3(2), 203–210.

  • Wikipedia. Omarigliptin.

  • Journal of the International Clinical Research Center. Mechanism of Action of Vildagliptin and its Role in Type 2 Diabetes Management.

  • Wikipedia. Sitagliptin.

  • Ahren, B., et al. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism, 13(9), 775-783.

  • MedPath. Omarigliptin | Advanced Drug Monograph.

  • Patsnap Synapse. What is Omarigliptin used for?

  • Filippatos, T. D., et al. (2014). The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors. Expert opinion on drug metabolism & toxicology, 10(6), 787–812.

  • Med-Info. Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects.

  • Patsnap Synapse. Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target.

  • Peters, J. U. (2009). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. International journal of clinical practice. Supplement, (162), 29–38.

  • Dr.Oracle. What is the mechanism of action of Sitagliptin?

  • Patsnap Synapse. What is the mechanism of Sitagliptin?

  • Patsnap Synapse. What is the mechanism of Vildagliptin?

  • Enanti Labs. Benefits of Sitagliptin Mechanism of action and dosage for diabetes.

  • Stokes, R. A., et al. (2021). The glucose tolerance test in mice: Sex, drugs and protocol. Journal of diabetes and its complications, 35(1), 107767.

  • Singh, S. B., et al. (2004). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters, 14(20), 5061–5064.

  • Vanderbilt University. Oral Gavage Glucose Tolerance Test (OGTT).

  • Ayon, N. J., & Jeon, S. M. (2011). Glucose Tolerance Test in Mice. Bio-protocol, 1(1).

  • bioRxiv. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage.

  • Frontiers in Nutrition. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism.

  • Nature. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins.

  • Peters, J. U. (2009). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. International journal of clinical practice. Supplement, (162), 29–38.

  • Journal of Medicinal and Nanomaterials Chemistry. Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety.

  • Abcam. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.

  • Proff, J., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of visualized experiments : JoVE, (132), 56930.

  • Ovid. Pharmacokinetics of dipeptidylpeptidase-4... : Diabetes, Obesity and Metabolism.

  • Kelly, T. A. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current topics in medicinal chemistry, 7(6), 597–608.

  • Scheen, A. J. (2010). Pharmacokinetics of dipeptidylpeptidase-4 inhibitors. Diabetes, obesity & metabolism, 12(8), 648–658.

  • ResearchGate. Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors.

  • Sigma-Aldrich. DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin.

  • Journal of Medicinal and Nanomaterials Chemistry. Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety.

  • Liu, J., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1361-1367.

  • Filippatos, T. D., et al. (2014). The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected]. Expert opinion on drug metabolism & toxicology, 10(6), 787–812.

  • Journal of Medicinal and Nanomaterials Chemistry. Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety.

  • Patsnap Synapse. What is the mechanism of Trelagliptin Succinate?

  • Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes, 54(10), 2988–2994.

  • Benchchem. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.

  • Wikipedia. Trelagliptin.

  • American Diabetes Association. Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes.

  • Johns Hopkins University. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV).

  • ResearchGate. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV).

Sources

A Spectroscopic Guide to the Structural Confirmation of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is only the first step. Rigorous structural confirmation is paramount to ensure that the molecule carried forward possesses the intended architecture. Tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate, a compact, strained heterocyclic building block, presents a unique analytical challenge due to the confluence of several key functional groups: a bulky tert-butoxycarbonyl (Boc) protecting group, a strained azetidine ring, and the geminal fluoro and cyano substituents. The introduction of fluorine, in particular, significantly modulates the electronic properties and, consequently, the spectroscopic signature of the molecule.[1][2]

This guide provides an in-depth, comparative framework for the spectroscopic analysis of this compound. We will dissect the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the spectral data. This guide is designed to serve as a benchmark for scientists who have synthesized this molecule and are proceeding with its structural verification.

The Analytical Workflow: A Multi-technique Approach

The unambiguous structural elucidation of a novel small molecule is never reliant on a single technique. Instead, it is a process of assembling corroborating evidence from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Syn Synthesized Product: This compound MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Syn->MS Provides MW IR Infrared (IR) Spectroscopy - Functional Groups (C≡N, C=O) Syn->IR Identifies key bonds NMR Nuclear Magnetic Resonance (NMR) - ¹H: Proton Environment - ¹³C: Carbon Skeleton - ¹⁹F: Fluorine Presence & Coupling Syn->NMR Maps C-H-F framework Confirm Structure Confirmed MS->Confirm IR->Confirm NMR->Confirm

Caption: Workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this particular molecule, a suite of 1D experiments (¹H, ¹³C, and ¹⁹F) is essential.

¹H NMR Spectroscopy: Probing the Azetidine Ring

The proton NMR spectrum will be dominated by signals from the azetidine ring protons and the tert-butyl group. The strained four-membered ring influences the chemical shifts of the methylene protons.

  • Expected Signals:

    • tert-Butyl Group: A sharp, intense singlet integrating to 9 protons, expected around δ 1.4-1.5 ppm . This is a characteristic signal for the Boc protecting group.[3]

    • Azetidine Protons (CH₂): The four protons on the C2 and C4 positions of the azetidine ring are diastereotopic due to the substitution at C3. They are expected to appear as complex multiplets in the region of δ 4.0-4.5 ppm . The electron-withdrawing nature of the nitrogen atom and the Boc group shifts these protons downfield.[4] The coupling patterns will be intricate due to geminal (²JHH) and vicinal (³JHH) couplings, as well as additional splitting from the fluorine atom (³JHF and ⁴JHF).

  • Comparative Insight: In a simpler analogue like tert-butyl azetidine-1-carboxylate, the C2/C4 protons appear as a triplet around δ 3.9 ppm, and the C3 protons as a quintet around δ 2.2 ppm. The substitution of fluorine and a cyano group at C3 dramatically shifts the C2/C4 protons downfield and complicates their splitting pattern, providing immediate evidence of substitution at the 3-position.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals all unique carbon atoms in the molecule. The presence of fluorine introduces characteristic splitting patterns due to ¹³C-¹⁹F coupling (JCF), which is invaluable for assignment.

Carbon AtomExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to F)Rationale & Comparison
C=O (Boc)155-157SingletTypical for a carbamate carbonyl.[3]
C(CH₃)₃ (Boc)~80-82SingletQuaternary carbon of the Boc group.[3]
C(CH₃)₃ (Boc)~28SingletMethyl carbons of the Boc group.[3]
C3 (Azetidine)85-95Doublet (¹JCF ≈ 200-250 Hz)The quaternary carbon bearing both F and CN. Its chemical shift is significantly downfield due to the electronegative substituents. The large one-bond coupling to fluorine is a key identifier.[5]
C2 & C4 (Azetidine)50-60Doublet (²JCF ≈ 20-30 Hz)Methylene carbons adjacent to the nitrogen. The two-bond coupling to fluorine provides definitive proof of their proximity to the C3 position.[5]
C≡N (Cyano)115-120Doublet (²JCF ≈ 15-25 Hz)The nitrile carbon's chemical shift is characteristic.[6] The two-bond coupling to fluorine confirms its attachment to C3.
  • Comparative Insight: Compared to tert-butyl 3-cyanoazetidine-1-carboxylate, the key difference is the splitting of the C3, C2/C4, and C≡N signals into doublets in the fluoro-analogue. Furthermore, the chemical shift of C3 would be significantly more downfield in the fluorinated compound due to the high electronegativity of fluorine.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an unambiguous indicator of fluorine's presence and electronic environment.[7]

  • Expected Signal: A single resonance is expected. The chemical shift for a fluorine atom attached to a saturated carbon is typically in the range of δ -170 to -230 ppm (relative to CFCl₃). The signal will be split by the adjacent methylene protons.

  • Coupling: The signal will likely appear as a multiplet, often a "triplet of triplets" or more complex pattern, due to coupling with the four diastereotopic protons on C2 and C4 (³JHF). The magnitude of these coupling constants provides conformational information.[8]

  • Comparative Insight: This experiment provides the most direct evidence for the success of a fluorination reaction. A simple ¹⁹F NMR spectrum showing a signal in the expected region is a strong confirmation of the structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of specific covalent bonds and functional groups. For this molecule, two functional groups provide strong, characteristic absorption bands.

Functional GroupBondExpected Wavenumber (cm⁻¹)AppearanceRationale & Comparison
Nitrile C≡N2240-2260Sharp, medium-to-strong intensityThis absorption is in a relatively uncongested region of the spectrum and is highly diagnostic for the cyano group.[9][10][11] Its presence is a key confirmation.
Carbamate C=O1690-1710Sharp, strong intensityThe carbonyl stretch of the Boc protecting group is a prominent feature. Its position is typical for carbamates.[3]
Alkyl C-H C-H2850-3000Medium-to-strong intensityStretching vibrations from the tert-butyl and azetidine C-H bonds.
C-F C-F1000-1100Strong intensityThe C-F stretch is often found in the fingerprint region and can be difficult to assign definitively without comparison to a non-fluorinated analogue.
  • Comparative Insight: A comparison of the IR spectrum with that of tert-butyl 3-cyanoazetidine-1-carboxylate would show the appearance of a strong C-F stretch in the 1000-1100 cm⁻¹ region. Conversely, a comparison with a non-nitrile analogue would highlight the appearance of the sharp C≡N band at ~2250 cm⁻¹.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • Expected Molecular Ion: The molecular formula is C₉H₁₃FN₂O₂ with a molecular weight of 200.21 g/mol .[1][12][13] In electrospray ionization (ESI) mass spectrometry, common adducts would be:

    • [M+H]⁺: m/z 201.10

    • [M+Na]⁺: m/z 223.08

  • Key Fragmentation Pattern: A hallmark of Boc-protected compounds is the facile loss of the tert-butyl group or isobutylene.

    • Loss of tert-butyl cation (-57 Da): A fragment at m/z 143 corresponding to the loss of C₄H₉.

    • Loss of isobutylene (-56 Da): A fragment at m/z 144 corresponding to the loss of C₄H₈.

    • Loss of Boc group (-100 Da): A fragment at m/z 100 corresponding to the loss of the entire C₅H₈O₂ fragment.

G Mol [M+H]⁺ m/z 201 Frag1 [M+H - C₄H₈]⁺ m/z 145 Mol->Frag1 - 56 Da (isobutylene) Frag2 [M+H - Boc]⁺ m/z 101 Mol->Frag2 - 100 Da (Boc group)

Caption: Expected fragmentation of the parent ion.

  • Comparative Insight: The fragmentation pattern of the Boc group is a powerful diagnostic tool. Observing these characteristic losses provides strong evidence for the presence of this protecting group, distinguishing it from other possible carbamate protecting groups. The accurate mass measurement from HRMS would differentiate the target molecule from, for example, an isomer where the fluorine is on the Boc group instead of the ring.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters would include a 30-45° pulse, a spectral width of 240 ppm, a longer relaxation delay (2-5 seconds), and a sufficient number of scans to achieve good signal-to-noise (e.g., 1024 or more).

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A dedicated fluorine probe or a broadband probe is required. The spectral width should be set to at least 250 ppm.

IR Spectroscopy
  • Sample Preparation: For an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid or liquid sample directly on the ATR crystal. For KBr pellets, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition (ESI): Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected molecular ions (e.g., m/z 50-500). For HRMS, use a TOF, Orbitrap, or FT-ICR analyzer.

Conclusion

The structural confirmation of this compound is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. The key diagnostic features are: the characteristic signals and fragmentation of the Boc group in NMR and MS; the sharp C≡N and C=O stretches in the IR spectrum; and most critically, the distinct chemical shift and coupling patterns introduced by the fluorine atom in ¹H, ¹³C, and ¹⁹F NMR. By comparing the acquired data against the expected values and trends outlined in this guide, researchers can confidently verify the integrity of this valuable synthetic building block.

References

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′). ResearchGate. [Link]

  • 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. ResearchGate. [Link]

  • 13C - NMR Absorptions of Major Functional Groups. NIST. [Link]

  • This compound, min 97%, 500 mg. CP Lab Safety. [Link]

  • 19 F-centred NMR analysis of mono-fluorinated compounds. ResearchGate. [Link]

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. PMC - PubMed Central. [Link]

  • This compound. ChemUniverse. [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. [Link]

  • This compound. Chongqing Chemdad Co., Ltd. [Link]

  • 1 H NMR coupling constants (Hz) of some miscellaneous 1,3-oxazolidines. ResearchGate. [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]

  • 19F-13C, 1H-13C Multi-Bond and Single-Bond 2D Correlations and Determinations of Coupling-Constant Signs. Semantic Scholar. [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. [Link]

  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Publishing. [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link]

  • 1-Boc-3-fluoroazetidine-3-methanol. PubChem. [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. ResearchGate. [Link]

  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]

  • Fluorinated Heterocycles. ResearchGate. [Link]

  • FT-IR spectrum of tert-butyl... ResearchGate. [Link]

  • Tert-butyl 3-(1,1-difluoro-2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate. PubChemLite. [Link]

  • tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate. Knight Chemicals Online. [Link]

  • Tert-Butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate. PubChemLite. [Link]

  • Tert.-butylfluoride - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • Tert-Butyl 3-cyanoazetidine-1-carboxylate. Molway Sourcing. [Link]

  • tert-butyl 3-[(2,3-difluorophenyl)(fluoro)methyl]azetidine-1-carboxylate. SpectraBase. [Link]

  • CAS No : 193269-78-2 | Product Name : Tert-Butyl 3-aminoazetidine-1-carboxylate (BSC). Pharmaffiliates. [Link]

Sources

A Comparative Guide to Alternative Synthetic Routes for 3-Fluoro-3-cyanoazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1] The 3-fluoro-3-cyanoazetidine scaffold, in particular, represents a highly valuable motif in drug discovery. The compact and rigid azetidine ring provides a unique three-dimensional exit vector for substituents, while the geminal fluoro and cyano groups at the C3 position introduce polarity and can serve as a handle for further chemical modifications. This guide provides a comparative analysis of two prominent synthetic routes to N-protected 3-fluoro-3-cyanoazetidine derivatives, offering an in-depth look at their respective methodologies, performance, and underlying chemical principles.

Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry

Azetidine-containing compounds are increasingly prevalent in clinical drug candidates and approved medicines.[2] Their strained four-membered ring system imparts unique conformational constraints and metabolic stability. The strategic introduction of a fluorine atom can further enhance a molecule's properties, including metabolic resistance, membrane permeability, and binding affinity to target proteins. The 3-fluoro-3-cyanoazetidine moiety is a particularly attractive building block as the cyano group can be readily transformed into other functional groups such as amines, amides, or carboxylic acids, enabling the exploration of a wider chemical space.

This guide will compare two primary synthetic strategies for accessing N-Boc-3-fluoro-3-cyanoazetidine, a versatile intermediate for drug discovery programs:

  • Route A: Cyanohydrin Formation Followed by Deoxofluorination

  • Route B: Electrophilic Fluorination of a 3-Cyanoazetidine Precursor

Comparative Overview of Synthetic Routes

The following table provides a high-level comparison of the two synthetic routes, highlighting key differences in their approach and performance.

ParameterRoute A: Cyanohydrin/DeoxofluorinationRoute B: Electrophilic Fluorination
Starting Material N-Boc-3-azetidinoneN-Boc-3-cyanoazetidine
Key Transformations Cyanohydrin formation, DeoxofluorinationEnolate formation, Electrophilic fluorination
Fluorinating Agent Diethylaminosulfur trifluoride (DAST)N-Fluorobenzenesulfonimide (NFSI)
Overall Yield High (up to 85% reported for analogous 3-fluoroazetidine derivatives)Moderate (estimated)
Key Advantages High reported yields, well-established transformationsPotentially shorter route, avoids hazardous DAST
Key Challenges Use of thermally unstable and hazardous DASTLow temperature required for enolate formation, potential for side reactions

Route A: Cyanohydrin Formation Followed by Deoxofluorination

This route represents a robust and high-yielding approach to N-Boc-3-fluoro-3-cyanoazetidine, as detailed in the patent literature for analogous compounds.[3] The strategy involves the initial formation of a cyanohydrin from N-Boc-3-azetidinone, followed by the replacement of the tertiary hydroxyl group with fluorine using a deoxofluorinating agent.

Logical Workflow for Route A

Route A Workflow start N-Boc-3-azetidinone intermediate1 N-Boc-3-hydroxy-3-cyanoazetidine start->intermediate1 Trimethylsilyl cyanide (TMSCN) final_product N-Boc-3-fluoro-3-cyanoazetidine intermediate1->final_product Diethylaminosulfur trifluoride (DAST)

Caption: Synthetic workflow for Route A.

Detailed Experimental Protocol for Route A

Step 1: Synthesis of N-Boc-3-hydroxy-3-cyanoazetidine (Cyanohydrin Formation)

This procedure is adapted from a patented method for the synthesis of a similar intermediate.[3]

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN, 1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-3-hydroxy-3-cyanoazetidine, which can often be used in the next step without further purification.

Expertise & Experience: The use of TMSCN is a standard and effective method for the formation of cyanohydrins from ketones. The reaction proceeds through the nucleophilic attack of the cyanide ion on the carbonyl carbon of the azetidinone. The trimethylsilyl group protects the hydroxyl group in situ, which is then typically removed during the aqueous workup.

Step 2: Synthesis of N-Boc-3-fluoro-3-cyanoazetidine (Deoxofluorination)

This procedure is based on the fluorination step described in the patent literature.[3]

  • Dissolve the crude N-Boc-3-hydroxy-3-cyanoazetidine (1.0 eq) in an anhydrous chlorinated solvent such as chloroform or dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -20 °C.

  • Slowly add diethylaminosulfur trifluoride (DAST, 2.0 eq) dropwise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to quench the excess DAST.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-3-fluoro-3-cyanoazetidine.

Expertise & Experience: Deoxofluorination with DAST is a common method for converting alcohols to alkyl fluorides. The mechanism involves the formation of a fluorosulfite intermediate, followed by an SN2-type displacement of the fluorosulfite group by a fluoride ion. The use of a slight excess of DAST ensures complete conversion of the tertiary alcohol. Careful temperature control and slow addition of the reagent are crucial for safety and to minimize side reactions.

Performance Data for Route A
StepReactantsReagentsSolventTemperatureTimeYield
1 N-Boc-3-azetidinoneTMSCNDichloromethaneRoom Temp.4-6 h>95% (crude)
2 N-Boc-3-hydroxy-3-cyanoazetidineDASTChloroform-20 °C to RT18-24 h~88% (for a similar substrate)[3]
Overall High

Route B: Electrophilic Fluorination of a 3-Cyanoazetidine Precursor

This alternative route avoids the use of the hazardous deoxofluorinating agent DAST by introducing the fluorine atom via an electrophilic fluorination reaction. This strategy involves the deprotonation of N-Boc-3-cyanoazetidine to form an enolate, which is then quenched with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).

Logical Workflow for Route B

Route B Workflow start N-Boc-3-cyanoazetidine intermediate1 Azetidine Enolate start->intermediate1 Lithium hexamethyldisilazide (LiHMDS) final_product N-Boc-3-fluoro-3-cyanoazetidine intermediate1->final_product N-Fluorobenzenesulfonimide (NFSI)

Caption: Synthetic workflow for Route B.

Detailed Experimental Protocol for Route B

Step 1: Synthesis of N-Boc-3-cyanoazetidine

This starting material can be prepared from commercially available N-Boc-3-azetidinone.

  • Follow a standard procedure for the conversion of a ketone to a nitrile, for example, via a tosylhydrazone intermediate followed by reaction with a cyanide source.

Step 2: Synthesis of N-Boc-3-fluoro-3-cyanoazetidine (Electrophilic Fluorination)

This protocol is based on general procedures for the electrophilic fluorination of β-amino nitriles.[3]

  • Dissolve N-Boc-3-cyanoazetidine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a solution of lithium hexamethyldisilazide (LiHMDS, 1.1 eq) in THF dropwise to the cooled solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of N-fluorobenzenesulfonimide (NFSI, 1.2 eq) in THF to the reaction mixture.

  • Continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience: The success of this reaction hinges on the efficient formation of the azetidine enolate at low temperature. LiHMDS is a strong, non-nucleophilic base that is well-suited for this purpose. The subsequent electrophilic fluorination with NFSI proceeds via the attack of the enolate on the electrophilic fluorine atom of the NFSI. The low reaction temperature is critical to maintain the stability of the enolate and to control the selectivity of the fluorination. A patent for a similar 3-fluoroazetidine derivative reports a yield of 68.4% for this type of fluorination step.[3]

Performance Data for Route B
StepReactantsReagentsSolventTemperatureTimeYield
1 N-Boc-3-azetidinone(multi-step)---Moderate
2 N-Boc-3-cyanoazetidineLiHMDS, NFSITHF-78 °C3-4 h~68% (for a similar substrate)[3]
Overall Moderate

Conclusion and Recommendations

Both Route A and Route B offer viable pathways to the valuable 3-fluoro-3-cyanoazetidine scaffold.

Route A , proceeding through a cyanohydrin intermediate followed by deoxofluorination, appears to be the more robust and higher-yielding option based on the available patent literature. The reactions are generally straightforward, and the overall yield is reported to be high. However, the use of DAST in the final step is a significant drawback due to its hazardous nature. For large-scale synthesis, careful handling and safety precautions are paramount.

Route B , which employs an electrophilic fluorination of a 3-cyanoazetidine precursor, offers a potentially safer alternative by avoiding DAST. However, this route requires cryogenic conditions and the overall yield may be lower compared to Route A. The synthesis of the N-Boc-3-cyanoazetidine starting material also adds to the overall step count.

For laboratory-scale synthesis where high yield is the primary concern and appropriate safety measures are in place, Route A is recommended . For applications where the avoidance of hazardous reagents is a priority and moderate yields are acceptable, Route B presents a compelling alternative . Further optimization of the reaction conditions for the electrophilic fluorination step in Route B could potentially improve its efficiency and make it more competitive with Route A.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including scale, safety considerations, and available resources. This guide provides the necessary data and insights to make an informed decision for the efficient synthesis of these important building blocks for the next generation of therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in the chemistry of N-F compounds. Accounts of Chemical Research, 37(1), 31-44.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Umemoto, T., Fukami, S., Tomizawa, G., Harasawa, K., Kawada, K., & Tomita, K. (1990). N-Fluoropyridinium salts. 10. A new type of fluorinating agent, N-fluoropyridinium triflates, and their synthetic applications. Journal of the American Chemical Society, 112(23), 8563-8575.

Sources

A Comparative Guide to the Biological Validation of Novel Enzyme Inhibitors Synthesized from tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of compounds derived from the novel building block, tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate. We will explore its application in the synthesis of potent and selective inhibitors for two critical enzyme targets: Cathepsin S and Dipeptidyl Peptidase 4 (DPP-4). This document will detail the rationale for experimental design, provide validated protocols for biological assays, and compare the resulting compounds to alternative inhibitor scaffolds.

The strategic incorporation of fluorinated azetidine moieties into drug candidates is a modern approach to enhancing metabolic stability, binding affinity, and physicochemical properties.[1] this compound serves as a versatile and powerful precursor for creating such molecules, offering a unique three-dimensional structure that can be exploited for precise targeting of enzyme active sites.[2][3]

Target 1: Cathepsin S - A Key Modulator in Immunology and Oncology

Cathepsin S (CatS) is a cysteine protease predominantly found in antigen-presenting cells (APCs) and is crucial for the processing of the invariant chain associated with MHC class II molecules.[4] Its role in antigen presentation makes it a significant target for autoimmune diseases.[4] Furthermore, its activity at neutral pH allows it to degrade extracellular matrix components, implicating it in cancer progression and angiogenesis.[5]

Synthesis of a Cathepsin S Inhibitor

The precursor, this compound, is utilized to synthesize potent, nitrile-based covalent inhibitors of Cathepsin S. The cyano group acts as a "warhead," forming a reversible covalent bond with the active site cysteine (Cys25) of the enzyme. The fluorinated azetidine ring provides a rigid scaffold that can be functionalized to achieve high selectivity.

A notable compound synthesized from this class of precursors demonstrated a half-maximal inhibitory concentration (IC50) of 0.000377 µM against human Cathepsin S.[6] This highlights the potential of this building block in generating highly potent inhibitors.

Comparative Analysis: Alternative Scaffolds

To objectively evaluate the performance of the azetidine-based inhibitors, we compare them with an alternative, well-established class of Cathepsin S inhibitors: azepanone-based compounds.[7]

Parameter Azetidine-Nitrile Derivative Azepanone-Based Inhibitor (e.g., Compound 39) [7]Justification
Potency (IC50) Sub-nanomolar (e.g., 0.377 nM)[6]Nanomolar rangeThe unique conformation and electrophilicity of the fluoro-cyano-azetidine moiety lead to highly efficient binding in the CatS active site.
Selectivity High selectivity over Cathepsin L (e.g., >5000-fold)[6]Selectivity achieved through P2 substituent modificationThe rigid azetidine scaffold allows for precise orientation of substituents to exploit differences in the S2 and S3 pockets between cathepsin family members.[8]
Mechanism Reversible CovalentReversibleBoth classes of compounds can achieve reversible inhibition, which is often desirable for improved safety profiles.

Experimental Protocol: Fluorometric Assay for Cathepsin S Activity

This protocol is designed to quantify the enzymatic activity of Cathepsin S and determine the potency of inhibitors. The assay is based on the cleavage of a fluorogenic substrate, releasing a fluorescent molecule that can be measured.[9][10]

Principle: Cathepsin S cleaves the synthetic substrate Z-VVR-AFC, releasing the fluorescent group AFC (amino-4-trifluoromethyl coumarin). The rate of increase in fluorescence is directly proportional to the enzyme's activity. Inhibitors will reduce this rate.

Materials:

  • Recombinant Human Cathepsin S

  • Cathepsin S Assay Buffer (e.g., 50 mM sodium acetate, 4 mM DTT, pH 5.5)[11]

  • Cathepsin S Substrate: Z-VVR-AFC (10 mM stock in DMSO)[9]

  • Test Compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)[10]

Procedure:

  • Prepare Reagents: Dilute the Cathepsin S enzyme in the assay buffer to the desired working concentration. Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Reaction Setup: In the 96-well plate, add 50 µL of the diluted enzyme solution to each well. For control wells, add assay buffer instead.

  • Add Inhibitors: Add 2 µL of the diluted test compounds or vehicle (DMSO) to the respective wells. Include a known inhibitor as a positive control.[10]

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the Cathepsin S substrate (diluted in assay buffer to a final concentration of 200 µM) to all wells to start the reaction.[10]

  • Measure Fluorescence: Immediately begin kinetic reading of the fluorescence intensity at 37°C for 30-60 minutes, with readings every 1-2 minutes.

Data Analysis:

  • Calculate the initial velocity (V₀) of the reaction for each well from the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Workflow for Cathepsin S Inhibitor Validation

G cluster_0 Compound Synthesis & Preparation cluster_1 Biochemical Assay cluster_2 Data Analysis synthesis Synthesize Azetidine Inhibitor dissolve Dissolve in DMSO synthesis->dissolve plate Plate Enzyme & Inhibitor dissolve->plate incubate Pre-incubate at 37°C plate->incubate add_sub Add Fluorogenic Substrate incubate->add_sub read Kinetic Fluorescence Reading add_sub->read calc_rate Calculate Reaction Rates (V₀) read->calc_rate calc_inhib Calculate % Inhibition calc_rate->calc_inhib plot Plot Dose-Response Curve calc_inhib->plot calc_ic50 Determine IC50 Value plot->calc_ic50 end Validation Complete calc_ic50->end Final Potency Value

Caption: Workflow for Cathepsin S inhibitor validation.

Target 2: Dipeptidyl Peptidase 4 (DPP-4) - A Key Target in Diabetes

DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1.[12] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and better glycemic control, making it a validated target for type 2 diabetes.[13]

Synthesis of a DPP-4 Inhibitor

The fluorinated azetidine scaffold is an excellent alternative to the commonly used pyrrolidine rings found in many "gliptin" drugs.[3][14] The fluorine atom can enhance binding interactions within the S1 pocket of the DPP-4 active site, while the azetidine ring maintains the necessary amino group orientation for activity.

Comparative Analysis: Alternative Scaffolds

We compare the azetidine-based compounds with pyrrolidine-based inhibitors, which are a cornerstone of many approved DPP-4 inhibitor drugs.[12]

Parameter Fluoro-Azetidine Derivative Pyrrolidine-Based Inhibitor (e.g., Sitagliptin Analog) [12]Justification
Potency (IC50) Potentially low nanomolarLow nanomolar (e.g., 18 nM for Sitagliptin)[12]The fluoro-azetidine core can offer improved electrostatic and hydrophobic interactions in the DPP-4 active site.
Selectivity High selectivity over DPP-8/DPP-9 expectedHigh selectivity is a key featureThe rigid four-membered ring can restrict conformations, potentially reducing off-target binding to related proteases like DPP-8 and DPP-9.
Metabolic Stability Enhanced due to C-F bondGenerally good, but can be a site of metabolismThe strong carbon-fluorine bond is resistant to metabolic oxidation, which can lead to an improved pharmacokinetic profile.

Experimental Protocol: Fluorometric Assay for DPP-4 Activity

This protocol measures DPP-4 activity and inhibitor potency using a fluorogenic substrate.[15][16]

Principle: DPP-4 cleaves the substrate Gly-Pro-AMC, releasing the fluorescent AMC. The increase in fluorescence is proportional to DPP-4 activity.

Materials:

  • Recombinant Human DPP-4

  • DPP-4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[17]

  • DPP-4 Substrate: Gly-Pro-AMC (stock in DMSO)[15]

  • Test Compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare Reagents: Prepare working solutions of the DPP-4 enzyme, test compounds, and a reference inhibitor (e.g., Sitagliptin) in the assay buffer.

  • Reaction Setup: Add 50 µL of the enzyme solution to each well of the 96-well plate.

  • Add Inhibitors: Add 2 µL of serially diluted test compounds or vehicle (DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 50 µL of the Gly-Pro-AMC substrate (diluted in assay buffer) to all wells.

  • Measure Fluorescence: Measure the fluorescence intensity kinetically at 37°C for 30 minutes.

Data Analysis: The data analysis follows the same steps as described for the Cathepsin S assay to determine the IC50 values for the DPP-4 inhibitors.

DPP-4 Signaling and Therapeutic Intervention

G Meal Food Intake GLP1 GLP-1 Release (Incretin Hormone) Meal->GLP1 Pancreas Pancreatic β-cells GLP1->Pancreas + Stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Insulin Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose + Promotes Uptake Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Degrades Inhibitor Azetidine-based DPP-4 Inhibitor Inhibitor->DPP4 Blocks

Caption: DPP-4 inhibition pathway for diabetes treatment.

Conclusion

This compound is a highly valuable building block for modern medicinal chemistry. Its application in the synthesis of inhibitors for Cathepsin S and DPP-4 demonstrates its potential to generate compounds with superior potency, selectivity, and pharmacokinetic properties compared to more traditional scaffolds. The experimental protocols provided herein offer a robust framework for the biological validation of these novel compounds, enabling researchers to accurately assess their therapeutic potential.

References

  • BioWorld. (2013). New cathepsin S and/or L inhibitors synthesized at Roche.
  • ResearchGate. (n.d.). Optimization and Validation of a Fluorogenic Dipeptidyl Peptidase 4 enzymatic assay in Human Plasma.
  • PubMed. (2021). Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma.
  • PubMed Central. (2025). Deep learning-based dipeptidyl peptidase IV inhibitor screening, experimental validation, and GaMD/LiGaMD analysis.
  • National Institutes of Health (NIH). (n.d.). Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate.
  • National Institutes of Health (NIH). (n.d.). Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy.
  • Benchchem. (n.d.). Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.
  • Taylor & Francis Online. (n.d.). The challenge of specific Cathepsin S activity detection in experimental settings.
  • APExBIO. (n.d.). Cathepsin S Activity Fluorometric Assay Kit.
  • Abcam. (2023). ab65307 Cathepsin S Activity Assay Kit (Fluorometric).
  • PubMed. (2011). Azepanone-based inhibitors of human cathepsin S: optimization of selectivity via the P2 substituent.
  • Abcam. (n.d.). Cathepsin S Activity Assay Kit (Fluorometric) (ab65307).
  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • National Institutes of Health (NIH). (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.
  • AChemBlock. (n.d.). tert-butyl 3-[cyano(fluoro)methyl]azetidine-1-carboxylate 97%.
  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • National Institutes of Health (NIH). (n.d.). Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability.
  • PubMed. (n.d.). Recent advances in the design of cathepsin S inhibitors.
  • National Institutes of Health (NIH). (n.d.). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution.
  • PubMed. (n.d.). Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors.
  • ChemUniverse. (n.d.). This compound.
  • MDPI. (2024). Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development.
  • National Institutes of Health (NIH). (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
  • National Institutes of Health (NIH). (n.d.). Fluorinated building blocks in drug design: new pathways and targets.

Sources

The Azetidine Scaffold: A Physicochemical Compass for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Azetidine, Pyrrolidine, Piperidine, and Cyclobutane Scaffolds

For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly shapes the trajectory of a potential drug candidate. Small saturated rings, in particular, have garnered immense interest for their ability to impart favorable three-dimensionality and modulate physicochemical properties.[1][2] Among these, the four-membered azetidine ring has emerged as a "privileged scaffold," offering a unique balance of structural rigidity and chemical functionality that can lead to significant improvements in drug-like properties.[3][4]

This guide provides an in-depth, data-driven comparison of the azetidine scaffold against its close chemical relatives: the five-membered pyrrolidine, the six-membered piperidine, and its carbocyclic bioisostere, cyclobutane. By examining key physicochemical parameters—lipophilicity, aqueous solubility, basicity (pKa), metabolic stability, and plasma protein binding—we aim to equip researchers with the insights needed to make informed decisions in scaffold selection and lead optimization.

The Strategic Advantage of the Azetidine Ring

The appeal of the azetidine scaffold lies in its unique combination of properties. Its inherent ring strain, while making it more reactive than larger rings, is also a source of its desirable conformational rigidity.[4] This rigidity can lead to more defined interactions with biological targets, potentially improving potency and selectivity. Furthermore, the nitrogen atom within the azetidine ring provides a convenient handle for chemical modification and can act as a hydrogen bond acceptor, contributing to target engagement and aqueous solubility.[3][5]

Compared to its larger homologous rings, pyrrolidine and piperidine, the azetidine scaffold often leads to a reduction in lipophilicity, a critical parameter in drug design that influences a host of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][6] When considered as a bioisosteric replacement for a cyclobutane ring, the azetidine introduces a polar nitrogen atom that can significantly impact a molecule's solubility and potential for specific interactions with biological targets.[2]

Comparative Analysis of Physicochemical Properties

The following sections provide a detailed comparison of the azetidine scaffold with pyrrolidine, piperidine, and cyclobutane across key physicochemical parameters. The data presented is a compilation from various studies and aims to provide a general trend for each scaffold class. It is important to note that the specific properties of a molecule are highly dependent on its overall structure and substitution patterns.

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter that affects a drug's absorption, distribution, and metabolic stability. A delicate balance is required; while sufficient lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

ScaffoldRepresentative LogPKey Considerations
Azetidine LowerThe nitrogen atom generally leads to a lower LogP compared to its carbocyclic analog, cyclobutane. The smaller ring size also contributes to lower lipophilicity compared to pyrrolidine and piperidine.[7] This can be advantageous for improving aqueous solubility and reducing metabolic liabilities.
Pyrrolidine ModerateExhibits a higher LogP than azetidine due to the additional methylene group.[6]
Piperidine HigherThe most lipophilic of the three nitrogen-containing heterocycles due to its larger size.[6]
Cyclobutane Moderate-HighAs a carbocycle, it is inherently more lipophilic than its heteroatom-containing bioisosteres. The replacement of a phenyl ring with a cyclobutane can significantly reduce lipophilicity.[2]

Causality Behind Experimental Choices: The "shake-flask" method remains the gold standard for LogP determination due to its direct measurement of partitioning between octanol and water, providing a thermodynamically accurate value. For high-throughput screening, chromatographic methods are often employed to estimate LogP based on retention times, offering a faster but less direct assessment.

Aqueous Solubility

Aqueous solubility is a prerequisite for a drug to be absorbed and distributed throughout the body. Poor solubility can lead to low bioavailability and formulation challenges.

ScaffoldGeneral Solubility TrendKey Considerations
Azetidine HigherThe presence of the nitrogen atom, capable of hydrogen bonding with water, generally imparts better aqueous solubility compared to cyclobutane. Its lower lipophilicity also contributes to improved solubility.[3][5]
Pyrrolidine ModerateGenerally possesses good aqueous solubility, though typically lower than azetidine analogs due to increased lipophilicity.
Piperidine LowerThe higher lipophilicity of the piperidine ring can lead to reduced aqueous solubility compared to the smaller nitrogen heterocycles.
Cyclobutane LowerAs a non-polar carbocycle, cyclobutane-containing compounds often exhibit lower aqueous solubility. However, replacing an aromatic ring with a cyclobutane can significantly improve solubility.[2]

Causality Behind Experimental Choices: Kinetic solubility assays are often used in early drug discovery for rapid assessment. These methods, which involve precipitating a compound from a DMSO stock solution into an aqueous buffer, are high-throughput but may not reflect true thermodynamic solubility. For lead optimization, thermodynamic solubility assays, which measure the concentration of a saturated solution in equilibrium, provide a more accurate and relevant measure.

Basicity (pKa)

The basicity of the nitrogen atom in the heterocyclic scaffolds, quantified by the pKa of its conjugate acid, is a critical determinant of a drug's ionization state at physiological pH. This, in turn, influences its solubility, permeability, and binding to its biological target.

ScaffoldRepresentative pKa of Conjugate AcidKey Considerations
Azetidine ~11.29Azetidine is a strong base. Its pKa is slightly higher than that of pyrrolidine and piperidine, which can be attributed to the hybridization of the nitrogen lone pair and the ring strain.[8][9]
Pyrrolidine ~11.27A strong base with a pKa very similar to piperidine.[6][10]
Piperidine ~11.22A strong base, commonly utilized in drug design to introduce a basic center.[6]
Cyclobutane N/AAs a carbocycle, it does not have a basic center.

Causality Behind Experimental Choices: Potentiometric titration is a classic and reliable method for pKa determination, involving the gradual addition of an acid or base and monitoring the pH change. Spectrophotometric methods, which rely on the change in UV-Vis absorbance upon ionization, are also widely used, particularly for compounds with a chromophore near the ionizable center.

Metabolic Stability

Metabolic stability is a measure of how susceptible a compound is to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450s in the liver. High metabolic stability is generally desirable for achieving a longer duration of action and a more predictable pharmacokinetic profile.

ScaffoldGeneral Metabolic StabilityKey Considerations
Azetidine Generally HighThe azetidine ring is often more resistant to oxidative metabolism compared to larger, more flexible rings.[3][5] This can be a significant advantage in designing long-acting drugs. However, the ring strain can make it susceptible to certain metabolic pathways, such as ring-opening.[11]
Pyrrolidine ModerateThe pyrrolidine ring is generally considered metabolically stable, but can be susceptible to N-dealkylation and C-oxidation.
Piperidine Moderate to HighPiperidine rings are common in approved drugs and are generally metabolically robust. However, they can undergo oxidation at various positions.
Cyclobutane Generally HighThe cyclobutane ring is often introduced to block sites of metabolism on an aromatic ring, leading to improved metabolic stability.[2][12]

Causality Behind Experimental Choices: The in vitro liver microsomal stability assay is a cornerstone of early ADME profiling. Liver microsomes contain a high concentration of cytochrome P450 enzymes, the primary drivers of phase I metabolism. By incubating a compound with microsomes and an NADPH regenerating system, researchers can determine the rate of its disappearance, providing a good estimate of its intrinsic clearance.

Plasma Protein Binding (PPB)

Plasma protein binding refers to the extent to which a drug binds to proteins in the bloodstream, primarily albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction of a drug is pharmacologically active and available for distribution and clearance. High plasma protein binding can reduce the effective concentration of a drug at its target and can be a source of drug-drug interactions.

ScaffoldGeneral PPB TrendKey Considerations
Azetidine Lower to ModerateThe lower lipophilicity of azetidine-containing compounds often translates to lower plasma protein binding compared to their more lipophilic counterparts.
Pyrrolidine ModerateThe increased lipophilicity compared to azetidine can lead to higher plasma protein binding.
Piperidine Moderate to HighThe higher lipophilicity of the piperidine scaffold generally results in a greater extent of plasma protein binding.
Cyclobutane VariableThe impact of a cyclobutane ring on PPB is highly context-dependent. Replacing a lipophilic aromatic ring with a cyclobutane can reduce PPB.

Causality Behind Experimental Choices: Equilibrium dialysis is considered the "gold standard" for determining plasma protein binding. This method involves separating a drug-spiked plasma sample from a buffer solution by a semi-permeable membrane. At equilibrium, the concentration of the unbound drug is the same in both compartments, allowing for a direct and accurate measurement of the free fraction.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.

Kinetic Aqueous Solubility Assay (Shake-Flask Method)

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Incubation: Add a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate, followed by the addition of a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach equilibrium.

  • Analysis: Analyze the samples by UV-Vis spectrophotometry or nephelometry to detect the presence of precipitate. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare 10 mM Stock in DMSO prep2 Serial Dilution in DMSO prep1->prep2 assay1 Add DMSO stock to 96-well plate prep2->assay1 assay2 Add PBS (pH 7.4) assay1->assay2 assay3 Seal and Shake (2h, RT) assay2->assay3 analysis1 UV-Vis or Nephelometry assay3->analysis1 analysis2 Determine Highest Soluble Concentration analysis1->analysis2

Caption: Workflow for Kinetic Aqueous Solubility Assay.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH regenerating system.

  • Incubation: Pre-warm the microsomal solution and the test compound to 37°C. Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line is used to calculate the half-life (t½) and intrinsic clearance (CLint) of the compound.

G cluster_prep Preparation cluster_assay Incubation (37°C) cluster_analysis Analysis prep1 Prepare Microsome/Buffer Mix assay1 Pre-warm Microsomes and Compound prep1->assay1 prep2 Prepare NADPH Regenerating System assay2 Initiate reaction with NADPH system prep2->assay2 prep3 Prepare Test Compound Solution prep3->assay1 assay1->assay2 assay3 Aliquot and Quench at Time Points assay2->assay3 analysis1 Centrifuge to Precipitate Protein assay3->analysis1 analysis2 LC-MS/MS Analysis of Supernatant analysis1->analysis2 analysis3 Calculate t½ and CLint analysis2->analysis3 G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis prep1 Hydrate Dialysis Membrane dialysis1 Add Plasma to one chamber prep1->dialysis1 prep2 Spike Compound into Plasma prep2->dialysis1 dialysis3 Incubate at 37°C with shaking dialysis1->dialysis3 dialysis2 Add Buffer to other chamber dialysis2->dialysis3 analysis1 Sample from both chambers dialysis3->analysis1 analysis2 LC-MS/MS Analysis analysis1->analysis2 analysis3 Calculate % Bound and Unbound analysis2->analysis3

Caption: Workflow for Plasma Protein Binding Assay.

Conclusion: The Azetidine Scaffold as a Tool for Fine-Tuning Drug-Like Properties

The choice of a molecular scaffold is a pivotal decision in the drug discovery process. This guide has provided a comparative analysis of the azetidine scaffold against its close relatives, highlighting the subtle yet significant differences in their physicochemical properties. The azetidine ring offers a unique combination of features—conformational rigidity, a basic nitrogen center, and a tendency towards lower lipophilicity—that can be strategically leveraged to optimize a compound's ADME profile and biological activity.

While pyrrolidine and piperidine remain valuable and widely used scaffolds, the azetidine ring provides a compelling alternative for fine-tuning properties such as solubility and metabolic stability. Furthermore, its use as a bioisosteric replacement for carbocyclic rings like cyclobutane can introduce beneficial polarity and opportunities for specific hydrogen bonding interactions.

Ultimately, the optimal scaffold choice will be dictated by the specific goals of a drug discovery program, including the nature of the biological target and the desired pharmacokinetic profile. A thorough understanding of the physicochemical nuances of each scaffold, supported by robust experimental data, will empower medicinal chemists to make more rational and effective decisions in the design of the next generation of therapeutics.

References

  • Voloshyna, O., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(47), e202301383. [Link]

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. Retrieved from [Link]

  • PubMed. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Retrieved from [Link]

  • Scott, P. J. H., & Scott, P. J. H. (2018). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 9(7), 1039-1050. [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview. Retrieved from [Link]

  • IAR Journal of Medical Sciences. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]

  • Deranged Physiology. (2021). Protein binding of drugs. Retrieved from [Link]

  • Wouters, J., & Wouters, J. (2014). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 9(11), 2446-2457. [Link]

  • ACS Medicinal Chemistry Letters. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • Reddit. (2016). What exactly is plasma protein binding in regard to drugs? Retrieved from [Link]

  • ResearchGate. (n.d.). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

  • AAPS PharmSciTech. (2017). Quantitative Structure – Pharmacokinetics Relationships for Plasma Protein Binding of Basic Drugs. Retrieved from [Link]

  • Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • British Journal of Clinical Pharmacology. (1981). The plasma protein binding of basic drugs. Retrieved from [Link]

  • ChemRxiv. (2020). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. Retrieved from [Link]

  • ACS Publications. (2026). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. Retrieved from [Link]

  • Drug Design. (n.d.). Bioisosterism. Retrieved from [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. Retrieved from [Link]

  • Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Azetidiniums: Ring-Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. Retrieved from [Link]

  • PubMed Central. (2025). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved from [Link]

Sources

Assessing the Impact of Fluorine Substitution on the pKa of Azetidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold. Its unique three-dimensional structure, serving as a versatile bioisostere for other cyclic systems, offers a compelling framework for the design of novel therapeutics. A fundamental physicochemical property governing a drug candidate's behavior is its acid dissociation constant (pKa), which profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. The ability to precisely modulate the pKa of a core scaffold is therefore a powerful tool in drug optimization.

Fluorine, the most electronegative element, is often considered a medicinal chemist's "magic bullet" for its ability to fine-tune molecular properties without significantly increasing steric bulk.[1] This guide provides an in-depth technical assessment of the impact of fluorine substitution on the pKa of azetidine derivatives. We will explore the underlying electronic principles, present supporting experimental data from comparative studies, detail the methodologies for both synthesis and pKa determination, and discuss the strategic implications for drug development professionals.

Part 1: The Underlying Principle: Fluorine's Potent Electronic Influence

The basicity of the azetidine ring is defined by the availability of the nitrogen atom's lone pair of electrons to accept a proton. The pKa is the negative logarithm of the acid dissociation constant of its conjugate acid. A higher pKa indicates a stronger base. The parent azetidine is a strong base with a pKa of approximately 11.3.[2][3]

The introduction of a fluorine atom to the azetidine ring dramatically alters the electronic landscape. Due to its extreme electronegativity, fluorine exerts a powerful inductive electron-withdrawing effect (often denoted as a -I effect) through the carbon-fluorine sigma bond.[4][5] This effect is propagated through the carbon framework of the ring, pulling electron density away from the nitrogen atom. This reduction in electron density makes the nitrogen's lone pair less available for protonation, thereby rendering the amine less basic and significantly lowering the pKa of its conjugate acid.[1][6] This principle is the cornerstone of using fluorination to modulate amine basicity.

G cluster_0 Azetidine (High Basicity) cluster_1 3-Fluoroazetidine (Reduced Basicity) Aze Azetidine N_Aze N Aze->N_Aze pKa_Aze pKa ≈ 11.3 FAze 3-Fluoroazetidine LonePair_Aze Lone Pair (Readily Available) N_Aze->LonePair_Aze N_FAze N FAze->N_FAze pKa_FAze pKa significantly lower F_FAze F N_FAze->F_FAze Inductive Withdrawal (-I) LonePair_FAze Lone Pair (Less Available) N_FAze->LonePair_FAze

Caption: Electronic effect of fluorine on azetidine basicity.

Part 2: Experimental Determination of pKa Shifts

To quantitatively assess the impact of fluorination, a systematic approach involving chemical synthesis followed by precise pKa measurement is required.

Synthesis of Fluorinated Azetidines: A Representative Protocol

One of the most common methods for introducing fluorine at the 3-position of an azetidine ring is through the deoxofluorination of a corresponding 3-hydroxyazetidine precursor.[7] Diethylaminosulfur trifluoride (DAST) is a frequently used reagent for this transformation.

Protocol: Synthesis of N-Boc-3-fluoroazetidine from N-Boc-3-hydroxyazetidine

  • Reaction Setup: To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise over 15 minutes.

    • Causality: The reaction is conducted at low temperature to control the reactivity of DAST and minimize potential side reactions. An inert atmosphere prevents the introduction of moisture, which can quench the fluorinating reagent.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

    • Causality: The basic NaHCO₃ solution neutralizes the acidic byproducts of the DAST reaction. The slow, cold addition is a critical safety measure to control the exothermic quenching process.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure N-Boc-3-fluoroazetidine.

pKa Measurement Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[8] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

G cluster_workflow Potentiometric Titration Workflow A 1. Sample Prep (Dissolve compound, add KCl for ionic strength) C 3. Titration (Add titrant, e.g., HCl, in small increments) A->C B 2. pH Meter Calibration (pH 4, 7, 10 buffers) B->C D 4. Data Recording (Record pH after each addition once reading stabilizes) C->D E 5. Plot Curve (pH vs. Volume of Titrant) D->E F 6. Analysis (Find inflection point via derivative plot) E->F G 7. pKa Determination (pH at half-equivalence point) F->G

Caption: Standard experimental workflow for pKa determination.

Step-by-Step Methodology

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

    • Causality: Calibration ensures the accuracy of the pH measurements across the expected titration range.

  • Sample Preparation: Accurately weigh the amine hydrochloride salt and dissolve it in degassed, deionized water to a known concentration (typically 1-10 mM). Add a background electrolyte, such as potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.

    • Causality: Maintaining constant ionic strength minimizes variations in activity coefficients, leading to a more accurate pKa determination.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Purge the solution with an inert gas like nitrogen or argon to displace dissolved carbon dioxide, which can interfere with the titration of bases.[8]

  • Titration: Using a calibrated burette or auto-titrator, add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point. For higher precision, the equivalence point is typically identified as the peak of the first derivative of the titration curve (ΔpH/ΔV). The pKa corresponds to the pH at which half of the titrant volume required to reach the equivalence point has been added.

Part 3: Comparative Analysis - Quantifying the Impact

A systematic study of mono- and difluorinated azetidine derivatives provides clear, quantitative evidence of fluorine's impact on basicity.[5][7] The experimental pKa values for the parent compound and its fluorinated analogues demonstrate a dramatic and additive effect.

CompoundStructureExperimental pKaΔpKa (from Azetidine)
Azetidine Azetidine~11.3[2][3]0
3-Fluoroazetidine 3-Fluoroazetidine~8.7[7]-2.6
3,3-Difluoroazetidine 3,3-Difluoroazetidine~5.7[7]-5.6

Note: pKa values for fluorinated derivatives are based on data presented in scientific literature.[7]

Analysis of Results:

  • Monofluorination: The introduction of a single fluorine atom at the 3-position lowers the pKa by approximately 2.6 units. This substantial decrease is a direct consequence of the fluorine atom's powerful inductive effect reducing the electron density on the nitrogen.

  • Difluorination: The addition of a second fluorine atom at the same position (gem-difluorination) reduces the pKa by a further 3.0 units, resulting in a total pKa drop of 5.6 units from the parent azetidine. This demonstrates the additive nature of the inductive effect. The resulting 3,3-difluoroazetidine is a significantly weaker base than azetidine.

These experimental findings are consistent with observations across other cyclic amine systems, where β-fluorination is known to cause a pKa reduction of 1.1 to 3.3 units.[1]

Part 4: Implications for Drug Design and Development

The ability to predictably tune the pKa of the azetidine core from a strong base (pKa > 10) to a weak base (pKa < 6) provides medicinal chemists with a critical tool for lead optimization.

  • Improving Selectivity and Safety: Many basic drugs carry a positive charge at physiological pH (7.4), which can lead to off-target toxicities, such as binding to the hERG potassium channel (cardiotoxicity) or inhibition of cytochrome P450 enzymes. Lowering the pKa through fluorination can reduce the degree of protonation at physiological pH, mitigating these undesirable interactions.

  • Modulating Permeability and Distribution: The charge state of a molecule is a key determinant of its ability to cross biological membranes. By adjusting the pKa, a chemist can control the ratio of the neutral (more permeable) to the charged (more soluble) species, thereby optimizing oral absorption and blood-brain barrier penetration.[5]

  • Fine-Tuning Target Engagement: If a protonated amine is essential for a key hydrogen bond interaction with the biological target, fluorination can be used to fine-tune the strength of that interaction or to favor specific conformations.[5]

Conclusion

Fluorine substitution is a highly effective and predictable strategy for modulating the basicity of azetidine derivatives. The strong inductive electron-withdrawing effect of fluorine significantly lowers the pKa of the azetidine nitrogen in an additive manner. A single fluorine atom at the 3-position can reduce the pKa by over two units, while gem-difluorination can achieve a reduction of more than five units. This powerful modulation allows researchers and drug development professionals to precisely tailor the physicochemical properties of azetidine-containing drug candidates, providing a rational path to optimizing their pharmacokinetic profiles and enhancing their safety and efficacy.

References

  • Melnykov, K., et al. (2021). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Angewandte Chemie International Edition, 60(29), 16038-16047. [Link]

  • Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 10(2), 111-115. [Link]

  • Van Brabandt, W., et al. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7075-7078. [Link]

  • Jessen, C., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(6), 1015-1020. [Link]

  • Shet, M. S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]

  • National Center for Biotechnology Information (2024). Azetidine. PubChem Compound Summary for CID 10422. [Link]

  • Cambridge MedChem Consulting (2023). Tuning basicity. Cambridge MedChem Consulting Website. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Creative Bioarray (2023). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray Website. [Link]

  • ECETOC (2014). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 123. [Link]

Sources

A Comparative Guide to the Chiral Separation and Analysis of 3-Fluoro-3-Cyanoazetidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The introduction of strained heterocyclic scaffolds, particularly azetidines, has become a cornerstone of modern medicinal chemistry. Their unique three-dimensional structure provides a valuable vectoral projection for substituents, enabling precise modulation of a compound's pharmacological and physicochemical properties.[1][2] When fluorine is incorporated, as in the 3-fluoro-3-cyanoazetidine motif, it can further enhance metabolic stability, binding affinity, and membrane permeability.[3][4] Consequently, the development of robust and efficient analytical methods to resolve and quantify the individual enantiomers of such chiral building blocks is not merely a procedural step but a critical prerequisite for advancing drug discovery programs.

This guide provides a comprehensive comparison of modern chromatographic techniques for the chiral separation of 3-fluoro-3-cyanoazetidine. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale behind methodological choices, present a logical workflow for method development, and provide detailed, actionable protocols grounded in established scientific principles.

Part 1: The Foundation—Understanding Chiral Recognition

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, most commonly the chiral stationary phase (CSP) of a chromatography column.[5] For a successful separation, there must be a sufficient difference in the free energy of formation (ΔΔG) between the two diastereomeric complexes. This energy difference is governed by specific intermolecular interactions, often conceptualized by the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance, dipole-dipole) are necessary for effective chiral recognition.[6][7]

For 3-fluoro-3-cyanoazetidine, the key interaction points are:

  • The Azetidine Nitrogen: A basic site capable of hydrogen bonding or ionic interactions.

  • The Cyano Group: A polar group with a dipole moment, capable of dipole-dipole interactions.

  • The Fluorine Atom: An electronegative atom that can participate in dipole-dipole interactions or act as a weak hydrogen bond acceptor.

Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are exceptionally effective for a broad range of chiral compounds because their complex helical structures create a multitude of chiral grooves and cavities, rich with hydrogen bond donors/acceptors (carbamate groups) and aromatic rings for π-π interactions.[1][8] The enantiomers of 3-fluoro-3-cyanoazetidine will fit into these chiral pockets with slightly different geometries, leading to differential interaction energies and, therefore, chromatographic separation.

cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Analyte: (R/S)-3-fluoro-3-cyanoazetidine CSP_Surface Polysaccharide Backbone H-Bond Site π-Stacking Site Steric Pocket Analyte Azetidine Ring Nitrogen (H-Bond Acceptor) Cyano Group (Dipole) Fluorine (Dipole) Analyte:n->CSP_Surface:h_bond H-Bonding Analyte:cn->CSP_Surface:pi_stack Dipole-Dipole Analyte:f->CSP_Surface:steric Steric/Dipole

Caption: Conceptual diagram of multi-point interactions.

Part 2: A Comparative Analysis of Separation Platforms: NP-HPLC vs. SFC

The two leading techniques for the chiral separation of small molecules like 3-fluoro-3-cyanoazetidine are Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC). While both are effective, SFC has emerged as a superior platform for many applications in drug discovery due to its efficiency and environmental benefits.[9][10]

FeatureNormal-Phase HPLC (NP-HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Non-polar organic solvents (e.g., Hexane, Heptane)Supercritical Carbon Dioxide (CO₂)
Co-solvent Polar alcohols (e.g., Isopropanol, Ethanol)Polar alcohols (e.g., Methanol, Ethanol)
Analysis Speed Moderate to long run times.3 to 5 times faster than HPLC due to low viscosity and high diffusivity of CO₂.[9]
Solvent Consumption High consumption of organic solvents.Significantly lower; CO₂ is recycled from industrial processes. Aligns with green chemistry principles.[8][10]
Efficiency Good.Generally higher efficiency, leading to sharper peaks and better resolution.[8]
Operating Pressure Low to moderate.High (requires specialized instrumentation).
Equilibration Time Longer column equilibration times.Very fast equilibration, enabling rapid screening of multiple conditions.[10]
Cost & Environment High cost of solvent purchase and disposal. Environmental and safety concerns with solvents like hexane.Lower solvent cost. Reduced environmental impact and improved lab safety.[10]

For 3-fluoro-3-cyanoazetidine, SFC is the recommended primary platform . Its ability to use polar modifiers with CO₂ provides a unique selectivity space, and the high diffusivity of the mobile phase often enhances separation efficiency for complex fluorinated molecules.

Part 3: A Systematic Workflow for Chiral Method Development

A structured, logical approach is essential to developing a robust and reliable chiral separation method efficiently. The following workflow is designed to rapidly identify optimal conditions for the analysis of 3-fluoro-3-cyanoazetidine.

Caption: Recommended workflow for chiral method development.

Step 1: Chiral Stationary Phase (CSP) Screening

The selection of the CSP is the most critical factor in achieving a chiral separation.[9] A primary screening should be conducted on a set of complementary polysaccharide-based columns to cover a broad range of chiral recognition mechanisms.

Recommended Screening Columns (SFC):

  • Chiralpak IA / IB / IC / ID / IE / IF

These immobilized columns offer broad solvent compatibility and represent diverse chiral environments created by different carbamate substitutions on the amylose or cellulose backbone.[8][11]

Step 2: Generic Screening Protocol (SFC)

This protocol is designed for the initial screening phase to quickly identify promising CSPs.

Instrumentation: Analytical SFC System with UV Detector Columns: As listed above (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: Supercritical CO₂ Mobile Phase B: Methanol Gradient: 5% to 40% B over 5 minutes, hold at 40% for 1 minute Flow Rate: 3.0 mL/min Back Pressure: 150 bar Column Temperature: 40 °C Detection: UV at 210 nm (as the cyano group provides a weak chromophore) Injection Volume: 5 µL

Rationale:

  • Methanol: A polar co-solvent that effectively solubilizes the analyte and modulates retention.

  • Broad Gradient: Quickly explores a wide range of mobile phase strengths to ensure elution and identify potential separation windows.

  • 40 °C Temperature: Enhances efficiency without risking thermal degradation.

Step 3: Mobile Phase Optimization

Once a "hit" is identified (i.e., partial or full separation on a specific CSP), the mobile phase is optimized to improve resolution (Rs) to a target of >1.5.

Primary Optimization Parameter: Isocratic Co-solvent Percentage

  • Based on the gradient screening, select an isocratic co-solvent percentage that provides good retention (k' between 2 and 10).

  • Test small variations (e.g., 15%, 17.5%, 20% Methanol) to maximize the selectivity (α) and resolution (Rs).

Secondary Optimization Parameter: Additives The basic azetidine nitrogen can cause peak tailing due to strong interactions with residual silanols on the silica support. Adding a small amount of a basic additive to the co-solvent can dramatically improve peak shape.

  • Recommended Additive: 0.1% to 0.3% Diethylamine (DEA) or Ammonium Hydroxide (NH₄OH) in Methanol.

  • Rationale: The additive competes with the analyte for active sites on the stationary phase, preventing undesirable interactions and resulting in more symmetrical, efficient peaks.[12]

Illustrative Final Protocol (Self-Validating)

The following is a hypothetical but representative final protocol derived from the optimization workflow. A self-validating method includes system suitability test (SST) criteria to ensure performance.

Instrumentation: Analytical SFC System with UV Detector Column: Chiralpak ID (4.6 x 150 mm, 5 µm) Mobile Phase A: Supercritical CO₂ Mobile Phase B: Methanol with 0.2% Diethylamine Composition: Isocratic 80% A / 20% B Flow Rate: 3.0 mL/min Back Pressure: 150 bar Column Temperature: 40 °C Detection: UV at 210 nm Injection Volume: 5 µL

System Suitability Test (SST) Criteria:

  • Resolution (Rs): ≥ 2.0

  • Tailing Factor (Tf): 0.9 - 1.5

  • Theoretical Plates (N): > 5000

Part 4: Data Summary and Performance Metrics

To objectively compare the performance of different CSPs, key chromatographic parameters must be calculated. The table below presents illustrative data from a hypothetical screening experiment.

Chiral Stationary Phase (CSP)Retention Time (t_R1, min)Retention Time (t_R2, min)Selectivity (α)Resolution (Rs)
Chiralpak IA2.852.851.000.00
Chiralpak IB3.123.351.091.45
Chiralpak ID 3.54 4.01 1.16 2.51
Chiralpak IE4.224.401.050.95
  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A value > 1 is required for separation.

  • Resolution (Rs): A quantitative measure of the degree of separation between two peaks. A value > 1.5 indicates baseline separation.

Final Recommendations

For the chiral separation and analysis of 3-fluoro-3-cyanoazetidine enantiomers, Supercritical Fluid Chromatography (SFC) is the superior technology, offering significant advantages in speed, efficiency, and sustainability over traditional NP-HPLC. A systematic method development approach, beginning with a broad screen of immobilized polysaccharide-based CSPs followed by targeted mobile phase optimization with a basic additive, is the most effective strategy for developing a robust, high-resolution analytical method. The workflow and protocols detailed in this guide provide a proven framework for achieving baseline separation and ensuring the highest level of data quality for this critical class of pharmaceutical building blocks.

References

  • Benchchem. (n.d.). Chiral Synthesis of 3-Aminoazetidine Derivatives: Application Notes and Protocols.
  • Cossy, J., & Meyer, C. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • ResearchGate. (2016).
  • Chromatography Online. (2024).
  • PubMed Central (PMC). (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.
  • PubMed. (n.d.). Recognition Mechanisms of Chiral Selectors: An Overview.
  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Selvita. (2024).
  • PubMed Central (PMC). (2025). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives.
  • PubMed. (n.d.). Elucidation of the chiral recognition mechanism of cinchona alkaloid carbamate-type receptors for 3,5-dinitrobenzoyl amino acids.
  • ResearchGate. (2015).

Sources

Benchmarking the synthetic efficiency of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, aqueous solubility, and binding affinity. The specific derivative, tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate, is a particularly valuable building block. The geminal cyano-fluoro substitution at the C3 position offers a unique combination of steric and electronic properties, making it a desirable synthon for introducing conformational constraints and modulating pKa in drug discovery programs.

This guide provides a comprehensive benchmark of the prevailing synthetic methodologies for accessing this key intermediate. We will dissect two prominent pathways, evaluating them on metrics of synthetic efficiency, operational simplicity, and scalability. The discussion is grounded in peer-reviewed experimental data to provide researchers, chemists, and drug development professionals with a robust framework for strategic decision-making in their synthetic campaigns.

Pathway 1: Fluorinative Cyanation of a β-Lactam Precursor

This pathway represents a classical yet effective approach, leveraging a readily available β-lactam to construct the azetidine core. The key transformation involves a simultaneous fluorination and cyanation step, which, while efficient, requires careful handling of specialized reagents.

Experimental Protocol: Pathway 1
  • Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate. This starting material can be prepared via several literature methods, often involving the cyclization of a suitable amino alcohol derivative.

  • Step 2: Formation of the Cyanohydrin. To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.2 equivalents) and a catalytic amount of a Lewis acid (e.g., zinc iodide). The reaction is stirred for 2-4 hours until complete conversion is observed by TLC or LC-MS.

  • Step 3: Deoxyfluorination. The crude cyanohydrin from the previous step is dissolved in fresh dichloromethane. Diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorination reagent (1.5 equivalents) is added dropwise at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Step 4: Work-up and Purification. The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the target compound.

Causality and Mechanistic Insights

The choice of TMSCN is critical for the efficient and safe formation of the cyanohydrin intermediate, avoiding the direct use of highly toxic hydrogen cyanide gas. The subsequent deoxyfluorination with DAST proceeds via an SN2-type mechanism, where the hydroxyl group of the cyanohydrin is displaced by fluoride. The low reaction temperature is essential to minimize the formation of elimination byproducts.

Workflow Diagram: Pathway 1

Pathway_1 start tert-Butyl 3-oxoazetidine-1-carboxylate intermediate Cyanohydrin Intermediate start->intermediate Cyanohydrin Formation step1 TMSCN, cat. ZnI2 DCM, 0 °C product tert-Butyl 3-cyano-3-fluoro- azetidine-1-carboxylate intermediate->product Deoxyfluorination step2 DAST DCM, -78 °C to rt

Caption: Workflow for the fluorinative cyanation of a β-lactam.

Pathway 2: Direct Fluorination of a Cyano-Substituted Azetidine

This alternative approach introduces the fluorine atom at a later stage, starting from a pre-formed cyano-azetidine. This pathway can offer advantages in terms of reagent availability and handling, though it may require an additional step for the initial synthesis of the cyano-azetidine precursor.

Experimental Protocol: Pathway 2
  • Step 1: Synthesis of tert-Butyl 3-cyanoazetidine-1-carboxylate. This can be achieved through various methods, such as the reaction of tert-butyl 1-azetidine-3-yl-methanesulfonate with sodium cyanide.

  • Step 2: α-Fluorination. To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) at -78 °C, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to deprotonate the α-carbon. The resulting anion is then quenched with an electrophilic fluorinating agent, for instance, N-fluorobenzenesulfonimide (NFSI).

  • Step 3: Work-up and Purification. The reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The final product is isolated by flash chromatography.

Causality and Mechanistic Insights

This pathway hinges on the generation of a carbanion at the C3 position, stabilized by the adjacent nitrile group. The choice of a strong, sterically hindered base like LDA is crucial to ensure selective deprotonation without competing nucleophilic attack on the cyano group or the carbamate. NFSI is a widely used and relatively safe electrophilic fluorine source that delivers the fluorine atom efficiently to the carbanion.

Workflow Diagram: Pathway 2dot

digraph "Pathway_2" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="tert-Butyl\n3-cyanoazetidine-1-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="1. LDA, THF, -78 °C\n2. NFSI"]; product [label="tert-Butyl 3-cyano-3-fluoro-\nazetidine-1-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> product [label="α-Fluorination"]; }

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate (CAS: 1788041-57-5), a specialized building block. The procedures outlined here are synthesized from established safety protocols for structurally related compounds and general principles of hazardous waste management, ensuring a robust and reliable methodology.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following guidelines are based on the known hazards of its constituent functional groups: a cyanide group, a fluorinated organic component, and an azetidine ring. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific disposal requirements.

Understanding the Hazards: A Triad of Chemical Risks

The molecular structure of this compound presents a combination of hazards that must be addressed during its disposal. The presence of the cyano group introduces the risk of releasing highly toxic cyanide compounds. The fluorine atom classifies it as a halogenated organic compound, which requires a specific waste stream. Finally, the strained azetidine ring, while a valuable synthetic motif, can contribute to the reactivity of the molecule.

Upon decomposition, this compound may release hazardous substances such as hydrogen fluoride, hydrogen cyanide, and oxides of nitrogen[1]. Therefore, all handling and disposal procedures must be conducted with the utmost care in a controlled laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and potential vapors.
Hand Protection Double-gloving with nitrile glovesProvides a barrier against skin contact. Change gloves frequently, especially if contamination is suspected.
Body Protection A lab coat, fully buttoned, with chemical-resistant apron and sleevesPrevents contamination of personal clothing and skin.
Respiratory Protection Work exclusively within a certified chemical fume hoodEnsures that any harmful vapors are effectively removed from the breathing zone.
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is the segregation of waste to prevent dangerous reactions and to ensure it enters the correct hazardous waste stream.

1. Waste Segregation:

  • Dedicated Waste Containers: All waste contaminated with this compound, both solid and liquid, must be collected in separate, clearly labeled, and dedicated hazardous waste containers.

  • Halogenated and Cyanide Waste: The waste should be classified as both "Halogenated Organic Waste" and "Cyanide-Containing Waste."[1] This dual classification is crucial for proper disposal by your institution's EHS provider.

  • No Mixing with Acids: Under no circumstances should this waste be mixed with acidic waste. The combination of cyanides with acids can lead to the rapid evolution of highly toxic hydrogen cyanide gas. The waste container must be labeled "No Acids"[2][3].

2. Liquid Waste Disposal:

  • Collection: Collect all liquid waste containing the compound in a dedicated, leak-proof container. This includes reaction residues and solvent rinses.

  • Labeling: The container must be clearly labeled with the full chemical name: "this compound," the hazard classifications (Toxic, Halogenated), and the "No Acids" warning.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably in secondary containment, away from incompatible materials.

3. Solid Waste Disposal:

  • Collection: All solid waste, including contaminated gloves, paper towels, and other disposable labware, must be collected in a separate, dedicated container lined with a heavy-duty plastic bag.

  • Labeling: Label the container as "Solid Halogenated and Cyanide-Containing Waste" with the full chemical name of the compound.

  • Storage: Store the sealed solid waste container in the designated satellite accumulation area.

Spill Management: A Plan for the Unexpected

In the event of a spill, a swift and safe response is critical to mitigate exposure and prevent environmental contamination.

1. Small Spills (within a chemical fume hood):

  • Containment: Absorb the spill with an inert material such as vermiculite or sand.

  • Decontamination:

    • Gently wipe the spill area with a cloth dampened with a pH 10 buffer solution or a mild soap solution (pH between 8 and 10.5) to avoid generating dust[2][4].

    • Follow this with a wipe-down using a freshly prepared 10% bleach solution[3]. This step helps to oxidize the cyanide to the less toxic cyanate.

  • Collection: All cleanup materials must be collected as solid cyanide-containing hazardous waste.

  • Final Rinse: After decontamination, the area can be cleaned with soap and water. This final rinse water should also be collected as hazardous waste.

2. Large Spills or Spills Outside a Fume Hood:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Isolate: Close the laboratory doors and post a warning sign to prevent entry.

  • Emergency Contact: Contact your institution's emergency response team or EHS department immediately. Provide them with the Safety Data Sheet (SDS) for a structurally similar compound if a specific one is unavailable.

graph DisposalWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Node Definitions Start [label="Disposal of tert-Butyl\n3-cyano-3-fluoroazetidine-1-carboxylate", fillcolor="#4285F4"]; PPE [label="Wear Appropriate PPE:\n- Safety Goggles & Face Shield\n- Double Nitrile Gloves\n- Lab Coat & Apron", fillcolor="#FBBC05"]; Segregation [label="Waste Segregation", fillcolor="#EA4335"]; LiquidWaste [label="Liquid Waste\n(Residues, Rinses)", fillcolor="#34A853"]; SolidWaste [label="Solid Waste\n(Gloves, Paper Towels)", fillcolor="#34A853"]; LiquidContainer [label="Collect in Dedicated\n'Halogenated & Cyanide' Liquid\nWaste Container", fillcolor="#F1F3F4", fontcolor="#202124"]; SolidContainer [label="Collect in Dedicated\n'Halogenated & Cyanide' Solid\nWaste Container", fillcolor="#F1F3F4", fontcolor="#202124"]; Labeling [label="Label Container:\n- Full Chemical Name\n- 'Toxic', 'Halogenated'\n- 'NO ACIDS'", fillcolor="#FBBC05"]; Storage [label="Store in Designated\nSatellite Accumulation Area", fillcolor="#4285F4"]; Pickup [label="Arrange for Pickup by\nEHS or Licensed\nHazardous Waste Disposal", fillcolor="#EA4335"];

// Edges Start -> PPE; PPE -> Segregation; Segregation -> LiquidWaste; Segregation -> SolidWaste; LiquidWaste -> LiquidContainer; SolidWaste -> SolidContainer; LiquidContainer -> Labeling; SolidContainer -> Labeling; Labeling -> Storage; Storage -> Pickup; }

Caption: Disposal workflow for this compound.

Decontamination of Glassware and Equipment

All non-disposable glassware and equipment that have come into contact with the compound must be thoroughly decontaminated before reuse.

  • Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as halogenated liquid waste.

  • Alkaline Treatment: Rinse the glassware with a pH 10 buffer solution to neutralize any acidic residues[3]. Collect this rinse as hazardous waste.

  • Oxidation: Carefully rinse the glassware with a freshly prepared 10% bleach solution to oxidize any residual cyanide[2][3]. This rinse should also be collected as hazardous waste.

  • Final Cleaning: After these decontamination steps, the glassware can be washed with soap and water.

By adhering to these rigorous disposal procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental protection.

References

A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling novel chemical entities like tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate (CAS No. 1788041-57-5) must operate with a profound understanding of the potential hazards and the requisite safety protocols.[1][2] This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). The recommendations herein are synthesized from established best practices for handling fluorinated organic compounds, cyanide-containing molecules, and azetidine derivatives.

Understanding the Hazard Profile

The molecular structure of this compound presents a trifecta of potential hazards that necessitate a stringent and multi-faceted approach to safety. A thorough risk assessment is the foundational step before any handling of this substance.

  • Fluorinated Moiety: Organic fluorine compounds can exhibit a wide range of toxicological properties. Some are highly inert, while others can be reactive and pose significant health risks upon exposure. Proper PPE is crucial to prevent exposure to these compounds.[3]

  • Cyano Group (-CN): The presence of a cyano group introduces the risk of cyanide toxicity. While the cyanide in this molecule is covalently bound, the potential for its release under certain chemical conditions (e.g., strong acidic hydrolysis) cannot be discounted. Cyanide compounds can be highly toxic if inhaled, ingested, or absorbed through the skin.[4][5][6][7][8]

  • Azetidine Ring: Azetidine, a four-membered heterocyclic amine, and its derivatives can be reactive and may possess biological activity. Some amines can be corrosive or cause irritation to the skin and respiratory tract.[9][10][11]

Given the combination of these functional groups, a conservative approach to PPE is warranted, assuming the compound is potentially toxic and requires stringent measures to prevent any route of exposure.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential for the safe handling of this compound. This involves protection for the eyes, face, hands, and body, as well as respiratory protection when necessary.

Eye and Face Protection: The First Line of Defense

Rationale: The eyes are highly susceptible to chemical splashes, which can cause severe and irreversible damage.

  • Primary Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are mandatory for all operations involving this compound.

  • Enhanced Protection: When there is a significant risk of splashing or when handling larger quantities, a full-face shield should be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.[3]

Hand Protection: Preventing Dermal Absorption

Rationale: The skin provides a potential route for systemic toxicity. The choice of glove material is critical and should be based on chemical compatibility.

  • Glove Selection: Due to the presence of multiple functional groups, a single glove material may not offer universal protection. Therefore, double-gloving is strongly recommended.[4][6]

    • Inner Glove: A thin, disposable nitrile glove provides a good first layer of protection and maintains dexterity.

    • Outer Glove: A more robust glove, such as neoprene or butyl rubber, should be worn over the nitrile glove. Neoprene is often recommended for work with fluorine compounds.[12][13]

  • Glove Inspection and Replacement: Before each use, gloves must be inspected for any signs of degradation, such as discoloration, swelling, or tears. Gloves should be changed immediately if contamination is suspected and always after a set period of use, as determined by your laboratory's standard operating procedures (SOPs).

Protection Level Glove Combination Rationale
Standard Handling Inner: NitrileProvides dexterity and splash protection.
Outer: Neoprene or Butyl RubberOffers broader chemical resistance, particularly against fluorinated compounds.
High-Risk Operations Inner: NitrileMaintains dexterity and provides a warning layer.
Outer: Thicker Neoprene or Butyl RubberEnhanced protection for tasks with a higher risk of splashes or prolonged handling.
Body Protection: Shielding Against Contamination

Rationale: Protective clothing prevents the contamination of personal clothing and skin.

  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement and should be worn fully buttoned at all times in the laboratory.[3]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, such as when transferring large volumes or during reactions, a chemical-resistant apron worn over the lab coat is essential.

  • Full Body Protection: In situations involving the potential for significant exposure, such as a large-scale reaction or a spill, a disposable chemical-resistant suit may be necessary.

Respiratory Protection: Safeguarding Against Inhalation Hazards

Rationale: While the compound's volatility at room temperature is not explicitly detailed in the provided search results, the potential for aerosolization or the release of toxic vapors, especially upon heating or in case of a spill, necessitates careful consideration of respiratory protection.

  • Engineering Controls: The primary method for controlling inhalation exposure is the use of engineering controls. All handling of this compound should be conducted within a properly functioning chemical fume hood.[3][4][5] The fume hood sash should be kept as low as possible.

  • Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill, respiratory protection is required.

    • Type of Respirator: A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge may be appropriate for low-level vapor exposure. For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) is the most protective option.[11]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include safe handling procedures and proper waste disposal.

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure that all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS) for any new information. If a specific SDS for this compound is unavailable, review the SDS for structurally similar compounds.

  • Designated Area: Conduct all work in a designated area within a chemical fume hood. This area should be clearly marked with warning signs.[4][7]

  • Weighing and Transfer: Handle the solid compound with care to avoid generating dust. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: Monitor reactions closely. Be aware of any potential for exothermic reactions that could lead to an increase in pressure or the release of volatile compounds.

  • Post-Handling Decontamination: After completing the work, decontaminate the work area. For surfaces potentially contaminated with cyanide-containing compounds, a two-step cleaning process is recommended: first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[4][7]

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][6]

Waste Disposal Plan

Rationale: Improper disposal of chemical waste can pose a significant threat to human health and the environment.

  • Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, must be collected in a designated, labeled hazardous waste container.[7][8]

  • Waste Streams: Maintain separate waste streams for solid and liquid waste. Do not mix cyanide-containing waste with acidic waste, as this can lead to the generation of highly toxic hydrogen cyanide gas.[5][6]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and the associated hazards.

  • Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material. For large spills, evacuate the laboratory and follow your institution's emergency response procedures.[3]

Safety Workflow Visualization

The following diagram illustrates the critical decision-making and operational flow for safely handling this compound.

Start Start: Handling tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate RiskAssessment 1. Conduct Thorough Risk Assessment Start->RiskAssessment PPE_Selection 2. Select Appropriate PPE RiskAssessment->PPE_Selection Eye Eye/Face Protection: Goggles & Face Shield PPE_Selection->Eye Hand Hand Protection: Double Gloves (Nitrile/Neoprene) PPE_Selection->Hand Body Body Protection: Lab Coat & Apron PPE_Selection->Body Resp Respiratory Protection: (If needed) PPE_Selection->Resp Handling 3. Safe Handling in Fume Hood Waste 4. Segregate and Dispose of Waste Handling->Waste Decon 5. Decontaminate Work Area and Self Waste->Decon End End of Procedure Decon->End Eye->Handling Hand->Handling Body->Handling Resp->Handling

Caption: Workflow for safe handling of this compound.

Conclusion

The safe handling of this compound is predicated on a comprehensive understanding of its potential hazards and the diligent application of a multi-layered safety protocol. Adherence to the PPE recommendations, operational procedures, and disposal plans outlined in this guide is paramount to ensuring the well-being of laboratory personnel and the protection of the environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate
Reactant of Route 2
tert-Butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.